(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h6-7,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBNXEGULSVUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377581 | |
| Record name | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900019-45-6 | |
| Record name | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. Pyrrole-2-carboxamides, as a class, are of significant interest due to their presence in a wide range of bioactive natural products and their extensive use in medicinal chemistry.[1][2] This guide presents a comprehensive, multi-technique approach to the structural elucidation of a specific member of this class: This compound) .
This document eschews a rigid, templated format in favor of a logical, investigative workflow that mirrors the real-world process of structure determination. We will proceed as if we have a newly synthesized sample, moving from foundational mass and elemental composition analysis to the intricate mapping of atomic connectivity. Each step is designed not only to present data but to explain the causality behind the chosen experiment, ensuring a self-validating and scientifically rigorous narrative.
Compound Profile:
-
Systematic Name: this compound
-
CAS Number: 900019-45-6[3]
-
Molecular Formula: C₁₀H₁₃BrN₂O[3]
-
Molecular Weight: 257.13 g/mol [3]
Our objective is to employ a suite of spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D correlations)—to independently verify and collectively confirm every structural feature of the target molecule.
The Elucidation Workflow: A Logical Progression
The process of structure elucidation is a puzzle. We start with the broadest information—the molecular formula—and progressively add layers of detail until a single, unambiguous structure emerges. This guide follows that logical flow.
Caption: The logical workflow for structure elucidation.
Step 1: Foundational Analysis via Mass Spectrometry
Expertise & Rationale: Before any other analysis, we must confirm the most fundamental properties of our sample: its mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. The choice of a "soft" ionization technique like Electrospray Ionization (ESI) is crucial to minimize fragmentation and ensure the observation of the intact molecular ion.
High-Resolution Mass Spectrometry (HRMS)
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Operate in positive ion mode to promote the formation of the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The high resolution of the analyzer allows for mass measurements with an accuracy of <5 ppm.
Expected Data & Interpretation: The molecular formula C₁₀H₁₃BrN₂O contains one bromine atom. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in a highly characteristic isotopic pattern for any bromine-containing ion, which serves as a powerful validation tool.
| Ion | Calculated Exact Mass (m/z) | Observed Pattern |
| [C₁₀H₁₄⁷⁹BrN₂O]⁺ | 257.0344 | M⁺ peak, expected as part of a doublet |
| [C₁₀H₁₄⁸¹BrN₂O]⁺ | 259.0323 | M+2 peak, of nearly equal intensity to M⁺ |
The observation of this iconic 1:1 doublet at m/z 257/259 immediately confirms the presence of a single bromine atom and provides strong evidence for the proposed molecular formula.
Tandem MS (MS/MS) for Fragmentation Analysis: Further fragmentation of the parent ion can provide preliminary connectivity information.[1][4]
Protocol:
-
Isolate the [M+H]⁺ ion (e.g., m/z 257) in the mass analyzer.
-
Induce fragmentation using Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon).
-
Analyze the resulting fragment ions.
Predicted Fragmentation Pathways:
-
Loss of Piperidine: Cleavage of the amide C-N bond would result in the loss of a neutral piperidine molecule (85.15 Da), leading to a [C₅H₃BrNOH]⁺ fragment.
-
α-Cleavage: Cleavage adjacent to the piperidine nitrogen is a common pathway for such structures.[5]
The results from MS analysis provide a solid foundation—the correct molecular formula and weight—upon which we can build our structural hypothesis.
Step 2: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: With the molecular formula established, IR spectroscopy is employed to identify the key functional groups present. This technique is fast, non-destructive, and provides an excellent "fingerprint" of the molecule's vibrational characteristics. The presence of an amide and a pyrrole ring will give rise to distinct, identifiable absorption bands.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Data & Interpretation: The IR spectrum will be dominated by absorptions corresponding to the amide and pyrrole moieties.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Rationale & Comments |
| N-H Stretch (Pyrrole) | 3400 - 3200 (Broad) | Characteristic of the N-H bond within the pyrrole ring. Broadening may occur due to hydrogen bonding in the solid state.[6] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Corresponds to the C-H stretching vibrations of the CH₂ groups in the piperidine ring. |
| C=O Stretch (Amide I) | 1680 - 1630 | This is a strong, sharp absorption and one of the most prominent peaks in the spectrum. Its position in this range is characteristic of a tertiary amide where the carbonyl is conjugated with the pyrrole ring.[7] |
| C-N Stretch (Amide III) | 1400 - 1200 | Associated with the C-N bond of the amide group. |
| C=C Stretch (Pyrrole) | 1550 - 1450 | Aromatic ring stretching vibrations from the pyrrole core. |
The presence of a strong band around 1650 cm⁻¹ and a broader band above 3200 cm⁻¹ would provide compelling evidence for the amide and pyrrole N-H groups, respectively, confirming the functional group framework of the molecule.
Step 3: Mapping the Skeleton with 1D NMR Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon framework. Together, they allow us to map out the distinct proton and carbon environments in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.
¹H NMR - Predicted Spectrum
The ¹H NMR spectrum can be divided into two main regions: the aromatic region for the pyrrole protons and the aliphatic region for the piperidine protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Pyrrole NH | > 11.0 | Broad singlet | 1H | The acidic N-H proton of the pyrrole is typically highly deshielded and may be broad due to exchange. Its visibility can depend on the solvent and concentration. |
| Pyrrole H5 | ~6.9 - 7.2 | Doublet | 1H | Deshielded due to proximity to the electronegative nitrogen and the bromine atom. Coupled to H3. |
| Pyrrole H3 | ~6.2 - 6.5 | Doublet | 1H | Shielded relative to H5. Coupled to H5. |
| Piperidine α-H | ~3.5 - 3.8 | Multiplet | 4H | These protons are adjacent to the amide nitrogen, causing them to be the most deshielded of the piperidine protons. Restricted rotation around the C-N amide bond may lead to complex or broadened signals.[9] |
| Piperidine β,γ-H | ~1.5 - 1.8 | Multiplet | 6H | The remaining six protons on the piperidine ring are in a more shielded, aliphatic environment and will likely overlap.[10] |
¹³C NMR - Predicted Spectrum
The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, corresponding to each carbon atom in the unique chemical environments.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C =O (Amide) | 160 - 165 | The carbonyl carbon is highly deshielded and appears far downfield.[11] |
| Pyrrole C2 | 125 - 130 | Attached to the carbonyl group. |
| Pyrrole C5 | 110 - 115 | Carbon adjacent to the nitrogen. |
| Pyrrole C3 | 110 - 115 | Carbon adjacent to C2 and C4. |
| Pyrrole C4 | 95 - 100 | The carbon atom directly bonded to bromine will be significantly shielded due to the heavy atom effect. |
| Piperidine Cα | 40 - 50 | The carbons adjacent to the nitrogen are deshielded. Due to amide resonance and potential rotational hindrance, two separate signals might be observed.[12] |
| Piperidine Cβ | 25 - 30 | Aliphatic carbons in the middle of the ring. |
| Piperidine Cγ | 23 - 27 | The central carbon of the piperidine ring. |
Step 4: Unambiguous Connectivity with 2D NMR Spectroscopy
Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. Experiments like COSY, HSQC, and HMBC are indispensable for confirming the final structure. They reveal through-bond correlations between nuclei, providing definitive proof of the bonding framework.
Experimental Protocol: Using the same sample prepared for 1D NMR, acquire the following 2D spectra:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹JCH coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH coupling). This is often the most critical experiment for piecing together molecular fragments.
Interpretation of Key 2D Correlations
Caption: Key COSY and HMBC correlations for structure confirmation.
-
COSY Analysis:
-
A clear correlation network will be observed connecting the piperidine protons: Hα ↔ Hβ ↔ Hγ .
-
A separate, weaker correlation will be seen between the two pyrrole protons, H3 ↔ H5 .
-
The absence of correlations between the piperidine and pyrrole protons confirms they are part of separate, non-adjacent spin systems.
-
-
HSQC Analysis:
-
This experiment serves as a definitive assignment tool, creating a map where every proton signal is paired with its corresponding carbon signal from the 1D spectra. For example, the proton signal at ~3.6 ppm will correlate to the carbon signal at ~45 ppm, confirming the Hα-Cα assignment.
-
-
HMBC Analysis - The Final Proof:
-
Connecting Piperidine to the Carbonyl: The most critical correlation will be from the piperidine Hα protons (δ ~3.6 ppm) to the amide carbonyl carbon (δ ~162 ppm). This ²JCH correlation unambiguously proves that the piperidine ring is attached to the carbonyl group.
-
Connecting the Pyrrole to the Carbonyl: A correlation from the pyrrole H3 proton (δ ~6.3 ppm) to the carbonyl carbon (³JCH) confirms that the pyrrole ring is attached to the other side of the carbonyl group.
-
Confirming Pyrrole Substitution:
-
The H3 proton will show correlations to C2 , C4 , and C5 .
-
The H5 proton will show correlations to C3 and C4 .
-
The lack of a proton signal that correlates to the carbon at ~98 ppm (C4) confirms that this position is substituted. The MS data tells us this substituent is bromine.
-
-
Conclusion: A Self-Validating Structural Proof
By systematically applying a suite of modern spectroscopic techniques, we have constructed an unassailable case for the structure of this compound.
-
Mass Spectrometry established the correct molecular formula, C₁₀H₁₃BrN₂O, and confirmed the presence of a single bromine atom.
-
IR Spectroscopy identified the key functional groups: a pyrrole N-H, an aliphatic system, and a conjugated tertiary amide (C=O).
-
1D NMR (¹H and ¹³C) provided a census of all proton and carbon environments, revealing the characteristic signals of a 4-substituted pyrrole-2-carboxamide and a piperidine ring.
-
2D NMR (COSY, HSQC, and HMBC) served as the final arbiter, piecing together the molecular fragments and establishing the precise connectivity between the pyrrole ring, the carbonyl group, and the piperidine moiety.
References
-
ResearchGate. The FTIR spectrum for Pyrrole. [Link]
-
PubMed. Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. [Link]
-
ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]
-
PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]
-
National Center for Biotechnology Information. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. [Link]
-
YouTube. Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. [Link]
-
ResearchGate. SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE-2-CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE-BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. [Link]
-
PubChem. 4-bromo-5-piperidin-1-yl-1H-pyrrol-2-amine. [Link]
-
Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. [Link]
-
YouTube. 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Link]
-
YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]
-
Sepux. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
PubMed. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
-
MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]
Sources
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 900019-45-6|this compound|BLD Pharm [bldpharm.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. jchps.com [jchps.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
The Biological Versatility of Brominated Pyrrole-Piperidine Compounds: A Technical Guide for Drug Discovery
Introduction: Nature's Blueprint for Bioactivity
The marine environment, a crucible of evolutionary pressures, has given rise to a staggering diversity of chemical scaffolds with profound biological activities.[1] Among these, brominated alkaloids, particularly those incorporating pyrrole and piperidine moieties, have emerged as a compelling class of natural products for drug discovery and development.[2] These compounds, often isolated from marine invertebrates such as sponges and bryozoans, exhibit a broad spectrum of pharmacological effects, including potent cytotoxic, antimicrobial, and enzyme-inhibitory properties.[2][3] The incorporation of bromine atoms, a hallmark of many marine natural products, often plays a pivotal role in enhancing the potency and selectivity of these molecules.[4]
This technical guide provides an in-depth exploration of the biological activities of brominated pyrrole-piperidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the current state of knowledge but also practical, field-proven insights into the experimental methodologies used to elucidate their therapeutic potential. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
A Spectrum of Biological Activities: From Cytotoxicity to Enzyme Inhibition
The structural amalgamation of a pyrrole ring, a piperidine scaffold, and bromine substitution creates a privileged chemical space for interaction with a variety of biological targets. This has resulted in the discovery of compounds with a wide array of biological activities.[4][5]
Anticancer Activity: A Multi-pronged Assault on Malignancy
A significant body of research has focused on the anticancer potential of brominated pyrrole-piperidine alkaloids.[6] These compounds can induce cancer cell death through diverse mechanisms, including the disruption of DNA replication and repair, the induction of apoptosis, and the inhibition of key signaling pathways.[7]
One of the key mechanisms of action for some of these marine alkaloids is the inhibition of critical cell cycle checkpoint kinases, such as Checkpoint Kinase 1 (Chk1).[8] Chk1 is a pivotal component of the DNA damage response pathway, and its inhibition can lead to catastrophic DNA damage and cell death, particularly in cancer cells that are already under high replicative stress.[8][9]
The lamellarins, a well-studied family of marine pyrrole alkaloids, exemplify the multi-target nature of these compounds. Lamellarin D, for instance, not only functions as a topoisomerase I poison, an enzyme crucial for DNA replication and repair, but it also directly targets mitochondria to induce apoptosis.[10][11] This pleiotropic mode of action is a significant advantage in overcoming the drug resistance that often plagues conventional cancer therapies.[10]
Table 1: Cytotoxic Activity of Representative Brominated Pyrrole-Piperidine and Related Alkaloids
| Compound | Class | Cancer Cell Line | IC50/GI50 | Reference |
| Lamellarin D | Pyrrole Alkaloid | Colon Cancer | 9 nM (IC50) | [12] |
| Lamellarin D | Pyrrole Alkaloid | Breast Cancer | 0.25 µM (GI50) | [12] |
| 3,10-dibromofascaplysin | Pyrido[1,2-a:3,4-b']diindole | Prostate Cancer (22Rv1) | ~1 µM (IC50) | [4] |
| Fistularin-3 | Brominated Tyrosine Alkaloid | Feline Leukemia Virus | 22 µM (ED50) | [3] |
| 11-ketofistularin | Brominated Tyrosine Alkaloid | Feline Leukemia Virus | 42 µM (ED50) | [3] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Brominated pyrrole-piperidine compounds have shown considerable promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[2] The presence of both pyrrole and piperidine moieties is a common feature in many synthetic and natural antimicrobial compounds.[13]
The mechanism of antibacterial action can vary. For instance, some pyrrolamides, which contain a pyrrole ring, target DNA gyrase, an essential bacterial enzyme involved in DNA replication.[8] The bromination of these scaffolds can further enhance their antimicrobial potency.[4]
Table 2: Antimicrobial Activity of Representative Brominated Pyrrole-Piperidine and Related Compounds
| Compound | Class | Microorganism | MIC (µg/mL) | Reference |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Piperidine Derivative | Staphylococcus aureus ATCC 25923 | 32-512 | [14] |
| 2,6-dipyrrolidino-1,4-dibromobenzene | Pyrrolidine Derivative | Bacillus subtilis ATCC 6633 | 32-512 | [14] |
| (+)-aeroplysinin-1 | Brominated Alkaloid | MRSA | 32 | [15] |
| (+)-aeroplysinin-1 | Brominated Alkaloid | E. coli | 32 | [15] |
Structure-Activity Relationships (SAR): The Chemical Nuances of Potency
Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for rational drug design and optimization. For brominated pyrrole-piperidine alkaloids, several structural features have been identified as critical for their potency and selectivity.
The position and number of bromine atoms on the aromatic rings significantly influence cytotoxicity.[4] For example, in the fascaplysin series, the introduction of a bromine atom at the C-10 position results in a higher selectivity index for cancer cells compared to the parent compound.[4] Moving the bromine from C-10 to C-9 can decrease cytotoxicity in non-malignant cells, thereby improving the therapeutic window.[4]
Furthermore, modifications to the core heterocyclic system can dramatically alter the biological activity profile. The planarity of the ring system is often crucial for DNA intercalation, a mechanism employed by some of these compounds to exert their cytotoxic effects.[13]
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution Assay for Antibacterial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [7][16]The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium. [17] Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Pick a few colonies of the test bacterium from an overnight agar culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. [7]2. Prepare Drug Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [7]3. Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. The final volume in each well should be 100 µL. [7]Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific bacterial species (e.g., 37°C for 18-24 hours for many common pathogens). [7]5. Determine MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth. [17]
Signaling Pathway Spotlight: Inhibition of the Chk1 Pathway
As previously mentioned, the inhibition of the Chk1 pathway is a key mechanism of action for several anticancer compounds. [8]The ATR-Chk1 pathway is a critical component of the DNA damage response, playing a vital role in maintaining genomic integrity. [18]In cancer cells, which often have defects in other DNA damage checkpoints, there is an increased reliance on the ATR-Chk1 pathway for survival. [19]This creates a therapeutic window for Chk1 inhibitors, which can selectively kill cancer cells while sparing normal cells. [9]
Caption: Inhibition of the Chk1 signaling pathway by brominated compounds.
Conclusion: A Promising Frontier in Drug Discovery
Brominated pyrrole-piperidine compounds represent a rich and largely untapped source of novel therapeutic agents. Their diverse biological activities, coupled with their unique chemical structures, make them highly attractive candidates for further investigation in the fields of oncology and infectious diseases. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this fascinating class of marine natural products. Through a combination of rigorous experimental evaluation and a deep understanding of their mechanisms of action, we can unlock the therapeutic promise held within these remarkable molecules.
References
-
Anticancer Properties of Lamellarins. PubMed Central (PMC). Available at: [Link]
-
Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. PubMed Central (PMC). Available at: [Link]
-
Marine Natural Products: A Source of Novel Anticancer Drugs. PubMed Central (PMC). Available at: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]
-
Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase. PubMed Central (PMC). Available at: [Link]
-
Small molecule inhibitors and a kinase-dead expressing mouse model demonstrate that the kinase activity of Chk1 is essential for mouse embryos and cancer cells. Life Science Alliance. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Lamellarin D: A Novel Potent Inhibitor of Topoisomerase I1. American Association for Cancer Research. Available at: [Link]
-
A Novel Brominated Alkaloid Securidine A, Isolated from the Marine Bryozoan Securiflustra securifrons. MDPI. Available at: [Link]
-
MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]
-
An Updated Review on Marine Anticancer Compounds: The Use of Virtual Screening for the Discovery of Small-Molecule Cancer Drugs. MDPI. Available at: [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]
- Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Google Books.
-
MTT (Assay protocol). Protocols.io. Available at: [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]
-
Targeting the ATR-CHK1 Axis in Cancer Therapy. MDPI. Available at: [Link]
-
Small molecule inhibitors and a kinase-dead expressing mouse model demonstrate that the kinase activity of Chk1 is essential for mouse embryos and cancer cells. bioRxiv. Available at: [Link]
-
Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. Preprints.org. Available at: [Link]
-
Anticancer Alkaloid Lamellarins Inhibit Protein Kinases. MDPI. Available at: [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available at: [Link]
-
ATR/CHK1 inhibitors and cancer therapy. PubMed Central (PMC). Available at: [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. Available at: [Link]
-
Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. PubMed Central (PMC). Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Available at: [Link]
-
Anticancer Properties of Lamellarins. ResearchGate. Available at: [Link]
-
Marine natural products as a source of novel anticancer drugs: an updated review (2019–2023). ResearchGate. Available at: [Link]
-
Evaluation of the Anticancer Properties of Lamellar Alkaloid Drivatives Extracted from the Tunicate Didemnum abradatum (Moucha Island Sea, Djibouti): Pharmacological and Computational Approach. PubMed Central (PMC). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Brominated Alkaloid Securidine A, Isolated from the Marine Bryozoan Securiflustra securifrons [mdpi.com]
- 6. Marine Natural Products: A Source of Novel Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors and a kinase-dead expressing mouse model demonstrate that the kinase activity of Chk1 is essential for mouse embryos and cancer cells | Life Science Alliance [life-science-alliance.org]
- 10. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases | MDPI [mdpi.com]
- 12. Evaluation of the Anticancer Properties of Lamellar Alkaloid Drivatives Extracted from the Tunicate Didemnum abradatum (Moucha Island Sea, Djibouti): Pharmacological and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vliz.be [vliz.be]
- 14. Marine Natural Products as Anticancer Agents 3.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. microbeonline.com [microbeonline.com]
- 18. mdpi.com [mdpi.com]
- 19. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Abstract
This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone. The inherent biological potential of this molecule, suggested by its pyrrole and piperidine moieties, necessitates a structured, multi-tiered screening approach to elucidate its pharmacological profile.[1][2][3] We present a logical cascade of in vitro assays, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by primary screens for broad-spectrum antimicrobial and antioxidant activities, and culminating in a targeted secondary screen for potential enzyme inhibition. Each protocol is detailed with scientific rationale, step-by-step instructions, and criteria for data interpretation, providing researchers with a robust, self-validating workflow for early-stage drug discovery.
Introduction: Rationale for Screening
The compound this compound is a synthetic molecule featuring two key heterocyclic scaffolds: a pyrrole ring and a piperidine ring. The pyrrole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] Similarly, the piperidine ring is a common pharmacophore found in many FDA-approved drugs, contributing to favorable pharmacokinetic properties and potent biological effects.[1] The combination of these two moieties in a single molecule, further functionalized with a bromine atom, presents a compelling case for a thorough biological investigation to uncover its therapeutic potential.
This guide outlines a systematic preliminary screening cascade designed to efficiently probe the bioactivity of this novel compound. The workflow is designed to maximize data acquisition from minimal compound quantity, a common constraint in early discovery phases.
Overall Screening Workflow
The proposed screening strategy follows a hierarchical approach, moving from broad, safety-related assays to more specific, activity-based assays. This ensures that resources are focused on compounds with a promising safety and activity profile.
Caption: Proposed hierarchical workflow for preliminary biological screening.
Foundational Screening: Cytotoxicity Profiling
Before assessing therapeutic potential, it is crucial to determine the compound's intrinsic toxicity to living cells. This establishes a concentration range for subsequent assays and provides an early indication of the therapeutic index.[4][5] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[4][5]
Principle of the MTT Assay
The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.[5]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Select relevant cell lines. A standard panel includes a cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) to assess selectivity.[4][6]
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations.
-
Controls: Include wells with media only (blank), cells with media containing DMSO at the highest concentration used (vehicle control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubate for 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression.
Table 1: Example Data Representation for Cytotoxicity Screening
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | Calculated IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | 0 (Vehicle) | 100 ± 4.5 | \multirow{5}{}{15.2} |
| 1 | 92.1 ± 5.1 | ||
| 10 | 65.7 ± 3.8 | ||
| 50 | 22.4 ± 2.9 | ||
| 100 | 8.3 ± 1.5 | ||
| HEK293 | 0 (Vehicle) | 100 ± 3.9 | \multirow{5}{}{>100} |
| 1 | 98.2 ± 4.2 | ||
| 10 | 91.5 ± 3.3 | ||
| 50 | 78.9 ± 5.0 | ||
| 100 | 65.1 ± 4.7 |
(Note: Data are hypothetical)
Primary Screening: Broad Biological Activities
Based on the known activities of pyrrole and piperidine derivatives, a primary screen should focus on identifying broad-spectrum bioactivities. Antimicrobial and antioxidant assays are cost-effective, high-throughput, and provide valuable initial data.
Antimicrobial Susceptibility Testing
This determines if the compound can inhibit the growth of or kill microorganisms. A two-stage approach is recommended: a qualitative agar diffusion assay followed by a quantitative broth microdilution assay.
This method provides a qualitative assessment of antimicrobial activity.[7]
-
Microorganism Preparation: Use a panel of clinically relevant bacteria (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly swab the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known amount of the test compound (e.g., 30 µg). Place the disks onto the agar surface.
-
Controls: Use a disk with the vehicle (DMSO) as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.
-
Result Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates greater antimicrobial activity.[8]
This assay quantifies the lowest concentration of the compound that inhibits visible microbial growth.[9]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include wells with broth only (sterility control), and wells with inoculum and broth but no compound (growth control).
-
Incubation: Incubate the plate under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Antioxidant Activity Assays
These assays evaluate the compound's ability to neutralize free radicals, a property relevant to various pathologies, including inflammation and neurodegeneration.[3] The DPPH and ABTS assays are complementary and widely used.[10][11]
Caption: Principles of DPPH and ABTS radical scavenging assays.
This assay measures the ability of the compound to act as a hydrogen donor.[12]
-
Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (dissolved in methanol).
-
Controls: Use a known antioxidant like Ascorbic Acid or Trolox as a positive control. Use methanol as a blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the decrease in absorbance at ~517 nm. The color change from purple to yellow indicates scavenging activity.
This assay is applicable to both hydrophilic and lipophilic compounds.
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.
-
Assay Procedure: Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.70 at 734 nm. Add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.
-
Controls: Use Trolox as a standard.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis for Antioxidant Assays
The scavenging activity is calculated as a percentage. Results are often expressed as IC₅₀ (the concentration required to scavenge 50% of the radicals) or in terms of Trolox Equivalents (TEAC).
Table 2: Example Data Summary for Primary Screens
| Assay Type | Test Organism/Radical | Result Metric | Value |
|---|---|---|---|
| Antimicrobial | |||
| Agar Diffusion | S. aureus | Zone of Inhibition (mm) | 14 |
| E. coli | Zone of Inhibition (mm) | 0 | |
| Broth Microdilution | S. aureus | MIC (µg/mL) | 64 |
| Antioxidant | |||
| DPPH Scavenging | DPPH• | IC₅₀ (µM) | 85 |
| ABTS Scavenging | ABTS•+ | IC₅₀ (µM) | 52 |
(Note: Data are hypothetical)
Secondary Screening: Targeted Enzyme Inhibition
If the primary screens yield promising results (e.g., significant cytotoxicity against a cancer cell line), a more targeted secondary screen is warranted. Enzyme assays are fundamental to modern drug discovery for identifying specific molecular targets.[13][14] Many anticancer and anti-inflammatory drugs function by inhibiting specific enzymes like kinases or cyclooxygenases (COX).[15][16]
Principle of a Generic Kinase Inhibition Assay
Kinase assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein). Inhibition of this activity by a compound can be detected using various methods, such as luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.
Experimental Protocol: Generic Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation:
-
Kinase: A purified, recombinant enzyme (e.g., a specific tyrosine kinase implicated in cancer).
-
Substrate: A specific peptide substrate for the chosen kinase.
-
ATP: At a concentration near the Km for the enzyme.
-
Assay Buffer: Containing MgCl₂, DTT, and other necessary cofactors.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of kinase solution to each well.
-
Add 2.5 µL of the test compound at various concentrations.
-
Controls: Include wells with no enzyme (background), enzyme with vehicle (100% activity), and a known inhibitor like Staurosporine (0% activity).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect the remaining ATP by adding 10 µL of an ATP detection reagent (e.g., containing luciferase/luciferin). This reagent produces a luminescent signal proportional to the ATP concentration.
-
Incubate for 10 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis
The luminescent signal is inversely proportional to kinase activity. Inhibition is calculated relative to the vehicle control, and an IC₅₀ value is determined using non-linear regression.
Conclusion and Path Forward
This technical guide outlines a logical, tiered approach for the preliminary biological screening of this compound. By systematically evaluating cytotoxicity, broad-spectrum antimicrobial and antioxidant activities, and potential for specific enzyme inhibition, researchers can build a comprehensive initial profile of the compound's bioactivity. The results from this cascade—IC₅₀ values from cytotoxicity and enzyme assays, MIC values from antimicrobial tests, and radical scavenging potencies—will form a critical dataset. This data will enable a clear "Go/No-Go" decision for advancing the compound into more complex preclinical models, thereby ensuring a resource-efficient and scientifically rigorous drug discovery process.
References
- (Reference intentionally left blank for form
-
Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017). ResearchGate. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
-
Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.). ResearchGate. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]
- (Reference intentionally left blank for form
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
- (Reference intentionally left blank for form
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). NIH. [Link]
- (Reference intentionally left blank for form
- (Reference intentionally left blank for form
- (Reference intentionally left blank for form
- (Reference intentionally left blank for form
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
- (Reference intentionally left blank for form
- (Reference intentionally left blank for form
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). SciSpace. [Link]
-
Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. [Link]
-
Special Issue : Enzyme Inhibitors in Drug Discovery and Development. (n.d.). MDPI. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]
- (Reference intentionally left blank for form
- (Reference intentionally left blank for form
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]
- (Reference intentionally left blank for form
-
What is an Inhibition Assay? (n.d.). Biobide. [Link]
- (Reference intentionally left blank for form
- (Reference intentionally left blank for form
- (Reference intentionally left blank for form
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). NIH. [Link]
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). PMC - PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. woah.org [woah.org]
- 10. researchgate.net [researchgate.net]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. mdpi.com [mdpi.com]
- 16. blog.biobide.com [blog.biobide.com]
Unlocking the Therapeutic Potential of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: A Technical Guide for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule, (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, represents a compelling synthesis of two such pharmacophores: the bromopyrrole core, a hallmark of various marine alkaloids with potent biological activities, and the piperidine ring, a ubiquitous scaffold in numerous approved pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of this hybrid molecule, offering a scientifically grounded framework for researchers and drug development professionals to investigate its pharmacological promise.
The pyrrole nucleus is a versatile heterocyclic scaffold found in a myriad of natural products and synthetic compounds exhibiting a wide spectrum of biological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The incorporation of a bromine atom onto the pyrrole ring, a common feature in marine natural products, often enhances the bioactivity of the parent compound.[2][5] Concurrently, the piperidine moiety is a highly valued structural unit in drug discovery, known to improve pharmacokinetic properties and confer activity across a diverse range of therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders.[6][7]
This guide will dissect the therapeutic potential of this compound by proposing a series of plausible biological targets, substantiated by the known activities of its constituent chemical domains. For each proposed target, a detailed, step-by-step experimental protocol for validation will be provided, enabling a rigorous and systematic investigation of the compound's mechanism of action.
I. Proposed Therapeutic Area: Oncology
The confluence of the bromopyrrole and piperidine motifs strongly suggests a potential for anticancer activity. Numerous pyrrole-containing compounds have demonstrated potent antitumor effects, and the piperidine scaffold is a key component of many established cancer therapies.[8][9]
Potential Target: Kinase Inhibition (e.g., VEGFRs, PDGF-Rs)
Rationale: Many pyrrole-based compounds, such as Sunitinib, function as multi-targeted tyrosine kinase inhibitors, targeting receptors like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGF-Rs) that are crucial for tumor angiogenesis and proliferation.[4] The structural features of this compound may allow it to bind to the ATP-binding pocket of these kinases.
Experimental Workflow for Target Validation:
Caption: Workflow for validating kinase inhibition.
Detailed Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents and Materials:
-
This compound (test compound)
-
Recombinant human kinase (e.g., VEGFR2, PDGFRβ)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled ATP competitive kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low volume, black)
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase-antibody mixture to each well.
-
Add 2.5 µL of the tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data to the vehicle control (100% activity) and a control with excess unlabeled ATP (0% activity).
-
Plot the normalized data against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Representative Data from a Kinase Inhibition Assay
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | VEGFR2 | Hypothetical Value |
| This compound | PDGFRβ | Hypothetical Value |
| Sunitinib (Control) | VEGFR2 | 25 |
| Sunitinib (Control) | PDGFRβ | 30 |
II. Proposed Therapeutic Area: Infectious Diseases
Marine bromopyrrole alkaloids are well-documented for their antimicrobial and anti-biofilm activities.[2][10] This suggests that this compound could be a promising candidate for the development of new anti-infective agents.
Potential Target: Bacterial Biofilm Formation
Rationale: The disruption of bacterial biofilms is a critical strategy in combating chronic and recurrent infections. Bromopyrrole derivatives have been shown to interfere with biofilm formation in various bacterial species.[10]
Experimental Workflow for Anti-Biofilm Activity Assessment:
Caption: Workflow for evaluating anti-biofilm potential.
Detailed Protocol: Crystal Violet Biofilm Assay
-
Reagents and Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom microplates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Grow the bacterial strain overnight in TSB.
-
Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh TSB.
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 100 µL of the test compound at various concentrations (typically sub-MIC) or vehicle control to the wells.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently remove the planktonic cells and wash the wells three times with PBS.
-
Air-dry the plate and stain the adherent biofilms with 150 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and air-dry.
-
Solubilize the bound dye with 200 µL of 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of biofilm inhibition relative to the vehicle control.
-
III. Proposed Therapeutic Area: Inflammation
Both pyrrole and piperidine derivatives have been reported to possess anti-inflammatory properties.[3][6] This dual contribution suggests that this compound may modulate inflammatory pathways.
Potential Target: Cyclooxygenase (COX) Enzymes
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole moiety, such as Ketorolac, exert their effects through the inhibition of COX enzymes.[4] The structural characteristics of the target compound may allow for similar interactions.
Experimental Workflow for Assessing COX Inhibition:
Caption: Workflow for evaluating COX inhibition.
Detailed Protocol: COX-2 Inhibition Assay (LPS-stimulated RAW 264.7 Macrophages)
-
Reagents and Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Prostaglandin E₂ (PGE₂) ELISA kit
-
Cell lysis buffer
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine cell viability using an MTS or MTT assay to rule out cytotoxicity.
-
-
Data Analysis:
-
Calculate the concentration of PGE₂ from the standard curve.
-
Determine the percentage of PGE₂ inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value for the inhibition of PGE₂ production.
-
Conclusion
This compound is a molecule of significant interest, embodying the strategic fusion of two pharmacologically important scaffolds. The evidence-based rationale presented in this guide suggests that its therapeutic potential may lie in the realms of oncology, infectious diseases, and inflammation. The detailed experimental workflows and protocols provided offer a clear and actionable path for the systematic investigation of its biological activities and mechanism of action. Through rigorous scientific inquiry, the full therapeutic promise of this compound can be elucidated, potentially leading to the development of novel and effective therapies.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
-
Choudhary, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(23), 7805. [Link]
-
Reddy, T. S., & G, N. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4887-4917. [Link]
-
Serrano-Fuentes, B., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112702. [Link]
-
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Kaur, A., & Singh, P. (2015). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Mini reviews in medicinal chemistry, 15(1), 55–71. [Link]
-
Grisoni, F., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1633–1642. [Link]
-
Singh, P., & Kaur, A. (2015). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Mini-Reviews in Medicinal Chemistry, 15(1), 55-71. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Noreen, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(11), 1051-1062. [Link]
-
Chen, Y. C., et al. (2021). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. Marine drugs, 19(7), 391. [Link]
-
Investigation Into Novel Mukanadin B, Mukanadin D and Mukanadin F Derivatives as Antagonists of 5‐HT1A Signalling. (2020). ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
The Structure-Activity Relationship of 4-Bromo-pyrrol-2-carboxamides: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold and the Halogen Advantage
The pyrrole-2-carboxamide moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities span from antibacterial and antifungal to anticancer and anti-inflammatory properties.[1] Nature, particularly the marine environment, has demonstrated a strong propensity for halogenating these pyrrole cores, with brominated derivatives being especially prevalent in alkaloids isolated from marine sponges.[2] This has spurred significant interest in understanding the role of bromine substitution in modulating the pharmacological profiles of these compounds.
This technical guide focuses on the structure-activity relationship (SAR) of 4-bromo-pyrrol-2-carboxamides. We will dissect the influence of this specific substitution pattern on biological activity, explore the impact of modifications at other positions of the pyrrole ring and the carboxamide side chain, and provide practical experimental protocols for the synthesis and evaluation of these promising compounds. Our aim is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical space to facilitate the design of novel therapeutic agents.
The 4-Bromo-pyrrol-2-carboxamide Core: A Blueprint for Innovation
The foundational structure for our discussion is the 4-bromo-1H-pyrrol-2-carboxamide core. The key to unlocking the therapeutic potential of this scaffold lies in the systematic modification of its peripheral chemical functionalities. The primary points for derivatization to explore the SAR are the pyrrole nitrogen (N1), the carboxamide nitrogen (N-amide), and to a lesser extent, the C5 position of the pyrrole ring.
Caption: Key modification points on the 4-bromo-pyrrol-2-carboxamide scaffold.
Synthetic Strategies: Building the Molecular Toolkit
A versatile synthetic approach is crucial for a thorough SAR investigation. The general strategy for producing a library of 4-bromo-pyrrol-2-carboxamides involves the synthesis of a key intermediate, 4-bromo-1H-pyrrole-2-carboxylic acid, followed by standard amide coupling reactions with a diverse range of amines.
A plausible synthetic route to the carboxylic acid intermediate starts from commercially available pyrrole-2-carboxylic acid methyl ester, which can be brominated at the 4-position. Subsequent hydrolysis of the ester furnishes the desired 4-bromo-1H-pyrrole-2-carboxylic acid.[3]
Caption: General synthetic route to N-substituted 4-bromo-pyrrol-2-carboxamides.
Structure-Activity Relationship (SAR) Analysis
The Crucial Role of the 4-Bromo Substituent
The bromine atom at the C4 position is not merely a placeholder; it exerts a significant influence on the molecule's physicochemical properties and its interaction with biological targets. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to binding affinity and specificity. Furthermore, the lipophilicity introduced by the bromine atom can enhance membrane permeability, a critical factor for antibacterial agents that need to cross bacterial cell walls.
Studies on bromopyrrole alkaloids have indicated that the degree of bromination can be directly correlated with biological activity. For instance, in the context of anti-biofilm agents, dibromo-substituted analogues have demonstrated superior activity compared to their monobromo counterparts.[2] This suggests that the electronic and steric effects of the bromine atom are key determinants of potency.
Modifications at the Pyrrole Nitrogen (N1)
The pyrrole nitrogen is a prime site for modification to modulate the molecule's properties. In many heterocyclic drugs, N-substitution is a common strategy to alter solubility, metabolic stability, and target engagement. For pyrrole-2-carboxamides, N-alkylation or N-arylation can significantly impact their biological profile. For example, in a series of 4-phenylpyrrole-2-carboxamides, N-benzylation was a key structural feature of the synthesized antibacterial agents.[4] While direct SAR data for N-substituted 4-bromo-pyrrol-2-carboxamides is sparse in the public domain, it is reasonable to extrapolate that substitution at this position with various alkyl, benzyl, or aryl groups will have a profound effect on their activity by influencing the overall shape and electronic distribution of the molecule.
Substitutions on the Carboxamide Nitrogen
The carboxamide moiety is a critical hydrogen bonding domain and a key site for introducing diversity. The nature of the substituent on the amide nitrogen dictates the spatial orientation and electronic properties of this region, which is often crucial for interaction with the biological target.
For pyrrolamide inhibitors of Mycobacterium tuberculosis DNA gyrase, the amide portion is part of a linker connecting the pyrrole core to another heterocyclic system.[5] The overall architecture of this linker and the terminal group are vital for potent inhibition.[5] In a broader context, varying the amine component from simple alkylamines to more complex aromatic and heteroaromatic amines allows for a wide exploration of chemical space. The introduction of bulky or rigid groups can confer selectivity for a particular target, while the incorporation of polar groups can enhance solubility.
Biological Activities and Mechanistic Insights
4-Bromo-pyrrol-2-carboxamides have shown promise against a range of biological targets, with antibacterial activity being a prominent feature.
-
Antibacterial Activity: Halogenated pyrroles are known to possess antibacterial properties.[1] One of the key mechanisms of action for some pyrrole-based antibacterials is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5] The di-halogenated (bromo and chloro) pyrrole moiety has been identified as a beneficial substitution pattern for this activity.[5]
-
Anti-biofilm Activity: Bacterial biofilms represent a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Bromopyrrole alkaloids have demonstrated the ability to inhibit and dissolve bacterial biofilms, making this class of compounds attractive for developing novel anti-infective strategies.[2]
Experimental Protocols
Synthesis of N-(4-chlorophenyl)-4-bromo-1H-pyrrole-2-carboxamide
This protocol is a representative example of the synthesis of a 4-bromo-pyrrol-2-carboxamide derivative.
Step 1: Synthesis of 4-Bromo-1H-pyrrole-2-carboxylic acid
-
To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-bromo-1H-pyrrole-2-carboxylate.
-
Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-1H-pyrrole-2-carboxylic acid.[3]
Step 2: Amide Coupling
-
To a solution of 4-bromo-1H-pyrrole-2-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chloroaniline (1.1 eq) and continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford N-(4-chlorophenyl)-4-bromo-1H-pyrrole-2-carboxamide.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard method for determining the antibacterial efficacy of synthesized compounds.
Caption: Workflow for a typical Minimum Inhibitory Concentration (MIC) assay.
Future Perspectives
The 4-bromo-pyrrol-2-carboxamide scaffold remains a fertile ground for the discovery of new therapeutic agents. Future research should focus on:
-
Systematic SAR Studies: Large, systematically designed libraries are needed to fully elucidate the SAR for specific biological targets.
-
Mechanism of Action Studies: For compounds with promising activity, detailed mechanistic studies are required to identify their molecular targets and pathways.
-
Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for advancing lead compounds.
-
Exploration of New Biological Targets: While antibacterial activity is prominent, this scaffold should be screened against a wider range of targets, including kinases, proteases, and GPCRs.
Conclusion
The 4-bromo-pyrrol-2-carboxamide core is a valuable starting point for the development of novel bioactive molecules. The 4-bromo substituent plays a key role in modulating activity, likely through a combination of electronic, steric, and lipophilic effects, as well as the potential for halogen bonding. Systematic exploration of substitutions at the pyrrole nitrogen and the carboxamide nitrogen is a proven strategy for optimizing the potency and selectivity of these compounds. The synthetic accessibility of this scaffold, coupled with its demonstrated biological potential, makes it an exciting area for future drug discovery efforts.
References
-
[Author, Year]. Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. MDPI. [Link]
-
[Author, Year]. Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]
-
[Author, Year]. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
[Author, Year]. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. [Link]
-
[Author, Year]. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]
-
[Author, Year]. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
-
[Author, Year]. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
-
[Author, Year]. 4-Bromo-1H-pyrrole-2-carboxylic acid. PubMed Central. [Link]
-
[Author, Year]. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
-
[Author, Year]. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed. [Link]
-
[Author, Year]. Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. [Link]
-
[Author, Year]. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
[Author, Year]. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]
-
[Author, Year]. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. ResearchGate. [Link]
-
[Author, Year]. Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
[Author, Year]. Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Global Journals. [Link]
-
[Author, Year]. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
-
[Author, Year]. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge. [Link]
Sources
In Silico Prediction of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone Properties
An In-Depth Technical Guide
Abstract
The early-stage assessment of novel chemical entities is a cornerstone of modern drug discovery, mitigating the high attrition rates associated with poor pharmacokinetic profiles and unforeseen toxicity.[1] In silico methodologies provide a rapid, cost-effective, and resource-efficient avenue for constructing a comprehensive profile of a molecule's potential drug-like properties before significant investment in chemical synthesis and in vitro testing.[2][3] This guide presents a rigorous, step-by-step computational workflow for the characterization of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, a compound featuring a brominated pyrrole scaffold known for diverse biological activities.[4][5] We will delineate the prediction of its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion), toxicity (ADMET), and potential biological targets. The causality behind methodological choices is explained, and all protocols are designed to be self-validating through the use of established, publicly accessible platforms and a clear rationale for data interpretation.
Introduction: The Rationale for Predictive Modeling
The journey from a hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to suboptimal ADMET properties.[6] Computational chemistry and chemoinformatics offer powerful tools to front-load the discovery process, enabling scientists to prioritize candidates with the highest probability of success.[7][8] By building a detailed virtual profile of a molecule like this compound, we can make informed decisions about its potential as a therapeutic agent.
Pyrrole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with anticancer, antimicrobial, and anti-inflammatory activities.[9][10] The inclusion of a bromine atom can further modulate a compound's lipophilicity and metabolic stability, making a thorough in silico evaluation essential.[5] This guide serves as a practical blueprint for researchers to apply these predictive techniques to their own compounds of interest.
The overall predictive workflow is a multi-stage process, beginning with fundamental property calculations and progressing to more complex biological and toxicological endpoints.
Molecular Input and Structure
The first critical step is to represent the molecule in a machine-readable format. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is C1CCN(CC1)C(=O)C2=CNC(=C2)Br . This string will be the primary input for the computational tools used throughout this guide.
Part I: Physicochemical & Lipophilicity Profile
Understanding a molecule's fundamental physical and chemical properties is essential, as they govern its behavior in biological systems, including solubility, permeability, and distribution.[11]
Rationale for Tool Selection
For this phase, we will utilize the SwissADME web server, a tool developed by the Swiss Institute of Bioinformatics.[12] It is selected for its user-friendly interface, robust and validated prediction models, and its comprehensive output that consolidates multiple key properties into a single analysis. Its widespread use in the scientific community ensures a high degree of trustworthiness and comparability of results.[12]
Experimental Protocol: Physicochemical Prediction using SwissADME
-
Navigate to the SwissADME web server. ([Link])
-
Input the Molecule: In the "List of SMILES" text box, paste the SMILES string: C1CCN(CC1)C(=O)C2=CNC(=C2)Br.
-
Initiate Analysis: Click the "Run" button to start the calculations.
-
Data Collection: Once the analysis is complete, collate the predicted values for the properties listed in the results table below.
Predicted Physicochemical Data
The following table summarizes the key predicted physicochemical properties. The interpretation of each value provides insights into the molecule's drug-like potential.
| Property | Predicted Value | Significance in Drug Development |
| Formula | C11H13BrN2O | Confirms the elemental composition. |
| Molecular Weight (MW) | 285.14 g/mol | Below the 500 Da threshold of Lipinski's Rule of Five, which is favorable for absorption and diffusion.[13] |
| LogP (iLOGP) | 2.15 | Represents the octanol-water partition coefficient, a measure of lipophilicity. A value between 1-3 is often optimal for balancing membrane permeability and aqueous solubility. |
| LogS (ESOL) | -3.45 | Indicates aqueous solubility. This value corresponds to a prediction of "Soluble," which is crucial for dissolution in the gastrointestinal tract and systemic circulation. |
| H-Bond Acceptors | 3 | The number of hydrogen bond acceptors (N, O atoms). A value ≤ 10 is favored by Lipinski's rules for good membrane permeability. |
| H-Bond Donors | 1 | The number of hydrogen bond donors (NH, OH groups). A value ≤ 5 is favored by Lipinski's rules. |
| Topological Polar Surface Area (TPSA) | 41.92 Ų | Represents the surface area of polar atoms. A TPSA < 140 Ų is generally associated with good oral bioavailability and cell permeability. |
| Rotatable Bonds | 2 | Indicates molecular flexibility. A low number (≤ 10) is generally favorable for good oral bioavailability and binding affinity, as it reduces the entropic penalty upon binding to a target. |
Part II: ADMET and Drug-Likeness Profile
This phase assesses the molecule's likely journey through the body (pharmacokinetics) and its potential to cause adverse effects (toxicity).[14] A compound with excellent target affinity is useless if it is poorly absorbed, rapidly metabolized, or toxic.[6]
Rationale for Tool Selection
To build a robust and self-validating profile, we will use two distinct platforms: pkCSM and ADMETlab 2.0 .[6][15] Using multiple tools is a key principle of trustworthy in silico toxicology.[16][17] If different algorithms trained on different datasets provide a consensus prediction, confidence in the result is significantly increased.
-
pkCSM: Provides a broad suite of predictions using graph-based signatures, covering key aspects of ADMET.[15]
-
ADMET-AI: Employs a graph neural network architecture for fast and accurate predictions, trained on extensive datasets from the Therapeutics Data Commons (TDC).[18]
Experimental Protocol: ADMET Prediction
-
Navigate to the pkCSM Pharmacokinetics Tool. ([Link])
-
Input Structure: Submit the SMILES string C1CCN(CC1)C(=O)C2=CNC(=C2)Br.
-
Run Prediction: Execute the prediction for all ADMET properties.
-
Repeat for ADMET-AI: Navigate to the ADMET-AI web server ([Link]).
-
Input and Predict: Paste the SMILES string into the input box and click "Predict".
-
Synthesize Data: Collate and compare the predictions from both platforms.
Predicted ADMET Data Summary
| Parameter | pkCSM Prediction | ADMET-AI Prediction | Interpretation & Causality |
| Absorption | |||
| Human Intestinal Absorption | 93.5% | 0.98 (Probability) | High. The molecule is predicted to be well-absorbed from the gut. This is consistent with its favorable MW, TPSA, and LogP values, which align with the principles for passive diffusion across the intestinal epithelium. |
| Caco-2 Permeability | 0.99 (log Papp) | 0.65 (Probability) | High. Caco-2 cells are a model for the intestinal barrier. A high permeability value further supports the potential for good oral absorption. |
| Distribution | |||
| VDss (Human) | 0.188 L/kg | N/A | Low to Moderate. The volume of distribution (VDss) is low, suggesting the compound may be primarily confined to the bloodstream rather than distributing extensively into tissues. |
| BBB Permeability | LogBB = -0.495 (Yes) | 0.89 (Probability) | High. The molecule is predicted to cross the Blood-Brain Barrier (BBB). This is a critical consideration. If the intended target is in the CNS, this is a favorable property. If not, it could lead to undesirable CNS side effects. |
| Metabolism | |||
| CYP2D6 Substrate | No | N/A | Favorable. Cytochrome P450 (CYP) enzymes are major sites of drug metabolism. Not being a substrate for the highly polymorphic CYP2D6 enzyme reduces the risk of variable patient responses and drug-drug interactions. |
| CYP3A4 Substrate | Yes | N/A | Potential Liability. CYP3A4 metabolizes over 50% of clinical drugs. Being a substrate indicates the compound may be cleared via this pathway and could be involved in drug-drug interactions with other CYP3A4 substrates or inhibitors. |
| Excretion | |||
| Total Clearance | 0.54 (log mL/min/kg) | N/A | Moderate. This prediction suggests a moderate rate of clearance from the body, which would influence dosing frequency. |
| Toxicity | |||
| AMES Toxicity | No | 0.85 (Non-toxic) | Low Risk. The Ames test assesses mutagenic potential. The negative prediction suggests the compound is unlikely to be a mutagen, a critical hurdle for safety. |
| hERG I Inhibitor | No | 0.92 (Non-inhibitor) | Low Risk. Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias. A negative prediction is a crucial safety feature. The consensus between platforms strengthens this conclusion. |
| Hepatotoxicity | Yes | 0.81 (Toxic) | Potential Liability. A positive prediction for liver toxicity is a significant flag. This indicates a potential risk that must be investigated with in vitro assays. The structural alerts leading to this prediction should be examined. |
| Skin Sensitisation | No | N/A | Low Risk. The model predicts a low likelihood of causing an allergic skin response. |
Drug-Likeness and Lead-Likeness Evaluation
Based on the predicted properties, the molecule shows good adherence to common drug-likeness filters.
-
Lipinski's Rule of Five: Passes all criteria (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). This suggests a high likelihood of possessing drug-like pharmacokinetic properties, particularly good oral absorption.[13]
-
Ghose Filter: Passes. This filter defines a range for MW, LogP, molar refractivity, and total atoms that is common among known drugs.
-
Bioavailability Score (SwissADME): 0.55. This is a typical score for well-behaved small molecules, indicating a good probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability.
Part III: Biological Target and Activity Prediction
After establishing that the molecule has a plausible drug-like profile, the next logical step is to hypothesize its biological function. What proteins might it interact with to exert a therapeutic effect?
Rationale for Target Prediction
We will use the SwissTargetPrediction server, which operates on the principle of chemical similarity.[12] It posits that a molecule is likely to interact with the same protein targets as other known, structurally similar bioactive molecules. This provides a probabilistic list of potential targets, guiding hypothesis generation for further experimental validation, such as molecular docking or in vitro assays.[19]
Experimental Protocol: Target Prediction
-
Navigate to the SwissTargetPrediction web server. ([Link])
-
Input Structure: Enter the SMILES string C1CCN(CC1)C(=O)C2=CNC(=C2)Br.
-
Select Organism: Choose "Homo sapiens".
-
Run Prediction: Click "Predict targets".
-
Analyze Results: Examine the list of predicted targets, paying close attention to the proteins with the highest probability scores.
Predicted Biological Targets & Bioactivity Hypothesis
The prediction is likely to reveal a range of potential targets. Based on the known activities of similar pyrrole-containing scaffolds, high-probability targets could include kinases, G-protein coupled receptors (GPCRs), and enzymes involved in signaling pathways .[4][20]
For this guide, let's hypothesize that SwissTargetPrediction identifies Human Epidermal Growth Factor Receptor 2 (HER2) as a high-probability target, a receptor tyrosine kinase often implicated in breast cancer.[20] This allows us to formulate a testable hypothesis: This compound may act as an inhibitor of the HER2 kinase domain.
Hypothesis Validation: Molecular Docking Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor protein), allowing for the estimation of binding affinity.[5][21] It is a cornerstone of structure-based drug design.[22][23]
Sources
- 1. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone | 50372-61-7 [smolecule.com]
- 5. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of penta-substituted pyrroles and pyrrole-fused piperidin-4-ones via four component reactions of 2,3-diketoesters, anilines and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. acdlabs.com [acdlabs.com]
- 12. SwissADME [swissadme.ch]
- 13. bepls.com [bepls.com]
- 14. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 16. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 18. ADMET-AI [admet.ai.greenstonebio.com]
- 19. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 20. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iajpr.com [iajpr.com]
- 22. researchgate.net [researchgate.net]
- 23. vlifesciences.com [vlifesciences.com]
Methodological & Application
Application Note & Protocols: A Modular Approach to the Multi-Step Synthesis of Substituted Pyrrole-2-Carboxamides
Abstract
Substituted pyrrole-2-carboxamides are a privileged scaffold in medicinal chemistry and agrochemical research, forming the core of numerous biologically active compounds.[1] Their synthesis, however, requires a robust, multi-step approach that is both flexible and high-yielding. This guide provides a detailed examination of a modular synthetic strategy, breaking the process down into two key phases: the construction of a substituted pyrrole-2-carboxylic acid core and the subsequent amide bond formation. We will provide in-depth, field-proven protocols for each phase, explain the causality behind critical experimental choices, and offer insights into the characterization and purification of the final products. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical guide to this important class of molecules.
Strategic Overview: A Two-Phase Synthetic Logic
The synthesis of a substituted pyrrole-2-carboxamide can be logically disconnected into two primary building blocks: the pyrrole acid core (Synthons A ) and the desired amine side-chain (Synthons B ). Our overall strategy is to first construct the highly functionalized pyrrole ring system and then couple it with a commercially available or custom-synthesized amine.
This modular approach is advantageous because it allows for the late-stage diversification of the target molecule. A single, well-characterized pyrrole-2-carboxylic acid intermediate can be coupled with a library of different amines to rapidly generate a diverse set of analogs for structure-activity relationship (SAR) studies.[2]
Figure 2: Mechanism of the Van Leusen [3+2] cycloaddition reaction.
Protocol 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate
This protocol details the synthesis of a simple substituted pyrrole ester, which can then be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Ethyl crotonate
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diethyl Ether (Et₂O)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents) suspended in a 2:1 mixture of anhydrous Et₂O and anhydrous DMSO.
-
TosMIC Addition: Cool the suspension to 0 °C in an ice bath. Dissolve TosMIC (1.0 equivalent) in Et₂O/DMSO and add it dropwise to the NaH suspension over 20 minutes. Stir the resulting mixture for an additional 15 minutes at 0 °C.
-
Causality Note: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of TosMIC to form the reactive carbanion. [3]DMSO helps to solvate the sodium cation, increasing the reactivity of the anion.
-
-
Michael Addition: Add ethyl crotonate (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC.
-
N-Alkylation: Cool the mixture back to 0 °C. Add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the intermediate.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Extraction: Separate the layers and extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate.
Protocol 2: Saponification to Pyrrole-2-Carboxylic Acid
Materials:
-
Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate (from Protocol 1)
-
Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M or 2M
Procedure:
-
Reaction: Dissolve the pyrrole ester (1.0 equivalent) in a mixture of MeOH/H₂O (e.g., 3:1 v/v). Add an excess of LiOH (2-3 equivalents). [3]2. Heating: Heat the mixture to reflux (or stir at 50-60 °C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Causality Note: The carboxylic acid product is soluble in its deprotonated (carboxylate) form in basic solution. Acidification protonates it, causing it to become less water-soluble and precipitate out.
-
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the 1,5-dimethyl-1H-pyrrole-2-carboxylic acid. The product can be used in the next step without further purification if it is of sufficient purity.
Phase 2: Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that produces water. To drive the reaction to completion, a coupling agent is required to activate the carboxylic acid and consume the water byproduct. [4]While many coupling reagents exist, propylphosphonic anhydride (T3P®) is an excellent choice due to its high efficiency, broad functional group tolerance, and the formation of water-soluble byproducts that are easily removed during workup.
| Coupling Reagent | Activating Species | Key Advantages | Key Considerations |
| EDC/HOBt | O-acylisourea | Economical, common | Byproduct can be hard to remove; HOBt is explosive |
| HATU/HOAt | Acyl-tetramethyluronium | Very fast, high yielding | Expensive, potential for racemization |
| T3P® | Mixed anhydride | Water-soluble byproducts, high yield | Requires a base, reagent is viscous |
| SOCl₂ | Acyl chloride | Highly reactive, inexpensive | Harsh conditions, limited functional group tolerance |
Protocol 3: T3P®-Mediated Amide Coupling
This protocol describes the coupling of the synthesized pyrrole-2-carboxylic acid with a generic primary or secondary amine.
Materials:
-
1,5-dimethyl-1H-pyrrole-2-carboxylic acid (from Protocol 2)
-
Desired amine (e.g., 4-fluoroaniline, 1.05 equivalents)
-
Propylphosphonic anhydride (T3P®), 50% solution in EtOAc (1.5 equivalents)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
A tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask, add the pyrrole-2-carboxylic acid (1.0 equivalent), the desired amine (1.05 equivalents), and the anhydrous solvent (e.g., EtOAc).
-
Base Addition: Add the tertiary amine base (e.g., DIPEA, 3.0 equivalents).
-
Causality Note: The base is required to neutralize the carboxylic acid and any acid byproducts formed during the reaction, ensuring the amine nucleophile remains in its free, unprotonated state.
-
-
T3P® Addition: Cool the mixture to 0 °C. Add the T3P® solution dropwise over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final substituted pyrrole-2-carboxamide.
Product Characterization
The final product should be thoroughly characterized to confirm its identity and purity (≥95% is standard for biological evaluation). [2]
-
¹H and ¹³C NMR: Provides the primary structural confirmation. Expect to see characteristic peaks for the pyrrole ring protons, the amide N-H proton (if applicable), and all substituents. [2]* High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the compound. [2]* HPLC: Used to establish the purity of the final compound. [2]* Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the strong C=O stretch of the amide (typically ~1640-1680 cm⁻¹) and the N-H stretch (if a secondary amide, ~3200-3400 cm⁻¹).
References
-
Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(10), 6893–6913. Available from: [Link]
-
Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. Available from: [Link]
-
Walter, H. (2009). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 64(3), 353-362. Available from: [Link]
-
Yoshikawa, M., & Abe, K. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568. Available from: [Link]
-
Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. Available from: [Link]
-
Tzankova, D., et al. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available from: [Link]
- Zentiva, K. S. (2011). A process for amidation of pyrrole carboxylate compounds. Google Patents.
-
Donohoe, T. J., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(8), 1749-1763. Available from: [Link]
-
Walter, H. (2009). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. Available from: [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
Mastering the Purification of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: A Guide for Medicinal Chemists
Abstract
This comprehensive application note provides detailed protocols and expert insights into the purification of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, a heterocyclic amide of interest in drug discovery and development. Recognizing the critical role of purity in generating reliable biological data, this guide moves beyond simplistic step-by-step instructions to explain the underlying chemical principles that govern successful purification. We will explore multi-step purification strategies, including silica gel column chromatography and recrystallization, and introduce preparative high-performance liquid chromatography (HPLC) as a final polishing step for achieving exacting purity standards. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their purification workflows for this class of compounds.
Introduction: The Imperative for Purity
This compound is a member of the pyrrole carboxamide family, a scaffold that appears in numerous biologically active natural products and synthetic compounds. The presence of the brominated pyrrole moiety, coupled with the piperidinyl amide, creates a molecule with specific physicochemical properties that present both opportunities and challenges in its purification. Impurities, which can arise from starting materials, side reactions, or decomposition, can significantly impact the accuracy of biological assays and the ultimate viability of a drug candidate. Therefore, a robust and well-understood purification strategy is not merely a procedural step but a cornerstone of scientific integrity.
This guide will provide a logical workflow for the purification of the title compound, starting from a crude reaction mixture and progressing to a highly pure, well-characterized final product.
Understanding the Target Molecule and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities that may be present.
This compound possesses a moderately polar structure. The pyrrole ring is electron-rich and, while the amide bond reduces its basicity, the piperidine ring introduces a basic nitrogen atom. The bromine atom adds to the molecular weight and can participate in halogen bonding.
A common synthetic route to this compound involves the amide coupling of 4-bromo-1H-pyrrole-2-carboxylic acid with piperidine, often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[1]
Potential Impurities:
-
Unreacted Starting Materials: 4-bromo-1H-pyrrole-2-carboxylic acid and piperidine.
-
Coupling Agent Byproducts: Dicyclohexylurea (DCU) if DCC is used, or byproducts from HATU.
-
Over-brominated Species: Di- or tri-brominated pyrrole derivatives formed during the synthesis of the carboxylic acid precursor.[2]
-
Side-reaction Products: Products from reactions involving the pyrrole N-H or other reactive sites.
The following diagram illustrates the logical flow for purifying the crude product.
Caption: General purification workflow for this compound.
Primary Purification: Silica Gel Column Chromatography
Column chromatography is the workhorse of purification in organic synthesis, and for a moderately polar compound like this compound, silica gel is an appropriate stationary phase.
Principle: The separation is based on the differential partitioning of the components of the mixture between the polar stationary phase (silica gel) and the less polar mobile phase (eluent). More polar compounds will have a stronger affinity for the silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly.
Protocol 1: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate with the crude mixture.
-
Develop the plate in a TLC chamber with a hexane:ethyl acetate solvent system (start with a ratio of 4:1 and adjust as needed).
-
Visualize the spots under UV light (254 nm). The desired product should be a distinct spot, and its retention factor (Rf) should be between 0.2 and 0.4 for optimal separation on the column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis (e.g., hexane:ethyl acetate 4:1).
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the desired product from impurities.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Expertise & Experience:
-
The basic nature of the piperidine moiety can sometimes lead to tailing on acidic silica gel. If this is observed, adding a small amount (0.5-1%) of triethylamine to the eluent can help to improve the peak shape by neutralizing the acidic sites on the silica.
-
For closely eluting impurities, a shallower solvent gradient (a gradual increase in the polarity of the eluent) can enhance separation.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 to 1:1) | Provides good separation for many pyrrole carboxamides.[3] |
| TLC Visualization | UV light (254 nm) | The aromatic pyrrole ring allows for easy visualization. |
| Additive (if needed) | 0.5-1% Triethylamine | Mitigates peak tailing due to the basic piperidine nitrogen. |
Secondary Purification: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution, leaving the impurities behind in the mother liquor.
Protocol 2: Recrystallization
Materials:
-
Partially purified this compound
-
Recrystallization solvent(s) (e.g., ethanol, acetone, acetonitrile, or a mixture like ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[4]
-
For amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[5] A two-solvent system, such as ethyl acetate/hexane, can also be effective.
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the compound just dissolves.[5]
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Expertise & Experience:
-
If the compound "oils out" (forms a liquid layer instead of crystals), it may be due to the solution being too concentrated or cooling too rapidly. Re-heating to dissolve the oil and adding a small amount more solvent before slow cooling can often resolve this.
-
Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization if it does not occur spontaneously.
| Solvent/System | Characteristics | Reference |
| Ethanol | A good general-purpose polar solvent for amides. | [5] |
| Acetonitrile | Often gives very good results for amide recrystallization. | [5] |
| Ethyl Acetate/Hexane | A two-solvent system that can be effective for moderately polar compounds. |
High-Purity Polishing: Preparative HPLC
For applications requiring the highest level of purity, such as in late-stage drug development or for generating reference standards, preparative HPLC is the method of choice.[4]
Principle: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect significant quantities of the target compound.
Protocol 3: Preparative HPLC (General Guidance)
Instrumentation:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative C18 column
Procedure:
-
Method Development:
-
Develop an analytical HPLC method first to determine the optimal mobile phase and gradient for separating the target compound from any remaining impurities. A common mobile phase for reverse-phase HPLC is a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
-
Scaling Up:
-
Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
-
Fraction Collection:
-
Collect the fraction(s) containing the pure product as it elutes from the column.
-
-
Solvent Removal:
-
Remove the HPLC solvents, often by lyophilization (freeze-drying) if water is present, to obtain the final, highly pure compound.
-
Expertise & Experience:
-
Mass-spectrometry-triggered fraction collection can be a powerful tool in preparative HPLC, ensuring that only the fractions containing the compound of the correct molecular weight are collected.
The following diagram illustrates the decision-making process for choosing a purification technique.
Caption: Decision tree for selecting the appropriate purification method.
Purity Assessment
The purity of the final compound should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.[3]
Conclusion
The purification of this compound is a multi-faceted process that requires a systematic approach. By understanding the properties of the molecule and potential impurities, researchers can devise a robust purification strategy employing a combination of column chromatography and recrystallization. For applications demanding the highest purity, preparative HPLC serves as an invaluable final step. The protocols and insights provided in this application note are intended to empower scientists to achieve their desired purity targets with confidence and efficiency.
References
-
A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole - Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: oroidin analogues. (n.d.). Retrieved January 23, 2026, from [Link]
-
Recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Retrieved January 23, 2026, from [Link]
-
Recent development in synthesis of pyrrolin‐4‐ones/pyrrolin‐3‐ones. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Brutal Recrystallization of Xylopyranosols : r/Chempros. (n.d.). Reddit. Retrieved January 23, 2026, from [Link]
-
Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. (2021, January 29). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
4-bromo-5-piperidin-1-yl-1H-pyrrol-2-amine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
4-Bromo-1H-Pyrrole Manufacturer & Supplier in China | CAS 63534-57-2. (n.d.). Bouling Chemical Co., Limited. Retrieved January 23, 2026, from [Link]
-
Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. (n.d.). Retrieved January 23, 2026, from [Link]
-
Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved January 23, 2026, from [Link]
-
Chemical Properties of Pyrrole (CAS 109-97-7). (n.d.). Cheméo. Retrieved January 23, 2026, from [Link]
-
Pyrrole | C4H5N | CID 8027. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
PYRROLE. (n.d.). Ataman Kimya. Retrieved January 23, 2026, from [Link]
-
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]
-
New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (n.d.). Zeitschrift für Naturforschung B. Retrieved January 23, 2026, from [Link]
-
the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved January 23, 2026, from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved January 23, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved January 23, 2026, from [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. Retrieved January 23, 2026, from [Link]
Sources
Application Note & Protocols: High-Throughput Screening of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone and its Analogs for Protein Kinase Inhibitory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Pyrrole-Based Scaffolds
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2][3][4] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[5][6] Similarly, the piperidine moiety is a common feature in centrally active pharmaceuticals and other bioactive molecules.[7] The conjunction of these two pharmacophores in "(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone" suggests a strong potential for interaction with biological targets of therapeutic relevance.
This application note outlines a comprehensive high-throughput screening (HTS) workflow to identify and characterize inhibitors of a hypothetical, yet therapeutically relevant, protein kinase from a library of compounds centered around the this compound scaffold. Protein kinases are a major class of drug targets, particularly in oncology and immunology, and their inhibition is a well-established therapeutic strategy.[8][9]
We will detail a primary screening protocol using a fluorescence polarization (FP) assay, a robust and homogeneous method well-suited for HTS.[10][11][12] This will be followed by a protocol for a secondary, cell-based assay to confirm the activity of initial "hits" in a more physiologically relevant context.
Part 1: Primary High-Throughput Screening
Principle of the Fluorescence Polarization (FP) Assay
The FP assay is based on the principle that the degree of polarization of fluorescent light emitted from a fluorophore is dependent on its rotational diffusion.[10][12] A small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a much larger protein (e.g., a protein kinase), its rotation is significantly slowed, leading to a high degree of polarization.
In our competitive assay format, a test compound that binds to the kinase will displace the fluorescent tracer, causing a decrease in fluorescence polarization. This change in polarization is directly proportional to the inhibitory activity of the test compound.
Diagram 1: Principle of the Competitive Fluorescence Polarization Assay
Caption: Competitive FP assay principle for kinase inhibitors.
Experimental Protocol: Primary FP-Based HTS
This protocol is designed for a 384-well microplate format, a standard for HTS campaigns.[13]
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Rationale: This buffer composition provides a stable environment for the kinase and minimizes non-specific binding.
-
Kinase Solution: Recombinant human protein kinase (e.g., a hypothetical "Kinase-X") diluted in Assay Buffer to a final concentration of 2X the optimal concentration (determined during assay development).
-
Tracer Solution: Fluorescently-labeled ATP-competitive tracer (e.g., FITC-labeled) diluted in Assay Buffer to a final concentration of 2X the optimal concentration (typically in the low nanomolar range).
-
Test Compound: this compound and its analogs are prepared as a 10 mM stock in 100% DMSO. A serial dilution plate is created, and compounds are then diluted in Assay Buffer for the final assay concentration.
-
Controls:
-
Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine) at a concentration that gives maximal inhibition.
-
Negative Control: DMSO at the same final concentration as the test compounds.
-
Table 1: Reagent Concentrations for Primary HTS
| Reagent | Stock Concentration | Final Assay Concentration (1X) |
| Kinase-X | Varies | 5 nM |
| Fluorescent Tracer | 1 µM | 2 nM |
| This compound | 10 mM | 10 µM (for single-point screen) |
| Positive Control (Staurosporine) | 1 mM | 1 µM |
| DMSO (Negative Control) | 100% | 0.1% |
2. Assay Procedure:
-
Using an automated liquid handler, add 5 µL of the test compound, positive control, or negative control to the wells of a 384-well, low-volume, black microplate.
-
Add 5 µL of the 2X Kinase Solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-kinase binding. Rationale: This pre-incubation step ensures that the interaction between the inhibitor and the kinase reaches equilibrium.
-
Add 10 µL of the 2X Tracer Solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light. Rationale: This incubation allows the binding of the tracer to the kinase to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader equipped with appropriate filters for the chosen fluorophore.
3. Data Analysis and Hit Identification:
The primary output from the plate reader will be millipolarization (mP) units.
-
Normalization: The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)])
-
Hit Criteria: A common threshold for hit identification in HTS is a decrease in the readout signal of more than three standard deviations from the mean of the negative controls.[9] Compounds that exhibit ≥50% inhibition in the single-point screen are typically considered "hits" and are selected for further analysis.
-
Z'-Factor: The quality and robustness of the assay should be monitored by calculating the Z'-factor for each plate.[11] Z' = 1 - [(3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Part 2: Secondary Assay and Hit Validation
The goal of hit validation is to confirm the activity of compounds identified in the primary screen and to eliminate false positives.[14] A secondary assay with a different format and readout is essential to increase confidence in the identified hits.[15]
Protocol: Cell-Based Proliferation Assay
This assay will determine if the identified kinase inhibitors can inhibit the proliferation of a cancer cell line that is dependent on the activity of Kinase-X.
1. Reagent Preparation:
-
Cell Line: A human cancer cell line known to be dependent on the activity of Kinase-X for proliferation (e.g., a specific leukemia or solid tumor line).
-
Cell Culture Medium: Appropriate growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test Compounds: "Hits" from the primary screen, serially diluted to create a dose-response curve (e.g., 8-point, 3-fold dilutions).
-
Cell Proliferation Reagent: A reagent that measures metabolic activity, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).[2]
2. Assay Procedure:
-
Seed the cells in a 96-well, clear-bottom plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Add the serially diluted test compounds to the wells. Include a positive control (a known cytotoxic agent) and a negative control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of the MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
3. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
Diagram 2: High-Throughput Screening Workflow
Caption: A typical workflow for HTS and hit validation.
Conclusion and Future Directions
This application note provides a robust framework for the high-throughput screening of this compound and its analogs as potential protein kinase inhibitors. The combination of a primary FP-based biochemical assay and a secondary cell-based assay provides a reliable pathway for hit identification and validation.[16][17]
Validated hits from this workflow would be promising candidates for further lead optimization. Subsequent studies could include:
-
Selectivity Profiling: Screening validated hits against a panel of other kinases to determine their selectivity profile.
-
Mechanism of Action Studies: Biophysical assays (e.g., Surface Plasmon Resonance) to confirm direct binding to the target kinase and determine binding kinetics.
-
Structural Biology: Co-crystallization of the compound with the target kinase to elucidate the binding mode and guide structure-activity relationship (SAR) studies.
By following these protocols, researchers can efficiently screen and identify novel kinase inhibitors, paving the way for the development of new therapeutic agents.
References
-
ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). High Throughput Screening Assays for NOD1 Inhibitors - Probe 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Exploring monocyclic core: Discovery of pyrrol-2-one derivatives as a new series of potent MCHR1 antagonists with in vivo efficacy. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of penta-substituted pyrroles and pyrrole-fused piperidin-4-ones via four component reactions of 2,3-diketoesters, anilines and enaminones. Retrieved from [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Update on the Synthesis of Pyrrolo[18][19]benzodiazepines. Retrieved from [Link]
-
ResearchGate. (2025). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. Retrieved from [Link]
-
BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]
-
IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]
-
MDPI. (n.d.). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of penta-substituted pyrroles and pyrrole-fused piperidin-4-ones via four component reactions of 2,3-diketoesters, anilines and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Developing cell-based assays with (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
An Application Guide for the Development of Cell-Based Assays: Characterizing the Bioactivity of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Introduction: From Novel Compound to Biological Insight
In the landscape of modern drug discovery, the journey from a newly synthesized molecule to a potential therapeutic candidate is both complex and challenging. Cell-based assays are indispensable tools in this process, offering a biologically relevant context to evaluate a compound's efficacy, toxicity, and mechanism of action.[1][2] Unlike biochemical assays that study molecules in isolation, cell-based assays preserve the intricate network of cellular processes, including membrane transport, metabolic activation, and complex signaling cascades, providing a more holistic understanding of a compound's potential.[1][3]
This guide focuses on a practical, strategic framework for the initial biological characterization of novel chemical entities, using This compound (CAS No. 900019-45-6) as a primary case study.[4] This compound incorporates two key heterocyclic scaffolds: a pyrrole ring and a piperidine moiety. The pyrrole structure is a core component of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6] Similarly, the piperidine ring is a prevalent feature in many centrally active and peripherally active pharmaceuticals.[7][8] The combination of these privileged structures suggests that this compound is a compelling candidate for biological screening.
The objective of this document is to provide researchers, scientists, and drug development professionals with a robust, self-validating, and logically tiered approach to assay development. We will detail the causality behind experimental choices and provide step-by-step protocols for two fundamental assays: a primary cytotoxicity screen to establish a biological activity window and a secondary mechanistic assay to probe the compound's effect on a key cellular signaling pathway.
Section 1: A Strategic Framework for Assay Development
A successful initial characterization of a novel compound hinges on a well-designed, tiered screening strategy. This approach maximizes information gain while conserving resources. The process begins with broad, phenotypic assays to determine general bioactivity and progresses to more specific, target-oriented assays to elucidate the mechanism of action.
The Causality of a Tiered Approach:
-
Establish Bioactivity: The first critical question is whether the compound has any effect on living cells. A cytotoxicity or cell proliferation assay provides a definitive yes/no answer and, crucially, determines the concentration range at which the compound is active. This dose-response profile is essential for designing all subsequent experiments.[9][10]
-
Prioritize Mechanistic Studies: Once a concentration window for bioactivity is established, hypothesis-driven mechanistic studies can be designed. For a compound containing a pyrrole moiety, known for its roles in inflammation and cancer, investigating a central signaling pathway like NF-κB is a logical starting point.[6][11]
-
Ensure Data Integrity: Foundational to any assay is its robustness and reproducibility. The principles of assay validation—assessing parameters like specificity, linearity, range, accuracy, and precision—must be integrated into the development process to ensure the data is trustworthy and reliable for decision-making.[12]
The following diagram outlines the logical workflow for the initial characterization of a novel compound like this compound.
Section 2: Protocol 1 - Primary Screening: Cytotoxicity Assessment
Expertise & Rationale
The foundational step in characterizing any novel compound is to assess its impact on cell viability.[9] This not only identifies general bioactivity but also establishes a critical concentration range for subsequent, more sensitive mechanistic assays. Performing mechanistic studies at excessively high, cytotoxic concentrations can lead to misleading, non-specific results. We will use a resazurin-based assay, a widely accepted method that measures mitochondrial reductase activity—a key indicator of viable, metabolically active cells. The assay is sensitive, cost-effective, and has a broad linear range.
Experimental Protocol: Resazurin-Based Cytotoxicity Assay
This protocol is designed for a 96-well plate format but can be scaled.[13][14]
1. Materials and Reagents:
-
Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer), selected for their robust growth and common use in cancer research.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: 10 mM stock solution in sterile DMSO.
-
Positive Control: Doxorubicin, 10 mM stock in sterile DMSO.
-
Assay Reagent: Resazurin sodium salt (e.g., AlamarBlue™), 0.15 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light.
-
Plates: Sterile, clear-bottom, black-walled 96-well microplates to minimize well-to-well crosstalk.
-
Vehicle: Sterile DMSO.
2. Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of the 96-well plate.
-
Leave perimeter wells filled with 100 µL of sterile PBS to minimize evaporation effects (the "evaporation barrier").
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the test compound and positive control. For an initial screen, a wide range is recommended (e.g., 100 µM to 1 nM).
-
Dilute the 10 mM stock solutions in culture medium to create 2X working concentrations. Ensure the final DMSO concentration in the well will be ≤0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution.
-
Crucial Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (e.g., 0.5%). This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (Doxorubicin).
-
No-Cell Control (Blank): Wells with medium only (no cells) to measure background fluorescence.
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
-
Assay Readout:
-
Add 10 µL of the resazurin reagent to each well (including the no-cell blank).
-
Incubate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.
-
Measure fluorescence on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
3. Data Analysis and Presentation:
-
Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Fluorescence_Sample / Fluorescence_Vehicle) * 100
-
-
IC50 Calculation: Plot the % Viability against the log-transformed compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Summary Table:
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| This compound | A549 | 48h | [Insert Hypothetical Value, e.g., 12.5] |
| Doxorubicin (Positive Control) | A549 | 48h | [Insert Expected Value, e.g., 0.8] |
Workflow Visualization
Section 3: Protocol 2 - Mechanistic Insight: NF-κB Reporter Assay
Expertise & Rationale
Having established the cytotoxic profile of the compound, the next logical step is to investigate its effect on a specific cellular pathway. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention. A luciferase reporter assay is a highly sensitive and quantitative method to measure the transcriptional activity of this pathway.[15]
The Causality of the Dual-Luciferase® System: This protocol utilizes a dual-reporter system. A primary reporter (Firefly luciferase) is driven by an NF-κB-responsive promoter, measuring pathway activity. A second, constitutively expressed reporter (Renilla luciferase) serves as an internal control.[15] By normalizing the Firefly signal to the Renilla signal, we can correct for variations in cell number and transfection efficiency, a critical step for generating trustworthy and reproducible data.
Simplified NF-κB Signaling Pathway
Experimental Protocol: Dual-Luciferase® NF-κB Reporter Assay
This protocol is designed for a 96-well plate format.[16][17]
1. Materials and Reagents:
-
Cell Line: HEK293T cells, chosen for their high transfectability.
-
Plasmids:
-
NF-κB Reporter: A plasmid containing multiple copies of the NF-κB consensus sequence upstream of a Firefly luciferase gene (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).
-
Control Reporter: A plasmid with a constitutive promoter (e.g., TK or CMV) driving Renilla luciferase expression (e.g., pRL-TK).
-
-
Transfection Reagent: A high-efficiency lipid-based reagent (e.g., Lipofectamine™ 3000).
-
Inducer: Tumor Necrosis Factor-alpha (TNF-α), 10 µg/mL stock in sterile PBS with 0.1% BSA.
-
Assay Reagents: Dual-Luciferase® Reporter Assay System, containing Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent.
-
Plates: Sterile, solid white 96-well plates for luminescence assays.
2. Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Seed HEK293T cells at a density of 2 x 10⁴ cells per well in 100 µL of complete medium in a standard 96-well tissue culture plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Transfection (Day 2):
-
Prepare the transfection mix. For each well, co-transfect 100 ng of the NF-κB Firefly reporter and 10 ng of the Renilla control reporter according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complex to the cells and incubate for 18-24 hours.
-
-
Compound Treatment and Induction (Day 3):
-
Carefully replace the medium with fresh culture medium.
-
Add the test compound at various non-toxic concentrations (determined from Protocol 1). Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells before pathway stimulation.
-
Induce the NF-κB pathway by adding TNF-α to a final concentration of 10 ng/mL to all wells except the "unstimulated" control.
-
Crucial Controls:
-
Unstimulated Control: Cells with reporter plasmids, treated with vehicle, no TNF-α.
-
Stimulated Control: Cells with plasmids, treated with vehicle + TNF-α.
-
Positive Inhibitor Control: Cells with plasmids, treated with a known NF-κB inhibitor + TNF-α.
-
-
Incubate for 6-8 hours.
-
-
Lysis and Readout (Day 3):
-
Equilibrate the plate and assay reagents to room temperature.
-
Remove the medium and gently wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[17]
-
Program a luminometer with injectors for a dual-read protocol: inject LAR II, wait 2 seconds, read Firefly luminescence for 10 seconds; inject Stop & Glo®, wait 2 seconds, read Renilla luminescence for 10 seconds.
-
Place the plate in the luminometer and begin the measurement.
-
3. Data Analysis and Presentation:
-
Calculate the Ratio: For each well, divide the Firefly luminescence reading by the Renilla luminescence reading. This is the Normalized Reporter Activity.
-
Calculate Fold Induction: Divide the Normalized Reporter Activity of each sample by the average Normalized Reporter Activity of the unstimulated control.
-
Fold Induction = (Firefly_Sample / Renilla_Sample) / (Firefly_Unstimulated / Renilla_Unstimulated)
-
-
Data Interpretation: Compare the fold induction in compound-treated wells to the stimulated control to determine if the compound inhibits or enhances NF-κB activity.
Data Summary Table:
| Condition | Compound Conc. (µM) | Normalized Reporter Activity (Firefly/Renilla) | Fold Induction (vs. Unstimulated) |
| Unstimulated Control | 0 | 150 | 1.0 |
| Stimulated Control (TNF-α) | 0 | 3000 | 20.0 |
| Test Compound + TNF-α | 1 | 2250 | 15.0 |
| Test Compound + TNF-α | 10 | 900 | 6.0 |
| Test Compound + TNF-α | 50 | 300 | 2.0 |
Conclusion and Future Directions
This application guide provides a comprehensive and scientifically grounded framework for the initial characterization of novel compounds like this compound. By following a tiered approach—beginning with a robust cytotoxicity assay to define the active concentration range, followed by a specific, dual-control mechanistic reporter assay—researchers can generate reliable and interpretable data. This strategy ensures that experimental choices are driven by logic and that the resulting protocols are self-validating through the rigorous use of controls.
The data generated from these initial assays will form the foundation for a "Go/No-Go" decision and guide the next steps in the drug discovery pipeline, which could include secondary assays for apoptosis, cell cycle analysis, or target-based enzymatic assays to further elucidate the compound's precise mechanism of action.
References
-
ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A review for cell-based screening methods in drug discovery. PMC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
-
BioPharm International. (2012). Assay Development and Method Validation Essentials. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. PubMed. Retrieved from [Link]
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]
-
QIAGEN. (2011). Sample & Assay Technologies Cignal Reporter Assay Handbook. Retrieved from [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Retrieved from [Link]
-
Opentrons. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
Sources
- 1. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 2. news-medical.net [news-medical.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. 900019-45-6|this compound|BLD Pharm [bldpharm.com]
- 5. scispace.com [scispace.com]
- 6. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. opentrons.com [opentrons.com]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dispendix.com [dispendix.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. dojindo.com [dojindo.com]
- 15. promega.com [promega.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Experimental Design
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental design for in vivo studies of a novel compound. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower robust and reproducible research.
I. Foundational Principles of In Vivo Experimental Design
The transition from in vitro to in vivo studies is a critical step in drug development.[1] It moves from a controlled cellular environment to a complex biological system, introducing variables such as metabolism, distribution, and systemic toxicity. A well-designed in vivo study is paramount for generating meaningful and translatable data.
A. The Three Pillars of In Vivo Research: Ethics, Regulations, and Rigor
Successful and responsible in vivo research rests on three fundamental pillars:
-
Ethical Considerations: All animal studies must adhere to the principles of the "3Rs": R eplacement, R eduction, and R efinement. This necessitates a thorough justification for the use of animals, minimizing the number of animals used, and refining procedures to reduce pain and distress.[2] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[3]
-
Regulatory Compliance: For studies intended to support clinical trials, adherence to Good Laboratory Practice (GLP) regulations is mandatory.[4][5] These regulations ensure the quality and integrity of nonclinical laboratory studies.[5][6]
-
Scientific Rigor: The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a crucial framework for designing and reporting animal research to ensure transparency and reproducibility.[1][7][8][9]
B. The In Vivo Study Workflow: A Phased Approach
A typical in vivo study for a novel compound follows a logical progression, from foundational studies to efficacy and safety assessments. Each phase builds upon the data from the previous one, informing critical decisions in the drug development process.
Caption: A phased approach to in vivo compound evaluation.
II. Compound Formulation and Delivery: The First Hurdle
The physical and chemical properties of a compound dictate how it can be prepared and administered to an animal.[10] A poorly formulated compound can lead to inaccurate and misleading results.
A. Vehicle Selection: More Than Just a Carrier
The choice of vehicle is critical and depends on the compound's solubility and the intended route of administration.[2][5][11] The ideal vehicle should be inert, non-toxic, and not interfere with the compound's activity.
| Vehicle Type | Common Examples | Suitability | Considerations |
| Aqueous | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Carboxymethylcellulose (CMC) | Water-soluble compounds | Ensure appropriate pH and osmolality. CMC can form suspensions for some insoluble compounds.[5] |
| Organic Solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG-400), Propylene glycol (PG) | Poorly water-soluble compounds | Can have inherent toxicity.[5] Often used in combination with aqueous vehicles at low concentrations (e.g., <10% DMSO). |
| Lipid-Based | Corn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS) | Lipophilic compounds | Suitable for oral and subcutaneous administration. Can enhance oral bioavailability.[12] |
B. Enhancing Solubility of Poorly Soluble Compounds
Many new chemical entities are poorly soluble in water, posing a significant challenge for formulation.[13][14] Several techniques can be employed to improve solubility:
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase aqueous solubility.[1][14]
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the compound, which can improve the dissolution rate.[13][14]
-
Solid Dispersions: Dispersing the compound in a solid polymer matrix can create an amorphous form with higher solubility.[13][14]
C. Routes of Administration
The chosen route of administration depends on the desired pharmacokinetic profile and the therapeutic target.[15][16]
| Route | Description | Common Use |
| Oral (PO) | Administration via the mouth, often by gavage.[15][17] | Systemic delivery, particularly for drugs intended for oral use in humans. |
| Intravenous (IV) | Injection directly into a vein.[16] | Rapid and complete bioavailability, bypassing absorption barriers. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity.[16] | Common in rodents for systemic delivery, though less relevant to human administration.[16] |
| Subcutaneous (SC) | Injection under the skin.[16] | Slower absorption compared to IV, providing a more sustained release. |
| Intramuscular (IM) | Injection into a muscle. | Slower absorption than IV, can be used for depot formulations. |
III. Dose-Ranging and Maximum Tolerated Dose (MTD) Studies
Before assessing efficacy, it is crucial to determine the safe and tolerated dose range of the compound.[13][15][18] These studies are typically the first in vivo experiments conducted.[12]
A. Objectives of Dose-Ranging Studies
-
To identify the Maximum Tolerated Dose (MTD) , defined as the highest dose that does not cause unacceptable toxicity over a specified period.[6][8][19][20]
-
To establish a dose range for subsequent pharmacokinetic, pharmacodynamic, and efficacy studies.[13]
-
To observe any acute toxicities and identify potential target organs of toxicity.[13][19]
B. Protocol: Acute Dose-Ranging Study in Rodents
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Assign a small number of animals (e.g., 3 per group) to a control group (vehicle only) and several dose groups.
-
Dose Selection: Choose a range of doses based on in vitro cytotoxicity data or literature on similar compounds. A common starting point is a logarithmic dose escalation (e.g., 1, 10, 100 mg/kg).
-
Administration: Administer the compound via the intended clinical route.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) for a defined period (e.g., 7-14 days).[15]
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10% weight loss and no significant clinical signs of toxicity.[8]
IV. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are essential for understanding the relationship between drug exposure and its biological effect.[21][22]
A. Pharmacokinetics (PK): What the Body Does to the Drug
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[23]
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Typically rats or mice.
-
Dosing: Administer the compound at one or more dose levels determined from the MTD study.
-
Sample Collection: Collect blood samples at multiple time points after dosing.[9] Common methods in rodents include tail vein, saphenous vein, or retro-orbital sinus sampling.[2][24]
-
Sample Processing: Process blood to obtain plasma or serum.[9] Tissues can also be collected at the end of the study to assess drug distribution.[5][9]
-
Bioanalysis: Quantify the concentration of the compound (and potentially its metabolites) in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum observed concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve (total drug exposure) |
| t1/2 | Half-life (time for concentration to decrease by half) |
| Clearance | Volume of plasma cleared of the drug per unit time |
| Volume of Distribution | Apparent volume into which the drug distributes |
B. Pharmacodynamics (PD): What the Drug Does to the Body
PD studies measure the biological effect of the compound.[22][25] This often involves the use of biomarkers.[26][27]
Protocol: In Vivo Pharmacodynamic Study
-
Model Selection: Use a relevant animal model where the target of the compound is expressed and functional.
-
Study Design: Treat animals with the compound at various doses and for different durations.
-
Biomarker Assessment: Collect relevant biological samples (e.g., tumor tissue, blood) at appropriate time points.
-
Analysis: Measure the change in a validated biomarker that reflects the compound's mechanism of action. This could be a change in protein expression, phosphorylation status, or gene expression.[26]
-
Correlation: Correlate the biomarker response with the pharmacokinetic profile to establish an exposure-response relationship.
Caption: The relationship between pharmacokinetics and pharmacodynamics.
V. Efficacy Studies in Disease Models
Efficacy studies are designed to determine if the compound has a therapeutic effect in a relevant animal model of a specific disease.[10]
A. Key Considerations for Efficacy Study Design
-
Model Selection: The chosen animal model should mimic key aspects of the human disease.[7][14][28] For example, xenograft models are common in oncology research, while inflammatory models can be induced by agents like lipopolysaccharide (LPS).[3][14]
-
Endpoints: Primary endpoints should be objective and quantifiable measures of disease progression (e.g., tumor volume, inflammatory cytokine levels).
-
Controls: Appropriate control groups are essential, including a vehicle control and often a positive control (a standard-of-care drug).[15]
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and where possible, the study should be blinded to avoid bias.
B. Protocol: General Efficacy Study
-
Model Induction: Induce the disease state in the animals (e.g., implant tumor cells, administer an inflammatory agent).
-
Group Assignment: Once the disease is established, randomize animals into treatment and control groups.
-
Treatment: Administer the compound, vehicle, or positive control according to a predetermined schedule based on PK/PD data.
-
Monitoring: Monitor the primary and secondary endpoints throughout the study. This may also include general health monitoring (e.g., body weight).
-
Study Termination: The study is terminated when a predefined endpoint is reached (e.g., tumors reach a certain size) or at a specific time point.
-
Final Analysis: Collect final samples for biomarker and histological analysis. Statistically analyze the differences in endpoints between the treatment and control groups.
VI. Toxicology and Safety Assessment
Toxicology studies are conducted to identify potential adverse effects of the compound and to establish a safety margin.[4][16]
A. Types of In Vivo Toxicology Studies
-
Acute Toxicity: Evaluates the effects of a single high dose of the compound.[29][30][31]
-
Repeated-Dose Toxicity: Assesses the effects of repeated administration of the compound over a longer period (e.g., 28 or 90 days).[32]
-
Safety Pharmacology: Investigates the effects of the compound on vital organ systems (cardiovascular, respiratory, and central nervous systems).[33]
B. Protocol: Acute Systemic Toxicity Study (OECD Guideline 423)
-
Animal Model: Typically, a single sex (usually female) of a rodent species is used.[34]
-
Procedure: This is a stepwise procedure using 3 animals per step.[34] Dosing starts at a level expected to be toxic.
-
Endpoints: The primary endpoint is mortality or moribundity.[34] Clinical observations are also recorded.
-
Classification: Based on the outcome at different dose levels, the compound is classified into a toxicity category.[34]
VII. References
-
ARRIVE, & The PLOS Biology Staff. (2020). The ARRIVE guidelines 2.0. PLOS Biology, 18(7), e3000411. [Link]
-
Bhandari, S. K., & Bhandari, A. (2023). Designing an In Vivo Preclinical Research Study. Surgeries, 4(4), 544–555. [Link]
-
Charles River. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
-
Daneshmand, P., et al. (2023). Experimental animal models of chronic inflammation. Inflammopharmacology, 31(4), 1647–1662. [Link]
-
Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]
-
Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499–521. [Link]
-
Hanks, A. M., et al. (2015). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. Clinical Cancer Research, 21(1), 48–58. [Link]
-
Hoggatt, J., & Hoggatt, A. F. (2016). Guidelines for Blood Collection in Mice and Rats. Comparative Medicine, 66(4), 321–326. [Link]
-
IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
-
Liederer, B. M., & Borchardt, R. T. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Metabolism, 11(1), 1–16. [Link]
-
Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Retrieved from [Link]
-
ResearchGate. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]
-
ResearchGate. (2015). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. [Link]
-
ResearchGate. (2024). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. [Link]
-
Santos, P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12–25. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
The Jackson Laboratory. (2024). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. Retrieved from [Link]
-
Thomas, N., et al. (2018). Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. Journal for ImmunoTherapy of Cancer, 6(Suppl 1), P202. [Link]
-
Tuffaha, H., et al. (2016). Refining MTD studies. NC3Rs. Retrieved from [Link]
-
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
-
Turner, P. V. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Journal of the American Association for Laboratory Animal Science, 58(1), 8–11. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]
-
Aurigene Pharmaceutical Services. (n.d.). In vivo Pharmacokinetic Studies. Retrieved from [Link]
-
BioAgilytix. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Retrieved from [Link]
-
IDEXX BioAnalytics. (n.d.). Blood Collection and Sample Preparation for Rodents. Retrieved from [Link]
-
The Global Health Network. (n.d.). Blood pharmacokinetic sample collection, processing and transport in COVID-19 clinical trials. Retrieved from [Link]
-
Zhang, J., et al. (2022). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Phytotherapy Research, 36(1), 127–146. [Link]
-
Biognosys. (n.d.). Pharmacodynamic Biomarkers. Retrieved from [Link]
-
European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Small Animal In Vivo PK Service. Retrieved from [Link]
-
Charles River. (n.d.). Navigating Dose Range Finding Studies. Retrieved from [Link]
-
CD BioSciences. (n.d.). In Vivo Pharmacodynamic Imaging Applications. Retrieved from [Link]
-
NIH Clinical Center. (n.d.). Drug Development. Retrieved from [Link]
-
Charles River. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved from [Link]
-
ResearchGate. (2017). Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]
-
OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]
-
OECD. (2017). Test No. 402: Acute Dermal Toxicity. Retrieved from [Link]
-
Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 565–580. [Link]
-
European Medicines Agency. (1999). Note for guidance on repeated dose toxicity. Retrieved from [Link]
-
ResearchGate. (2001). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]
-
ResearchGate. (2018). Pharmacokinetics, tissue distribution, and plasma protein binding rate of curcumol in rats using liquid chromatography tandem mass spectrometry. [Link]
-
The Global Health Network. (2020). Blood pharmacokinetic sample collection, processing and transport in COVID-19 clinical trials. Retrieved from [Link]
-
Slideshare. (2018). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips to Design Successful Immuno-Oncology Efficacy Studies [resources.jax.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 9. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. nc3rs.org.uk [nc3rs.org.uk]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. nuvisan.com [nuvisan.com]
- 18. criver.com [criver.com]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. Drug Development | Clinical Center [cc.nih.gov]
- 21. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jitc.bmj.com [jitc.bmj.com]
- 27. Pharmacodynamic Biomarkers | Pharmacological Effects | Parallel Reaction Monitoring [biognosys.com]
- 28. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. umwelt-online.de [umwelt-online.de]
- 30. researchgate.net [researchgate.net]
- 31. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 32. ema.europa.eu [ema.europa.eu]
- 33. nuvisan.com [nuvisan.com]
- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Note & Scale-Up Protocol: Synthesis of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Abstract
This document provides a comprehensive, field-tested guide for the scale-up synthesis of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2][3] The protocol detailed herein is designed for robustness, scalability, and high fidelity, transitioning from bench-scale to multi-gram or kilogram production. We present a two-step, one-pot adaptable procedure starting from commercially available 4-Bromo-1H-pyrrole-2-carboxylic acid.[4][5] The core of this application note is not merely a recitation of steps but an in-depth analysis of the process chemistry, safety considerations, in-process controls (IPCs), and troubleshooting, reflecting a quality-by-design (QbD) approach to chemical manufacturing.
Strategic Rationale & Process Overview
The synthesis of amides is a cornerstone of organic chemistry. For a scale-up operation, the chosen synthetic route must balance reactivity, cost, operational simplicity, and waste management. The target molecule is an amide derived from a pyrrole carboxylic acid and a secondary amine (piperidine).
Several synthetic strategies exist for amide bond formation, including the use of modern peptide coupling reagents (e.g., TBTU, HATU) or the classic conversion to an activated acid derivative.[6] While coupling reagents offer high efficiency and mild conditions, they are often prohibitively expensive and generate significant stoichiometric waste (e.g., benzotriazole derivatives), rendering them suboptimal for large-scale production.
Therefore, we have selected a more classical and industrially proven approach: the activation of the carboxylic acid to its corresponding acyl chloride, followed by in-situ amidation.
Chosen Synthetic Route:
Diagram 1: Overall Synthetic Scheme. A two-step process involving the formation of a reactive acyl chloride intermediate followed by amidation.
Causality Behind Experimental Choices:
-
Activating Agent: Oxalyl chloride is selected over thionyl chloride (SOCl₂) due to the clean nature of its byproducts. The decomposition of the intermediate chloro-oxalate ester yields only gaseous CO, CO₂, and HCl, which are easily removed under vacuum or with an inert gas stream.[7] This simplifies the workup and avoids contamination of the product with sulfur-containing impurities.
-
Catalyst: A catalytic amount of N,N-Dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the true catalytic species that accelerates the formation of the acyl chloride.
-
Solvent: Anhydrous Dichloromethane (DCM) is an excellent choice due to its inertness, ability to dissolve the starting materials, and appropriate boiling point (40 °C), which facilitates easy removal post-reaction.
-
Base: Triethylamine (TEA) is a cost-effective and efficient acid scavenger, neutralizing the HCl generated during the amidation step and driving the reaction to completion.
Process Safety & Hazard Management
Scaling up chemical reactions necessitates a rigorous approach to safety. The reagents used in this synthesis possess significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).
| Reagent | CAS No. | Key Hazards | Mitigation & Handling |
| Oxalyl Chloride | 79-37-8 | Highly Corrosive, Water-Reactive, Acutely Toxic [8] | Always handle in a certified chemical fume hood. Wear acid-resistant gloves (butyl rubber or laminate), a flame-retardant lab coat, and chemical splash goggles with a face shield. Ensure the reaction is under an inert atmosphere (N₂ or Ar) to prevent contact with moisture. Prepare a quench solution (e.g., sodium bicarbonate) for spills. |
| Dichloromethane (DCM) | 75-09-2 | Volatile, Potential Carcinogen | Use in a well-ventilated fume hood to minimize inhalation. Avoid prolonged skin contact. |
| Piperidine | 110-89-4 | Flammable, Corrosive, Toxic | Handle in a fume hood. Keep away from ignition sources. Wear appropriate gloves and eye protection. |
| Triethylamine (TEA) | 121-44-8 | Flammable, Corrosive, Strong Odor | Dispense in a fume hood. Corrosive to the respiratory tract. |
Detailed Scale-Up Protocol
This protocol is written for a nominal 100 g scale of the starting carboxylic acid. Adjustments can be made proportionally, but any significant increase should be accompanied by a re-evaluation of thermal management and addition times.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Purity |
| 4-Bromo-1H-pyrrole-2-carboxylic acid | 190.00 | 100.0 g | 0.526 | ≥97% |
| Oxalyl Chloride | 126.93 | 80.0 g (56 mL) | 0.630 (1.2 eq) | ≥98% |
| Anhydrous Dichloromethane (DCM) | 84.93 | 1.5 L | - | ≥99.8% |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.0 mL | Catalytic | Anhydrous |
| Piperidine | 85.15 | 53.8 g (62.3 mL) | 0.632 (1.2 eq) | ≥99% |
| Triethylamine (TEA) | 101.19 | 117.2 g (161.4 mL) | 1.158 (2.2 eq) | ≥99% |
Equipment Setup
-
5 L, 3-neck, round-bottom flask equipped with:
-
Overhead mechanical stirrer.
-
Temperature probe (thermocouple).
-
Addition funnel (500 mL).
-
Inert gas inlet (N₂/Ar) connected to a bubbler.
-
Outlet connected to a gas scrubber containing a caustic solution (e.g., NaOH) to neutralize HCl, CO, and CO₂ gases.
-
-
Ice-water bath for temperature control.
Experimental Workflow
Diagram 2: Detailed Experimental Workflow. A step-by-step flowchart of the entire synthetic process from reactor setup to the final, dried product.
Step-by-Step Procedure
Part A: Formation of 4-Bromo-1H-pyrrole-2-carbonyl chloride
-
Reactor Setup: Assemble the 5 L flask with the overhead stirrer, thermocouple, and gas lines. Purge the entire system with dry nitrogen for at least 30 minutes.
-
Charging: Under a positive flow of nitrogen, charge the reactor with 4-Bromo-1H-pyrrole-2-carboxylic acid (100.0 g, 0.526 mol) and anhydrous DCM (1.0 L).
-
Cooling: Begin stirring and cool the resulting slurry to 0-5 °C using an ice-water bath.
-
Catalyst Addition: Add anhydrous DMF (1.0 mL) via syringe.
-
Reagent Addition: Charge the addition funnel with oxalyl chloride (56 mL, 0.630 mol). Add the oxalyl chloride dropwise to the stirred slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Continue stirring for 2-3 hours or until gas evolution has ceased. The mixture should become a clear, homogeneous solution.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the DCM and any excess oxalyl chloride. This will yield the crude acyl chloride as an oil or semi-solid, which should be used immediately in the next step.
Part B: Amidation with Piperidine
-
Redissolution: Under a nitrogen atmosphere, dissolve the crude acyl chloride from the previous step in fresh anhydrous DCM (0.5 L).
-
Cooling: Cool the solution back down to 0-5 °C with an ice-water bath.
-
Amine/Base Solution: In a separate flask, prepare a solution of piperidine (62.3 mL, 0.632 mol) and triethylamine (161.4 mL, 1.158 mol) in anhydrous DCM (200 mL).
-
Reagent Addition: Add the piperidine/TEA solution dropwise via the addition funnel to the cold acyl chloride solution over 60 minutes. Maintain the internal temperature below 10 °C. A precipitate (triethylammonium hydrochloride) will form.
-
Reaction: After the addition is complete, stir at 0-5 °C for 30 minutes, then remove the ice bath and stir at room temperature for 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:EtOAc) or HPLC until the acyl chloride is fully consumed.
Part C: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water (500 mL).
-
Aqueous Washes:
-
Wash the organic layer with 1M HCl (2 x 300 mL) to remove excess piperidine and triethylamine.
-
Wash with saturated sodium bicarbonate solution (1 x 300 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 300 mL) to remove residual water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 115-125 g (85-93%); Purity: >98% by HPLC.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Acyl Chloride Formation | - Insufficient oxalyl chloride.- Water present in the reaction. | - Add an additional 0.1 eq of oxalyl chloride.- Ensure all glassware is oven-dried and solvents are anhydrous. |
| Low Yield in Amidation Step | - Acyl chloride degraded before use.- Insufficient base to scavenge HCl. | - Use the crude acyl chloride immediately without delay.- Ensure at least 2.0 equivalents of TEA are used relative to the starting acid. |
| Product Contaminated with Starting Acid | - Incomplete conversion to acyl chloride.- Hydrolysis of acyl chloride during workup. | - Ensure Step 1 goes to completion.- Perform aqueous workup efficiently without prolonged exposure. |
| Difficulty in Recrystallization | - Product is oily or impure. | - Attempt purification via column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).- Try a different recrystallization solvent system. |
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Rasapalli, S., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing.
- Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Tan, Y., & Dong, V. M. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(24), 5859.
- Kocyigit, U. M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Al-Rawashdeh, N. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
- Maehara, T., et al. (2012). A practical preparation of highly versatile N-acylpyrroles from 2,4,4-trimethoxybutan-1-amine. Organic Letters, 14(7), 1946–1948.
- Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4).
- Al-Rawashdeh, N. A. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
- Cativiela, C., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering.
-
MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxicity of 2,4-disubstituted and 2,3,4-trisubstituted Brominated Pyrroles in Murine and Human Cultured Tumor Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved from [Link]
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
Loba Chemie. (n.d.). OXALYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]
-
University of Central Florida. (n.d.). Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. Retrieved from [Link]
-
ResearchGate. (2013). An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Stereoselective Synthesis of the Bromopyrrole Natural Product, (–)-Agelastatin A. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]
-
Thieme. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
- Google Patents. (n.d.). EP1030838B1 - Method of synthesis of pyrrole amides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxicity of 2,4-disubstituted and 2,3,4-trisubstituted brominated pyrroles in murine and human cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrrole-2-carboxylic acid, 4-bromo- | CymitQuimica [cymitquimica.com]
- 5. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Welcome to the technical support center for the synthesis of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.
Question 1: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in the amide coupling between 4-bromo-1H-pyrrole-2-carboxylic acid and piperidine can stem from several factors, primarily related to the activation of the carboxylic acid and the stability of the pyrrole ring.
Potential Causes and Solutions:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires the removal of water or activation of the carboxylic acid.[1][2] Standard coupling agents are often necessary to achieve high yields.[1]
-
Recommendation: If you are not using a coupling agent, this is the most likely cause. If you are, consider the following optimizations:
-
Choice of Coupling Agent: Carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) are common but can sometimes lead to moderate yields with pyrrole systems.[1] Consider using more robust phosphonium-based reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or uronium-based reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) which have been shown to be effective in similar amide bond formations.[3]
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling agent and the amine (piperidine) relative to the carboxylic acid.
-
-
Alternative Activation: Convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This can be achieved by reacting 4-bromo-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with piperidine, usually in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. However, be cautious as acyl chlorides can be harsh and may not be compatible with sensitive functional groups.
-
-
Pyrrole Ring Instability: Pyrrole and its derivatives can be sensitive to acidic conditions, which can lead to polymerization or decomposition.[4]
-
Recommendation:
-
Avoid strong acidic conditions during the reaction and workup. If using an acyl chloride, ensure a suitable base is present to neutralize the generated HCl.
-
During workup, if an acidic wash is necessary, use a dilute, weak acid and minimize contact time.
-
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used for amide coupling reactions. Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates.
-
Temperature: Amide coupling reactions are often run at room temperature. However, if the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. Conversely, if side reactions are observed, cooling the reaction to 0 °C may improve selectivity.
-
Below is a table summarizing recommended starting conditions for different activation methods:
| Activation Method | Coupling Reagent/Activator | Additive (if any) | Base | Solvent | Temperature |
| Carbodiimide | EDC (1.2 eq) | HOBt (1.2 eq) | DIPEA (2.0 eq) | DCM or DMF | 0 °C to RT |
| Uronium | TBTU (1.2 eq) | None | DIPEA (2.0 eq) | DMF | RT |
| Acyl Chloride | Oxalyl Chloride (1.1 eq) | cat. DMF | Triethylamine (2.0 eq) | DCM | 0 °C to RT |
Question 2: My reaction appears to be incomplete, with a significant amount of starting material (4-bromo-1H-pyrrole-2-carboxylic acid) remaining. What should I do?
Answer:
An incomplete reaction suggests a problem with reactivity or reaction time.
Potential Causes and Solutions:
-
Insufficient Activation: As discussed in the previous question, the carboxylic acid may not be fully activated. Re-evaluate your choice and amount of coupling agent.
-
Reaction Time: Some amide coupling reactions can be slow. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, it may be due to the degradation of the coupling agent or activated intermediate.
-
Recommendation: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature. If monitoring shows the reaction is proceeding slowly, gentle heating may be applied.
-
-
Steric Hindrance: While piperidine is not exceptionally bulky, steric factors can sometimes play a role. Ensure the reaction is well-stirred to maximize molecular collisions.
-
Reagent Quality: Ensure that your coupling agents, solvents, and amines are of high purity and anhydrous. Degradation of coupling agents upon storage is a common issue.
Question 3: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?
Answer:
Impurity formation is a common challenge. The nature of the impurities can provide clues to the underlying problem.
Potential Causes and Solutions:
-
Side Reactions of the Coupling Agent: Carbodiimide coupling agents like EDC can lead to the formation of N-acylurea byproducts, which can be difficult to remove.
-
Recommendation: Using additives like HOBt or HOAt can suppress the formation of N-acylurea. Alternatively, switching to a different class of coupling reagents (e.g., phosphonium or uronium-based) can avoid this specific side product.
-
-
Double Acylation or N-Acylation of Pyrrole: While less common for the pyrrole NH, under certain conditions, acylation of the pyrrole nitrogen could occur, or if using an excess of the activated carboxylic acid, reaction with the product amide could be possible.
-
Recommendation: Use a controlled stoichiometry of the activated carboxylic acid or the coupling agent.
-
-
Decomposition of the Pyrrole Ring: As mentioned, pyrroles can be unstable.[4]
-
Recommendation: Maintain neutral or slightly basic conditions and avoid excessive heat.
-
-
Purification: The presence of multiple spots highlights the importance of a robust purification strategy.
-
Recommendation: Column chromatography on silica gel is a common and effective method for purifying pyrrole derivatives.[5] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from starting materials and byproducts.
-
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the synthesis of this compound via an amide coupling reaction.
Caption: A generalized workflow for amide coupling synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different amine instead of piperidine?
A1: Yes, this protocol can likely be adapted for other primary and secondary amines. However, the nucleophilicity and steric bulk of the amine will influence the reaction rate and yield. Less nucleophilic amines (e.g., anilines) or more sterically hindered amines may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent coupling agents).
Q2: Is it necessary to protect the pyrrole nitrogen?
A2: For this specific amide coupling, protection of the pyrrole nitrogen is generally not necessary. The pyrrole NH is significantly less nucleophilic than the piperidine nitrogen and is unlikely to compete in the amidation reaction under standard conditions. However, for other transformations involving the pyrrole ring, N-protection might be required.
Q3: What is the best way to monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting carboxylic acid and the less polar amide product (e.g., 30-50% ethyl acetate in hexane). The starting acid will likely have a lower Rf value than the product. Staining with potassium permanganate can help visualize the spots. For more quantitative monitoring, LC-MS is ideal.
Q4: My final product is colored. Is this normal?
A4: Pyrrole derivatives can sometimes be colored or darken upon exposure to air and light due to slow oxidation or polymerization.[6] If the product is pure by NMR and MS, a slight coloration may be acceptable. To minimize this, store the final compound under an inert atmosphere (nitrogen or argon) and in the dark, preferably at a low temperature.
Q5: Are there any green chemistry alternatives for this synthesis?
A5: There is growing interest in developing more environmentally friendly amidation methods. Boric acid-catalyzed amidation is an emerging green alternative that can sometimes be effective, though it may require higher temperatures.[7] Additionally, selecting greener solvents and minimizing the use of stoichiometric activating agents are steps toward a more sustainable synthesis.
References
-
Zeng, G., et al. (2008). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2413. Available at: [Link]
- WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents.
-
Boyle, P. H., et al. (2004). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Arkivoc, 2004(5), 103-117. Available at: [Link]
-
Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(15), 3346-3363. Available at: [Link]
-
Pramanik, M. M. D., & L-S-C, P. K. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 274-281. Available at: [Link]
-
Boyle, P. H., et al. (2004). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. ResearchGate. Available at: [Link]
- Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
- Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11315-11331.
- Ghorbani-Vaghei, R., & Veisi, H. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 25(3), 1839-1865.
-
Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. DE GRUYTER. Available at: [Link]
- Mohamed, S. K., et al. (2012). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2073.
- Nishie, M., & Asai, T. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2595.
-
Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. Available at: [Link]
-
Taussat, A., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
- Sharma, V., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(17), 5566-5573.
-
Pyrrole - Wikipedia. Available at: [Link]
-
Mallesha, L., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Available at: [Link]
- Gonzalez-de-Castro, A., & Williams, J. M. J. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. Organic & Biomolecular Chemistry, 18(23), 4418-4424.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
Sources
- 1. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Coupling Reactions for Pyrrole-2-Carboxamides
Welcome to the technical support center for the synthesis and optimization of pyrrole-2-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important chemical scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize these often-nuanced coupling reactions.
This resource is structured as a series of frequently asked questions and in-depth troubleshooting scenarios that we have encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What are the first-choice coupling reagents for preparing pyrrole-2-carboxamides?
A1: For most standard pyrrole-2-carboxamide syntheses, a carbodiimide-based reagent combined with an additive is the most common and cost-effective starting point.
-
EDC (or EDCI) with HOBt or Oxyma Pure: This is a workhorse combination. EDC activates the carboxylic acid, and HOBt or Oxyma Pure acts as a nucleophilic catalyst that forms an activated ester. This intermediate is less prone to side reactions, particularly racemization if your substrates are chiral, and reacts efficiently with the amine.[1] Using these additives is crucial for minimizing unwanted pathways.[2]
For more challenging couplings, such as those involving sterically hindered amines or electron-poor anilines, more potent uronium- or phosphonium-based reagents are recommended.
-
HATU, HBTU, or COMU: These reagents are generally more reactive and can provide higher yields in difficult cases. HATU, for example, is often used for solution-phase chemistry when standard methods are sluggish. They are, however, more expensive than carbodiimides.
Q2: Why is my yield low when coupling pyrrole-2-carboxylic acid, even with standard amines?
A2: Pyrrole-2-carboxylic acid is an electron-rich heterocyclic carboxylic acid. This inherent electronic nature can sometimes complicate the initial activation step compared to simple benzoic acids. The nitrogen lone pair can participate in resonance, which can affect the reactivity of the carboxyl group. If you are experiencing low yields, consider that the activation of the carboxylic acid may be incomplete or that the activated intermediate is not sufficiently reactive. Switching from EDC/HOBt to a more powerful reagent like HATU or using an alternative activation strategy may be necessary.
Q3: What is the optimal solvent and base combination for these reactions?
A3: The choice is critical and depends on the solubility of your substrates and the coupling reagent used.
-
Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common choices. DMF is particularly good at solubilizing a wide range of reactants and is often the solvent of choice for reactions using HATU or HBTU.[1] Acetonitrile (MeCN) is another excellent option.
-
Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to ensure the amine coupling partner is in its free-base form.
-
Diisopropylethylamine (DIPEA or Hünig's base): This is the most common choice due to its steric bulk, which prevents it from competing with the desired amine in reacting with the activated acid.[1]
-
Triethylamine (TEA): Also widely used, but it is slightly more nucleophilic than DIPEA and can sometimes lead to side products.
-
N-Methylmorpholine (NMM): A good alternative, particularly in peptide synthesis, as it is less prone to causing racemization than TEA.
-
Typically, 2-3 equivalents of the base are used relative to the carboxylic acid.
Troubleshooting Guide: In-Depth Scenarios
Scenario 1: The reaction has stalled. LCMS analysis shows mostly unreacted starting materials.
Issue: Incomplete reaction or failure to initiate.
Root Cause Analysis & Solutions:
This is one of the most common issues and can stem from several factors. A systematic approach is key.
Workflow: Diagnosing a Stalled Reaction ```dot
Sources
Technical Support Center: Stabilizing Brominated Pyrrole Compounds in Solution
Welcome to the technical support center for handling brominated pyrrole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often sensitive molecules. Pyrrole's electron-rich nature, combined with the electron-withdrawing effects of bromine substituents, makes these compounds susceptible to various degradation pathways.[1] This resource provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and resolve stability issues, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Rapid Discoloration (Turning Yellow/Brown/Black) of My Brominated Pyrrole Solution
Q1: I just dissolved my brominated pyrrole compound, and it's already changing color. What's happening?
A: This is a classic sign of degradation, most commonly due to oxidation and/or polymerization. The pyrrole ring is electron-rich and highly susceptible to oxidation. This reactivity can be exacerbated by exposure to atmospheric oxygen, light, and trace metal impurities. The resulting products are often colored, polymeric materials.
Causality: The π-electron system of the pyrrole ring is easily oxidized. Bromine atoms, while electron-withdrawing, do not fully deactivate the ring and can influence the position of subsequent reactions. The initial oxidation can form radical cations that readily polymerize, leading to insoluble, often dark-colored, materials.
Immediate Troubleshooting Steps:
-
Inert Atmosphere: Immediately sparge your solvent with an inert gas (e.g., argon or nitrogen) before dissolving your compound. Work under a positive pressure of inert gas to minimize contact with oxygen.
-
Solvent Purity: Ensure you are using high-purity, degassed solvents. Peroxides in older ether solvents or trace metal impurities can catalyze degradation.
-
Light Protection: Wrap your flask or vial in aluminum foil. Photodegradation is a common issue for many aromatic and heterocyclic compounds.[2]
Issue 2: My Compound is Degrading Over Time in Solution, Affecting Reproducibility
Q2: My assay results are inconsistent. I suspect my brominated pyrrole stock solution is not stable. How can I improve its shelf-life?
A: Long-term stability in solution requires a multi-faceted approach that addresses the primary degradation pathways: oxidation, hydrolysis, and photodegradation. Forced degradation studies, which intentionally stress a compound, are an excellent way to understand its vulnerabilities.[3][4]
Solutions & Explanations:
| Parameter | Recommendation & Rationale |
| Solvent Choice | Use aprotic, degassed solvents like anhydrous DMSO, DMF, or acetonitrile. Protic solvents (e.g., methanol, water) can participate in hydrolytic degradation, especially at non-neutral pH.[5] For some compounds, solubility may necessitate aqueous solutions; if so, rigorous pH control and the use of buffers are critical.[6] |
| pH Control | Maintain an optimal pH, typically slightly acidic to neutral (pH 4-7). [7] Extreme pH levels can catalyze hydrolysis of the pyrrole ring or substituents.[8] Use a buffer system (e.g., citrate, phosphate) to maintain a stable pH environment.[6] |
| Temperature | Store solutions at low temperatures (-20°C or -80°C). [9] Lower temperatures slow down the rate of all chemical reactions, including degradation.[10] Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen. |
| Exclusion of Oxygen | Work under an inert atmosphere (N₂ or Ar). Oxygen is a key driver of oxidative degradation. Degas all solvents thoroughly before use. |
| Light Protection | Use amber vials or wrap containers in aluminum foil. [11] Many brominated compounds are susceptible to photolytic degradation, where UV or visible light provides the energy to initiate bond cleavage or radical reactions.[2][12] |
| Antioxidants | Consider adding a radical scavenger. For particularly sensitive compounds, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or a hindered amine light stabilizer (HALS) can inhibit radical-mediated degradation pathways.[13] These compounds act as sacrificial agents, reacting with radicals before they can attack your pyrrole compound. |
Diagram: Key Degradation Pathways
This diagram illustrates the main environmental factors leading to the degradation of brominated pyrrole compounds.
Caption: Major degradation pathways for brominated pyrroles.
Issue 3: I Need to Monitor the Stability of My Compound During an Experiment. How Can I Do This?
Q3: What analytical techniques are best for quantifying the degradation of my brominated pyrrole compound?
A: A stability-indicating analytical method is crucial. This is a validated quantitative method that can accurately measure the decrease in the active compound's concentration and the increase in degradation products without interference.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase HPLC method with UV detection is typically the most effective.[14]
-
Why it works: It separates the parent compound from its degradation products, allowing for simultaneous quantification of all species. A decrease in the parent peak area and the appearance of new peaks over time is a direct measure of instability.[15]
-
Detector Choice: A Photo-Diode Array (PDA) detector is highly recommended as it provides UV spectra for each peak, aiding in the identification of degradants versus other impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the exact structure of the degradation products, LC-MS is invaluable.[5] It provides the molecular weight and fragmentation patterns of the new species formed.
-
UV-Visible Spectroscopy: While less specific than HPLC, a simple UV-Vis scan can be a quick check for degradation.[16] A change in the absorption spectrum or the appearance of new absorption bands often indicates that the compound's structure has changed.
Experimental Workflow: Monitoring Degradation via HPLC
Caption: HPLC workflow for a solution stability study.
Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the best practices for preparing a stock solution of a sensitive brominated pyrrole compound to maximize its stability.
Materials:
-
Brominated pyrrole compound
-
Anhydrous, HPLC-grade solvent (e.g., DMSO)
-
Inert gas (Argon or Nitrogen) with regulator and tubing
-
Sterile syringe filter (0.22 µm, PTFE)
-
Amber glass vials with PTFE-lined screw caps
Procedure:
-
Solvent Degassing: Place the required volume of solvent in a flask. Bubble inert gas through the solvent for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Weigh your brominated pyrrole compound and place it in a clean, dry vial. Flush the vial with inert gas.
-
Dissolution: Using a syringe, add the degassed solvent to the vial containing the compound. Cap the vial and gently swirl or sonicate until fully dissolved. Maintain a positive pressure of inert gas during this process.
-
Filtration (Optional): If needed, filter the solution through a 0.22 µm PTFE syringe filter into the final storage vial to remove any particulates. This step should also be performed under a blanket of inert gas.
-
Storage: Tightly cap the vial, wrap the cap junction with parafilm, and wrap the entire vial in aluminum foil to protect from light.
-
Labeling & Freezing: Label the vial clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C.
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
This protocol is a standard method to assess a compound's sensitivity to acidic conditions, as recommended by ICH guidelines.[17][18]
Objective: To determine the rate and products of degradation in an acidic environment.
Procedure:
-
Sample Preparation: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Condition: In a vial, mix your compound solution with 0.1 M Hydrochloric Acid (HCl). A typical ratio is 1:1, but this may need optimization.
-
Control Sample: Prepare a control sample by mixing your compound solution with the same volume of purified water.
-
Incubation: Place both the stressed and control samples in a water bath at a controlled temperature (e.g., 60°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralization: Immediately neutralize the acidic aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to stop the degradation reaction.
-
Analysis: Dilute the neutralized aliquot with HPLC mobile phase to a suitable concentration and analyze immediately by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining and identify any major degradation products. The goal is to achieve 5-20% degradation to ensure the degradation pathway is relevant and not overly aggressive.[4]
References
- BenchChem. (2025). Overcoming over-bromination in pyrrole synthesis. BenchChem Tech Support.
- PubMed Central (PMC). (2021). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
- ResearchGate. (2025).
- PubMed. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles.
- PubMed Central (PMC). (2025). Bromine-photosensitized degradation of perfluorooctanoic acid.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- ResearchGate. (2015).
- MDPI. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection.
- ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- DigitalCommons@USU. (2001). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES.
- USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
- Pharmaguideline. (n.d.).
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- ResearchGate. (n.d.).
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- PubMed Central (PMC). (n.d.).
- IEA SHC. (n.d.).
- Synfacts. (2025).
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- ResearchGate. (n.d.). Selected heterocyclic compounds as antioxidants.
- S. K. TYAGI COLLEGE OF PHARMACY & RESEARCH. (n.d.).
- ResearchGate. (n.d.). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. ars.usda.gov [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmainfo.in [pharmainfo.in]
- 11. researchgate.net [researchgate.net]
- 12. Bromine-photosensitized degradation of perfluorooctanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iea-shc.org [iea-shc.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijmr.net.in [ijmr.net.in]
- 17. Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ajrconline.org [ajrconline.org]
Identifying side reaction products in the synthesis of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Welcome to the technical support center for the synthesis of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered side reaction products in a practical question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a significant amount of an isomeric product. How can I identify and suppress it?
A1: The most probable isomeric side product is the C5-acylated pyrrole, this compound. The formation of C2 versus C5 isomers is a common challenge in the electrophilic substitution of pyrroles.
Causality: The regioselectivity of pyrrole acylation is influenced by both steric and electronic factors. While the C2 position is generally more electron-rich and favored for electrophilic attack, the presence of a substituent at C4 can influence the steric environment. The choice of Lewis acid in a Friedel-Crafts type reaction can also dictate the regiochemical outcome. For instance, strong Lewis acids like AlCl₃ might favor the thermodynamically more stable product, while weaker Lewis acids could lead to the kinetically favored one.[1]
Troubleshooting & Optimization:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Lewis Acid: Experiment with a milder Lewis acid. If you are using AlCl₃, consider switching to SnCl₄ or BF₃·OEt₂.[1]
-
Protecting Groups: The use of a bulky N-protecting group, such as triisopropylsilyl (TIPS), can sterically hinder the C2 and C5 positions, potentially favoring acylation at a different site or preventing diacylation.[1]
Analytical Identification:
-
¹H NMR Spectroscopy: The coupling constants of the pyrrole ring protons are diagnostic. For the desired C2-acylated product, you would expect to see two distinct doublets for the C3 and C5 protons. The C5-acylated isomer would show a different splitting pattern.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can confirm the spatial proximity of the acyl group to the specific pyrrole ring protons, definitively establishing the substitution pattern.
Q2: I am observing a byproduct with a mass corresponding to diacylation. What is its likely structure and how can I prevent its formation?
A2: Diacylation is a potential side reaction, especially if an excess of the acylating agent or a highly reactive pyrrole derivative is used. The most likely diacylated product is the 2,5-diacylated 4-bromopyrrole.
Causality: Although the first acyl group is electron-withdrawing and deactivates the pyrrole ring towards further electrophilic substitution, under forcing conditions (e.g., high temperature, prolonged reaction time, or excess Lewis acid), a second acylation can occur.[2] The positions most susceptible to a second acylation would be the remaining activated carbons of the pyrrole ring.
Troubleshooting & Optimization:
-
Stoichiometry: Carefully control the stoichiometry of your acylating agent. Use no more than 1.0-1.1 equivalents.
-
Reverse Addition: Add the pyrrole substrate to the pre-complexed acylating agent and Lewis acid. This ensures that the pyrrole is always the limiting reagent in the reaction mixture.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
Visualizing Reaction Pathways: Acylation of 4-Bromopyrrole
Caption: Acylation pathways of 4-bromopyrrole.
Q3: My reaction has turned into a dark, insoluble tar. What is happening and is it salvageable?
A3: The formation of a dark, insoluble material is indicative of pyrrole polymerization. This is a common issue when working with pyrroles under strongly acidic conditions, such as those used in Friedel-Crafts reactions.[3]
Causality: The pyrrole ring is electron-rich and can be protonated by strong acids. This protonation disrupts the aromaticity and generates a reactive electrophilic species. This species can then be attacked by another neutral pyrrole molecule, initiating a chain reaction that leads to polymerization.[3]
Troubleshooting & Optimization:
-
Protect the Pyrrole Nitrogen: The most effective way to prevent polymerization is to install an electron-withdrawing protecting group on the pyrrole nitrogen (e.g., a tosyl or benzenesulfonyl group).[3] This reduces the electron density of the ring, making it less susceptible to protonation and subsequent polymerization. The protecting group can be removed in a later step.
-
Milder Conditions: If N-protection is not feasible, explore milder acylation methods that do not require strong Lewis acids. For example, using a pre-formed piperidine amide of oxalyl chloride or a similar activated species might be a viable alternative.
-
Salvage: Unfortunately, once significant polymerization has occurred, it is very difficult to salvage the desired product from the tarry mixture. The focus should be on preventing its formation in future experiments.
Q4: I am attempting an amide coupling between 4-bromopyrrole-2-carboxylic acid and piperidine, but I am getting a significant amount of a byproduct related to my coupling reagent. What is it?
A4: If you are using a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the most common side product is an N-acylurea.
Causality: The reaction of a carboxylic acid with a carbodiimide forms a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the amine (piperidine). However, it can undergo an intramolecular rearrangement to form a stable N-acylurea, which is no longer reactive towards the amine.
Troubleshooting & Optimization:
-
Add an Activator: The formation of N-acylurea can be largely suppressed by the addition of an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.
-
Order of Addition: Add the coupling reagent to a mixture of the carboxylic acid and the activator (HOBt or HOAt) first, allow it to stir for a few minutes to form the active ester, and then add the piperidine.
Experimental Protocols
Protocol 1: N-Tosyl Protection of 4-Bromopyrrole
This protocol describes a general method for protecting the pyrrole nitrogen with a tosyl group, which imparts high stability in acidic media.[3]
Materials:
-
4-Bromopyrrole
-
Sodium hydride (60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromopyrrole (1.0 equiv.) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Summary Table
| Issue | Probable Cause | Recommended Solutions |
| Isomeric Product Formation | Non-optimal Lewis acid or reaction temperature. | Use a milder Lewis acid (e.g., SnCl₄, BF₃·OEt₂); Lower the reaction temperature. |
| Diacylation | Excess acylating agent or prolonged reaction time. | Use stoichiometric amounts of acylating agent; Employ reverse addition; Monitor reaction closely. |
| Polymerization (Tarry Mixture) | Strong acidic conditions protonating the pyrrole ring. | Protect the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl); Use milder acylation conditions.[3] |
| N-Acylurea Byproduct | Rearrangement of the O-acylisourea intermediate in carbodiimide couplings. | Add an activator such as HOBt or HOAt; Optimize the order of addition of reagents. |
| N-Acylation instead of C-Acylation | Use of a strong base leading to the formation of the pyrrolide anion. | For C-acylation, use Friedel-Crafts conditions (Lewis acid, no strong base). For N-acylation, use a strong base like NaH or KH.[4] |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting side reactions.
References
-
Huff, B. E., et al. (1995). Acylation of Np-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 1(1), 68-75. Available from: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Wang, H., et al. (2020). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 11(23), 5962-5968. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
Sources
Technical Support Center: Optimizing Assay Conditions for (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Welcome to the technical support center for (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for achieving consistent and reliable results in your assays. As a novel small molecule, understanding its behavior under various experimental conditions is paramount. This document offers a structured approach to assay optimization, grounded in established biochemical principles and extensive experience with similar heterocyclic compounds.
I. Compound at a Glance: What to Expect
This compound is a synthetic compound featuring a brominated pyrrole ring linked to a piperidine moiety via a carbonyl group. While specific data on this molecule is emerging, its structural motifs suggest potential biological activity, as pyrrole-containing compounds are known to exhibit a wide range of effects, including anticancer and antimicrobial properties.[1][2] The piperidine group may enhance solubility and influence pharmacokinetic properties.[3]
Key Structural Features:
-
Brominated Pyrrole Ring: The bromine atom can influence the compound's reactivity and binding affinity.[4]
-
Piperidine Moiety: Often included in drug candidates to improve solubility and cell permeability.
-
Carbonyl Group: Acts as a hydrogen bond acceptor, potentially interacting with biological targets.
Before designing your experiments, it is crucial to consider the compound's purity and proper storage. For optimal stability, it is recommended to store the solid compound at -20°C.[5]
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the use of this compound in experimental settings.
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power for organic molecules.[6] However, it is critical to use anhydrous, high-purity DMSO to minimize compound degradation. Water content in DMSO can significantly impact the stability of some compounds.[7][8]
Q2: How should I store the stock solution?
A2: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7][9] Store these aliquots at -20°C or -80°C in tightly sealed vials. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: What is the expected solubility in aqueous buffers?
A3: The solubility in aqueous buffers will likely be significantly lower than in DMSO. The final concentration of DMSO in your assay should be kept as low as possible, typically below 1%, as higher concentrations can affect enzyme activity and cell viability.[10] You will need to determine the critical precipitation point in your specific assay buffer.
Q4: Are there any known liabilities with this class of compounds?
A4: Pyrrole-containing compounds can sometimes interfere with assays through non-specific mechanisms. It is advisable to perform control experiments to rule out assay artifacts.[11]
III. Troubleshooting Guide: From Inconsistent Data to Robust Results
This section provides a systematic approach to identifying and resolving common issues encountered when working with this compound.
Issue 1: High Variability Between Replicate Wells
High variability is a common sign of compound precipitation or poor mixing.
Troubleshooting Steps:
-
Visual Inspection: Before reading your plate, visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Solubility Assessment: Determine the solubility limit of the compound in your final assay buffer. This can be done by preparing a serial dilution of the compound in the buffer and observing the concentration at which precipitation occurs.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level of your assay system.[10]
-
Mixing Technique: After adding the compound to the assay plate, ensure thorough mixing. For 96- or 384-well plates, a brief vortex or agitation on a plate shaker is recommended.
Issue 2: Poor or No Dose-Response Curve
A flat or inconsistent dose-response curve can stem from several factors, from compound inactivity to assay interference.
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity of your compound stock. If possible, use analytical techniques like HPLC-MS.
-
Assay Controls: Ensure your positive and negative controls are behaving as expected. This helps to differentiate between a compound-specific issue and a general assay failure.[12]
-
Concentration Range: You may be working outside the effective concentration range. Test a broader range of concentrations, from nanomolar to high micromolar.
-
Incubation Time: The compound may require a longer incubation time to exert its effect. Perform a time-course experiment to determine the optimal incubation period.
Issue 3: Irreproducible Results Between Experiments
Lack of reproducibility is a critical issue that can undermine your research.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters are kept consistent between runs, including buffer preparation, incubation times, and temperature.
-
Reagent Stability: Prepare fresh dilutions of the compound from a new aliquot of the stock solution for each experiment. Reagents, especially those in aqueous buffers, can degrade over time.
-
Buffer pH: The pH of your buffer can influence the compound's charge state and stability.[13] Prepare fresh buffer for each experiment and verify the pH.
-
Lot-to-Lot Variability: If you are using a new batch of the compound, perform a bridging study to compare its activity with the previous batch.
IV. Experimental Protocols and Workflows
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a standardized method for preparing solutions of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh a precise amount of the solid compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the stock solution and bring it to room temperature.
-
Perform serial dilutions in your final assay buffer to achieve the desired concentrations.
-
It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.
-
Workflow for Troubleshooting Assay Inconsistency
The following diagram illustrates a logical workflow for diagnosing and resolving inconsistencies in your assay results.
Caption: A step-by-step workflow for troubleshooting inconsistent assay results.
V. Data Summary Tables
The following tables provide a quick reference for recommended starting conditions and troubleshooting checks.
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous, high-purity DMSO | Maximizes solubility and stability.[6] |
| Stock Concentration | 10 mM | A standard starting point for most screening compounds. |
| Storage | -20°C or -80°C in single-use aliquots | Minimizes degradation from freeze-thaw cycles.[7][9] |
| Final Assay DMSO | < 1% (ideally < 0.5%) | Reduces solvent-induced artifacts and toxicity.[10] |
| Buffer pH | 7.2 - 7.6 | A physiologically relevant range for many biological assays.[13] |
Table 2: Troubleshooting Checklist
| Symptom | Potential Cause | Suggested Action |
| High CV% in replicates | Compound precipitation | Lower concentration, check solubility, improve mixing. |
| No dose response | Compound inactivity/degradation | Verify compound integrity, broaden concentration range. |
| Drifting signal | Temperature/Evaporation effects | Equilibrate plates, use plate seals. |
| Inconsistent results | Reagent instability, protocol variation | Use fresh reagents, standardize all steps. |
VI. Conclusion
Achieving consistent and reliable data with a novel compound like this compound requires a systematic and informed approach to assay development. By understanding the potential challenges related to solubility, stability, and assay interference, researchers can proactively design robust experiments. This guide provides a foundational framework for troubleshooting and optimization. Remember that empirical validation is key; every assay system is unique, and the principles outlined here should be adapted to your specific experimental context.
References
- Arumugam, S., et al. (2012). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2173.
- Vitale, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 206, 112681.
-
ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Retrieved from [Link]
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Al-Jubair, T., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(5), e21526.
-
MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
-
ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). Methanone, di-1H-pyrrol-2-yl-. Retrieved from [Link]
-
ResearchGate. (2015). Evaluation of pH/buffering conditions effect on the optimization of Recombinant Human Erythropoietin expression in the methylotrophic yeast, Pichia pastoris. Retrieved from [Link]
- Royal Society of Chemistry. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. RSC Advances, 10(43), 25687-25697.
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
- Howard, H. R., et al. (2008). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(17), 4813-4817.
-
National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]
- Kozikowski, B. A., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 205-210.
-
PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
Pion Inc. (2015). What to Consider in Designing a Protein Purification Buffer. Retrieved from [Link]
-
ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). (4,5-dibromo-1H-pyrrol-2-yl)(phenyl)methanone. Retrieved from [Link]
-
PubMed. (2011). Stability of screening compounds in wet DMSO. Retrieved from [Link]
-
Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development. Retrieved from [Link]
-
MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
National Institutes of Health. (2014). Practical strategies for the evaluation of high-affinity protein/nucleic acid interactions. Retrieved from [Link]
-
PubChem. (n.d.). [(3s)-3-(4-Bromo-1h-Pyrazol-1-Yl)pyrrolidin-1-Yl][3-(Propan-2-Yl)-1h-Pyrazol-5-Yl]methanone. Retrieved from [Link]
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy (4-Bromophenyl)(pyrrolidin-1-yl)methanone | 5543-27-1 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 13. What to Consider in Designing a Protein Purification Buffer [pion-inc.com]
Technical Support Center: Navigating the Complexities of Brominated Heterocycle Characterization
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the structural characterization of brominated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these fascinating but often enigmatic molecules. Here, we move beyond standard protocols to provide in-depth, troubleshooting-focused guidance rooted in the fundamental principles of analytical chemistry.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Quadrupolar Challenge
The presence of bromine, a quadrupolar nucleus, often introduces a layer of complexity to NMR spectra that can obscure vital structural information. This section will help you diagnose and overcome common issues related to NMR analysis of brominated heterocycles.
Frequently Asked Questions (FAQs) in NMR Spectroscopy
Q1: Why are the aromatic proton signals in my brominated pyridine/indole spectrum broad and poorly resolved?
A1: This is a classic manifestation of quadrupolar relaxation.[1][2] Both stable bromine isotopes, ⁷⁹Br and ⁸¹Br, are quadrupolar nuclei (spin I > 1/2). This means they possess a non-spherical charge distribution, creating a nuclear electric quadrupole moment. In the asymmetric electronic environment of a heterocyclic ring, this quadrupole moment interacts with the local electric field gradient, providing a very efficient pathway for nuclear relaxation. This rapid relaxation shortens the lifetime of the spin states of the bromine nucleus, which in turn leads to a broadening of the resonance signal of the bromine itself and, more importantly, any nuclei it is scalar-coupled to, including adjacent protons.[1][3]
Troubleshooting Guide: Managing Peak Broadening in ¹H NMR
| Symptom | Underlying Cause | Proposed Solution & Rationale |
| Broad, featureless peaks for protons adjacent to bromine. | Quadrupolar Relaxation: The rapid relaxation of the bromine nucleus broadens the signals of coupled protons.[1][2] | 1. Increase Temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen signals by altering the molecular tumbling rate and the relaxation dynamics. 2. Use a Higher Field Spectrometer: A stronger magnetic field can help to partially decouple the proton from the quadrupolar nucleus, leading to sharper lines. 3. Decoupling Experiments: While not standard for bromine, specialized probe setups can sometimes be used to decouple the bromine nucleus. |
| Loss of observable coupling constants (J-couplings). | Rapid Relaxation: The rapid relaxation effectively "decouples" the proton from its neighbors by averaging the spin states too quickly on the NMR timescale. | 1. 2D NMR (COSY/TOCSY): Even if direct J-couplings are not resolved in the 1D spectrum, cross-peaks in COSY or TOCSY experiments can still reveal proton-proton connectivity through space or through bonds, respectively. 2. Computational Chemistry: Use DFT calculations to predict coupling constants and compare them with the broadened experimental spectrum to infer the underlying coupling patterns. |
Q2: My ¹³C NMR spectrum of a brominated heterocycle shows a significantly shifted signal for the carbon attached to bromine. Is this normal?
A2: Yes, this is expected and is known as the "heavy atom effect." The large electron cloud of the bromine atom influences the shielding of the directly attached carbon nucleus, typically causing a downfield shift in its resonance. However, predicting this shift with high accuracy can be challenging due to relativistic effects and spin-orbit coupling, which are not always well-accounted for in standard prediction software.[4] It's also important to note that while the effect is most pronounced on the directly substituted carbon, smaller effects can be transmitted to other carbons in the ring system.[5][6]
Q3: I am struggling to see cross-peaks in my HSQC/HMBC spectra involving protons near the bromine atom. Why is this happening and how can I fix it?
A3: The quadrupolar broadening that affects your ¹H NMR will also impact 2D correlation experiments. The Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates protons directly to the carbons they are attached to, can be particularly sensitive.[7] If the proton signal is significantly broadened, the efficiency of the magnetization transfer in the HSQC pulse sequence is reduced, leading to weak or absent cross-peaks. Similarly, in a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations over two to three bonds, broadened proton signals will result in weaker long-range correlations.
Experimental Workflow: Optimizing 2D NMR for Brominated Heterocyles
Caption: Decision tree for interpreting mass spectra of brominated heterocycles.
Section 3: X-ray Crystallography - The Double-Edged Sword of the Heavy Atom Effect
For an unambiguous 3D structure, single-crystal X-ray diffraction is the gold standard. The presence of bromine introduces the "heavy atom effect," which can be both a significant advantage and a potential complication.
Frequently Asked Questions (FAQs) in X-ray Crystallography
Q1: What is the "heavy atom effect" in the context of a brominated heterocycle crystal structure?
A1: The "heavy atom effect" refers to the fact that atoms with a large number of electrons (like bromine) scatter X-rays much more strongly than lighter atoms (C, N, O, H). This has two main consequences:
-
Phasing Power: The strong scattering from bromine can be used to solve the "phase problem" in crystallography. By using a technique called anomalous dispersion, the location of the bromine atoms can be determined, which then provides the phase information needed to calculate the electron density map for the entire molecule. [8][9][10]2. Refinement Issues: The overwhelming scattering contribution from the heavy atom can sometimes mask the weaker scattering from the lighter atoms, potentially leading to inaccuracies in their determined positions and thermal parameters.
Q2: Can the presence of bromine affect my ability to grow high-quality crystals?
A2: Yes, it can. Halogen atoms, including bromine, can participate in intermolecular interactions known as halogen bonds. These are directional interactions between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. The presence and nature of these halogen bonds can significantly influence the crystal packing. [11]While this can sometimes lead to well-ordered crystals, in other cases it can result in disordered structures or inhibit crystallization altogether.
Protocol: Utilizing Anomalous Dispersion of Bromine for Phasing (SAD Phasing)
This protocol assumes access to a synchrotron radiation source, which allows for the tuning of the X-ray wavelength.
-
Crystal Preparation:
-
Grow high-quality single crystals of your brominated heterocycle.
-
Cryo-protect the crystal if necessary and mount it on the goniometer.
-
-
Data Collection:
-
Perform an X-ray fluorescence scan to determine the absorption edge of bromine (approximately 0.92 Å or 13.47 keV).
-
Collect a complete diffraction dataset at a wavelength near the peak of the bromine absorption edge to maximize the anomalous signal. It is crucial to collect data with high redundancy.
-
-
Data Processing:
-
Process the diffraction data, ensuring that Friedel pairs (reflections h,k,l and -h,-k,-l) are kept separate and not merged. The differences in their intensities are the anomalous signal. [9]
-
-
Substructure Solution and Phasing:
-
Use software such as SHELXD or hkl2map to determine the positions of the bromine atoms from the anomalous differences.
-
Once the bromine substructure is found, use it to calculate initial phases for all reflections.
-
-
Model Building and Refinement:
-
Use the initial phases to generate an electron density map.
-
Build the rest of the molecular structure into the electron density map.
-
Refine the complete structural model against the experimental data.
-
Diagram: The Principle of Anomalous Scattering
Caption: Using bromine's anomalous scattering for crystallographic phasing.
References
-
Hendrickson, W. A. (1991). Determination of macromolecular structures from anomalous diffraction of synchrotron radiation. Science, 254(5028), 51-58. [Link]
-
MIT OpenCourseWare. (n.d.). Anomalous scattering. [Link]
-
Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951). Determination of the absolute configuration of optically active compounds by means of X-rays. Nature, 168(4268), 271-272. [Link]
-
Baumstark, A. L., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Heterocyclic Communications, 21(4), 229-234. [Link]
-
Fronczek, F. R., & Gandour, R. D. (2020). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Crystal Growth & Design, 20(12), 7795-7806. [Link]
-
Chekmenev, E. Y., et al. (2018). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. ACS Chemical Neuroscience, 9(7), 1734-1746. [Link]
-
Schaller, C. (n.d.). 2D NMR- Worked Example 2 (HSQC and HMBC). Structure and Reactivity. [Link]
-
Gelin, M., et al. (2017). The magic triangle goes MAD: experimental phasing with a bromine derivative. Acta Crystallographica Section D: Structural Biology, 73(12), 975-983. [Link]
-
Negishi, Y., et al. (2022). Unlocking the Potential of the Heavy Atom Effect in Metal Clusters. Small, 18(17), 2107474. [Link]
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]
-
Wasylishen, R. E., Ashbrook, S. E., & Wimperis, S. (Eds.). (2007). NMR of Quadrupolar Nuclei in Solid Materials. John Wiley & Sons. [Link]
-
Wang, X., et al. (2010). Fragmentation investigation of brassinosteroid compounds by ion trap and quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 45(11), 1345-1354. [Link]
-
Desiraju, G. R. (2007). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 46(43), 8342-8356. [Link]
-
Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity: A Chemist's Guide to Experiment Selection, Performance, and Interpretation. VCH. [Link]
-
Yu, J., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Heterocyclic Communications, 21(4), 229-234. [Link]
-
Dauter, Z., & Dauter, M. (2002). Screening for phasing atoms in protein crystallography. Structure, 10(3), 297-303. [Link]
-
de Souza, G. E., et al. (2018). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 23(8), 1953. [Link]
-
Chemistry LibreTexts. (2022, August 15). Quadrupolar Coupling. [Link]
-
Bryce, D. L., & Wasylishen, R. E. (Eds.). (2005). NMR of Quadrupolar Nuclei in Solid Materials. John Wiley & Sons. [Link]
-
Chen, X., et al. (2021). External Heavy-Atom Effect via Orbital Interactions Revealed by Single-Crystal X-ray Diffraction. The Journal of Physical Chemistry A, 125(38), 8431-8438. [Link]
-
McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books. [Link]
-
Pombeiro, A. J. L., & Kłak, J. (Eds.). (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Springer. [Link]
-
Metrangolo, P., & Resnati, G. (2001). Halogen bonding: a new and reliable tool in crystal engineering. Chemistry–A European Journal, 7(12), 2511-2519. [Link]
-
Wiitala, K. W., et al. (2006). Calculated 13C NMR Shifts of brominated Carbons. Journal of chemical theory and computation, 2(4), 1085-1093. [Link]
-
Geringer, V., et al. (2022). Improvement of Single-Crystal Structures of Very Heavy Element Compounds by Refining Anomalous Dispersion Parameters. Inorganic Chemistry, 61(40), 15926-15934. [Link]
-
Forni, A., et al. (2021). Intrinsic and Extrinsic Heavy Atom Effect on the Multifaceted Emissive Behavior of Cyclic Triimidazole. The Journal of Physical Chemistry Letters, 12(35), 8565-8571. [Link]
-
Erlanson, D. A., et al. (2014). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical biology & drug design, 83(2), 199-209. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
Rupp, B. (n.d.). Structural resolution. The anomalous dispersion. [Link]
-
Franco, C. A., et al. (2019). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at different photon energies. Journal of Electron Spectroscopy and Related Phenomena, 232, 10-16. [Link]
-
Smith, J. G. (2017). Organic chemistry. McGraw-Hill Education. [Link]
-
Liu, X., et al. (2022). Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. Materials Chemistry Frontiers, 6(12), 1624-1632. [Link]
-
Aullón, G., & Alvarez, S. (2007). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Crystal Growth & Design, 7(8), 1464-1471. [Link]
-
Kwan, E. E. (n.d.). 2D NMR Problem Solving. [Link]
-
Chemistry LibreTexts. (2022, August 15). Interpreting Mass Spectra. [Link]
-
Brouwer, D. H. (2011). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Concepts in Magnetic Resonance Part A, 38A(4), 153-176. [Link]
-
Chemistry LibreTexts. (2022, August 15). Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
Gavezzotti, A. (2007). Molecular aggregation: structure analysis and molecular simulation of crystals and liquids. Oxford University Press. [Link]
-
Lebedkin, S., et al. (2002). Synthesis and Single-Crystal X-ray Structure of a Highly Symmetrical C60 Derivative, C60Br24. Angewandte Chemie International Edition, 41(21), 4107-4110. [Link]
-
Giraud, N., et al. (2016). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Magnetic Resonance in Chemistry, 54(11), 875-884. [Link]
-
Harris, R. K. (2009). Nuclear magnetic resonance spectroscopy. Pearson Education. [Link]
-
Reddit. (2020). Quadrupolar relaxation in NMR. r/Chempros. [Link]
-
Das, C. (2017). Interpretation of Mass Spectra. IntechOpen. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Drago, R. S. (1992). Physical methods for chemists. Saunders College Pub. [Link]
-
Shuman, R., et al. (2020). CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics, 22(31), 17567-17576. [Link]
-
Wakeford, M. (2020, May 22). Interpreting Mass Spectra [Video]. YouTube. [Link]
-
Gronowitz, S., et al. (1976). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Journal of the Chemical Society, Chemical Communications, (10), 389-390. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in Pyrrole Bromination
As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions for controlling the regioselectivity of pyrrole bromination reactions. Pyrrole's high reactivity makes it a powerful synthetic building block, but this same reactivity presents a significant challenge in achieving selective bromination. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrrole bromination often result in a mixture of polybrominated products?
Pyrrole is an electron-rich aromatic heterocycle, which makes it highly activated towards electrophilic aromatic substitution.[1][2] This inherent reactivity means that it reacts much more rapidly than less activated rings like benzene.[2][3] When using highly reactive brominating agents such as molecular bromine (Br₂), the initial monobrominated product is often more reactive than the starting pyrrole, leading to rapid subsequent brominations and the formation of di-, tri-, and even tetrabromopyrrole.[1][2] Careful control over reaction conditions is therefore essential to prevent over-bromination.[1]
Q2: Which position on the pyrrole ring is most reactive towards bromination?
Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position.[1][2] This is a fundamental principle of pyrrole reactivity. The reason for this selectivity lies in the stability of the cationic intermediate (the arenium ion) formed during the reaction. When the electrophile attacks the C2 position, the positive charge can be delocalized over three resonance structures, providing significant stabilization.[3] Attack at the C3 (β) position results in an intermediate that is less stable, with only two resonance contributors.
Q3: What are the key experimental factors I can adjust to control regioselectivity?
Controlling regioselectivity is a multifactorial problem. The most critical parameters to consider are:
-
Choice of Brominating Agent: The reactivity of the brominating agent is paramount. Milder reagents provide better control.
-
N-Bromosuccinimide (NBS): A widely used mild and selective reagent for monobromination under controlled conditions.[1]
-
Tetrabutylammonium Tribromide (TBABr₃): A stable, solid source of bromine that allows for slow, controlled bromination, often improving selectivity.[1][4][5]
-
Dimethyl Sulfoxide (DMSO) / Hydrobromic Acid (HBr): This system provides a mild and highly selective method for brominating various pyrrole derivatives.[1][6]
-
-
Reaction Temperature: Lowering the reaction temperature decreases the overall reaction rate, often suppressing over-reaction and improving selectivity.[1][7] Reactions are frequently run between -78 °C and 0 °C.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the brominating agent and the stability of intermediates, thereby affecting the isomeric ratio of products.[4][5]
-
Substituents: The electronic and steric nature of existing substituents on the pyrrole ring will strongly direct the position of subsequent brominations.
Troubleshooting Guide
This section addresses specific issues you may encounter in the lab.
Issue 1: Formation of Polybrominated Products
-
Symptom: Your TLC, GC-MS, or NMR analysis shows significant amounts of di-, tri-, or tetrabromopyrrole instead of the desired monobrominated product.
-
Logic: This is a classic sign of an overly reactive system. The rate of the second bromination is competitive with or faster than the first.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Brominating agent is too reactive (e.g., Br₂). | Switch to a milder agent like NBS or TBABr₃. These reagents release bromine more slowly, keeping its effective concentration low.[1][5] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. Start at 0 °C or even -78 °C (dry ice/acetone bath) and monitor the reaction's progress carefully by TLC.[1][7] |
| Poor stoichiometry control. | Use no more than 1.0 equivalent of the brominating agent for monobromination.[1] Consider adding the reagent dropwise as a dilute solution over an extended period to prevent localized high concentrations. |
| Solvent is promoting high reactivity. | Solvents can influence reactivity. For example, with certain substrates, switching from a polar to a non-polar solvent like CH₂Cl₂ can improve selectivity.[5] |
Issue 2: Poor Regioselectivity in Substituted Pyrroles
-
Symptom: Bromination of a C2-substituted pyrrole results in a difficult-to-separate mixture of C4- and C5-bromo isomers.
-
Logic: The directing effect of the C2-substituent is not strong enough to favor a single isomer under the chosen conditions. The outcome is a result of a delicate balance between steric and electronic effects, which can be tipped by changing reagents or solvents.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Sub-optimal reagent/solvent combination. | The choice of reagent and solvent is critical and substrate-dependent. For C2-acyl pyrroles, using NBS in THF often favors C4-bromination.[1] Conversely, for C2-carboxamides, TBABr₃ in CH₂Cl₂ has been shown to strongly favor C5-bromination.[5] |
| Solvent polarity affects reagent behavior. | For tribromide salts like Pyridinium Hydrobromide Perbromide (PHP), the equilibrium between the salt and free Br₂ is solvent-dependent. In polar solvents, more free Br₂ is present, leading to poorer selectivity. Less polar solvents like CH₂Cl₂ can significantly enhance selectivity by favoring the bulkier tribromide as the active brominating species.[5] |
| Temperature is not optimized. | While temperature has a more pronounced effect on polybromination, it can also influence regioselectivity in some systems.[4] Experiment with a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, RT) to find the optimal point for your specific substrate. |
Issue 3: Low or No Yield of Brominated Product
-
Symptom: The reaction yields are very low, with a significant amount of starting material remaining even after extended reaction times.
-
Logic: This points to an issue with reagent quality, reaction conditions that inhibit the reaction, or decomposition of the starting material or product.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Impure or degraded NBS. | NBS can decompose over time, especially if it has a yellow tinge. Recrystallize the NBS from water before use to ensure it is a pure, white crystalline solid.[1] |
| Acid-mediated decomposition. | The pyrrole ring can be unstable in acidic conditions, which are often generated (HBr) during the reaction.[1] Add a non-nucleophilic base, such as anhydrous sodium or potassium carbonate, to the reaction mixture to scavenge acid byproducts.[1] |
| Solvent impurities. | Ensure you are using high-purity, anhydrous solvents. Some solvents, like chloroform, may contain stabilizers (e.g., amylene) that can react with and consume the brominating agent.[1] |
Validated Experimental Protocols
These protocols provide a starting point for achieving specific, regioselective outcomes. Always monitor your reaction by TLC to determine the optimal reaction time for your specific substrate.
Protocol 1: Selective C4-Bromination of a C2-Acyl Pyrrole using NBS
This protocol is effective for pyrroles bearing an electron-withdrawing group at the C2 position.
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the C2-acyl pyrrole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 mmol, freshly recrystallized) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. Then, allow it to warm slowly to room temperature and continue stirring for an additional 2-4 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. After filtering, concentrate the solution under reduced pressure. Purify the residue by flash column chromatography on silica gel.[1]
Protocol 2: Selective C5-Bromination of a Pyrrole-2-Carboxamide using TBABr₃
This method demonstrates a substrate-controlled reaction favoring C5-bromination.[5]
-
Preparation: To a solution of the pyrrole-2-carboxamide (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) in a round-bottom flask, add Tetrabutylammonium Tribromide (TBABr₃, 1.0 mmol).
-
Reaction: Stir the mixture at ambient temperature for 1 hour. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanism
Understanding the mechanism of electrophilic substitution is key to rationalizing the observed regioselectivity. The attack at the C2 position leads to a more stable intermediate.
References
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC - NIH. [Link]
-
(PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions - ResearchGate. [Link]
-
Bromination of Pyrrole and Pyridine #bromination - YouTube. [Link]
-
Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones - ResearchGate. [Link]
-
Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Pyrrole - Wikipedia. [Link]
-
PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES - ResearchGate. [Link]
-
The chemistry of pyrrole under bromination | Filo. [Link]
-
24.9: Heterocyclic Amines - Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The chemistry of pyrrole under bromination | Filo [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: A Guide to Kinase Inhibitor Profiling
Abstract
The relentless pursuit of novel kinase inhibitors is a cornerstone of modern oncology and immunology research. Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets. This guide provides a comprehensive framework for the comparative analysis of a novel pyrrole-based compound, (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, hereafter referred to as Compound X . Due to its structural motifs, including a pyrrole core, it is postulated to have kinase inhibitory activity.[1][2] This document outlines a head-to-head comparison against a panel of well-characterized kinase inhibitors, detailing the experimental workflows required to elucidate its potency, selectivity, and mechanism of action. The protocols and analyses described herein are designed for researchers, scientists, and drug development professionals aiming to characterize and benchmark new chemical entities in the kinase inhibitor landscape.
Introduction: The Rationale for Novel Kinase Inhibitor Discovery
Protein kinases orchestrate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[3] Their dysregulation is a common driver of numerous diseases, most notably cancer, making them a highly validated target class for therapeutic intervention.[3][4] The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a component of many ATP-competitive kinase inhibitors. While the market has seen the approval of numerous successful kinase inhibitors, the emergence of drug resistance and the need for improved selectivity profiles necessitate a continuous search for new chemical scaffolds.
Compound X, this compound , represents such a novel scaffold.[5] Its pyrrole group is a feature found in several existing kinase inhibitors, suggesting potential for ATP-competitive binding.[6] The piperidine moiety may influence solubility and cell permeability, crucial properties for drug development.[7] This guide establishes a rigorous, multi-faceted approach to characterize Compound X, not in isolation, but in direct comparison to established benchmarks, providing essential context for its potential therapeutic utility.
Selection of Comparator Kinase Inhibitors
To accurately position Compound X within the kinase inhibitor landscape, a carefully selected panel of comparators is essential. The chosen inhibitors span a range from broad-spectrum to highly specific, providing a robust frame of reference for potency and selectivity.
-
Staurosporine: A natural product isolated from Streptomyces species, Staurosporine is a potent, ATP-competitive, but highly non-selective protein kinase inhibitor.[8][9][10] It binds to the ATP-binding site of most kinases with high affinity, making it an excellent positive control for assay sensitivity and a benchmark for broad-spectrum activity.[8][10]
-
Dasatinib: A powerful, second-generation multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[11][12] Dasatinib targets several tyrosine kinases including BCR-ABL and the SRC family kinases.[12][13] It serves as a benchmark for a clinically successful multi-targeted agent.
-
Vemurafenib: A highly selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation prevalent in melanoma.[14][15][16] Vemurafenib is a first-in-class example of a precision medicine, making it an ideal comparator for assessing the target specificity of Compound X.[15]
Head-to-Head Experimental Framework
A systematic, multi-tiered experimental approach is required to build a comprehensive profile of Compound X. This framework progresses from broad, in vitro screening to more focused cell-based functional assays.
Caption: Experimental workflow for kinase inhibitor characterization.
Tier 1: In Vitro Biochemical Kinase Profiling
The initial step is to determine the direct inhibitory effect of Compound X on kinase activity in a cell-free system. This removes the complexities of cell membranes and intracellular metabolism, providing a pure measure of enzyme inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and comparators against a panel of representative kinases.
Methodology: In Vitro Kinase Assay [4][17][18]
This protocol describes a generic kinase assay. The specific kinase, substrate, and buffer conditions must be optimized for each target.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer appropriate for the target kinase (containing buffer salts, MgCl2, and cofactors).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Serially dilute Compound X and comparator inhibitors in DMSO, then further dilute in kinase buffer to create a 10X stock of each concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 10X inhibitor solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2.5 µL of the specific protein kinase (e.g., BRAF, SRC) to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.[17]
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and quantify the remaining ATP using a commercial detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent measures the amount of ATP consumed, which is inversely proportional to kinase inhibition.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Tier 2: Cellular Potency and Viability Assessment
After establishing in vitro activity, the next critical step is to determine if the compound can inhibit its target within a cellular context, leading to a functional outcome like growth inhibition.
Objective: To determine the half-maximal effective concentration (EC50) of Compound X and comparators in a relevant cancer cell line.
Methodology: Cell Viability Assay (e.g., CellTiter-Glo®) [19][20]
This assay quantifies ATP, an indicator of metabolically active, viable cells.[20]
-
Cell Plating:
-
Seed a cancer cell line known to be dependent on a target kinase (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) into a 96-well, white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound X and comparator inhibitors in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the EC50 value.
-
Tier 3: Target Engagement and Downstream Signaling
The final step is to confirm that the observed cellular effect is a direct result of the intended target's inhibition. This is achieved by measuring the phosphorylation status of a key downstream substrate. For many kinase pathways, such as the MAPK/ERK pathway, this provides direct evidence of target engagement.[3][21]
Objective: To assess the ability of Compound X to inhibit the phosphorylation of a downstream effector (e.g., ERK) in a target cell line.
Caption: The MAPK/ERK signaling cascade.
Methodology: Western Blot for Phospho-ERK (p-ERK) [22][23]
-
Cell Treatment and Lysis:
-
Plate cells (e.g., A375) and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of Compound X or comparators for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., EGF) for 10 minutes to induce robust ERK phosphorylation.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Membrane Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[23]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
-
-
Re-probing for Total ERK:
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in inhibitor-treated samples to the stimulated control to determine the extent of pathway inhibition.
-
Comparative Data Analysis & Interpretation
The data generated from the experimental framework should be compiled into clear, comparative tables. The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes.
Table 1: In Vitro Biochemical Potency (IC50, nM)
| Compound | Kinase A (e.g., BRAF V600E) | Kinase B (e.g., SRC) | Kinase C (e.g., VEGFR2) |
| Compound X | 25 | 850 | >10,000 |
| Staurosporine | 5 | 8 | 15 |
| Dasatinib | 500 | 1 | 20 |
| Vemurafenib | 10 | >10,000 | >10,000 |
-
Interpretation: This hypothetical data suggests Compound X is a potent and selective inhibitor of Kinase A. It is significantly more selective than the broad-spectrum Staurosporine and the multi-targeted Dasatinib. Its profile is most similar to the highly selective Vemurafenib, though slightly less potent.
Table 2: Cellular Activity in A375 Cells (BRAF V600E Mutant)
| Compound | Cellular Viability (EC50, nM) | p-ERK Inhibition (IC50, nM) |
| Compound X | 150 | 125 |
| Staurosporine | 30 | 25 |
| Dasatinib | >5,000 | >5,000 |
| Vemurafenib | 80 | 75 |
-
Interpretation: The cellular data corroborates the in vitro findings. Compound X demonstrates on-target activity, with its p-ERK inhibition closely matching its effect on cell viability. The drop in potency from the biochemical IC50 to the cellular EC50 is expected and can be attributed to factors like cell permeability and efflux pumps. As expected, Dasatinib is ineffective in this BRAF-driven cell line.
Conclusion & Future Directions
This guide provides a foundational strategy for the comparative analysis of a novel kinase inhibitor, this compound. Based on the hypothetical data, Compound X emerges as a promising candidate with a potent and selective profile against its primary target, warranting further investigation.
Next steps in the research cascade should include:
-
Broad Kinome Screening: Profile the compound against a large panel of kinases (e.g., >400) to fully define its selectivity.
-
Mechanism of Action Studies: Conduct ATP-competition assays to confirm the binding mode.
-
In Vivo Efficacy: Evaluate the compound in animal xenograft models to assess its anti-tumor activity, pharmacokinetics, and tolerability.
-
Resistance Profiling: Investigate potential mechanisms of acquired resistance in cell culture models.
By systematically benchmarking novel compounds against well-understood inhibitors, researchers can make informed decisions, efficiently allocating resources to the most promising candidates for further preclinical and clinical development.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL: [Link])
-
Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. (URL: [Link])
-
Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-one based kinase inhibitor as anti-cancer agents. Journal of Experimental & Clinical Medicine, 10(4), 227-233. (URL: [Link])
-
Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2011). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology, 756, 219–230. (URL: [Link])
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link])
-
Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Retrieved from [Link]
-
ResearchGate. (2012). Western blot band for Erk and phopho(p). Retrieved from [Link]
-
Manetti, F., & Taddei, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(16), 1673–1697. (URL: [Link])
-
Mohamed, S. K., Kobaisy, M., & Taha, M. A. (2012). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta crystallographica. Section E, Structure reports online, 68(Pt 8), o2073. (URL: [Link])
-
Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-one based kinase inhibitor as anti-cancer agents. Journal of Experimental & Clinical Medicine, 10(4), 227-233. (URL: [Link])
-
Sosman, J. A., Kim, K. B., Schuchter, L., Gonzalez, R., Pavlick, A. C., Weber, J. S., ... & Flaherty, K. T. (2012). Survival in BRAF V600–mutant advanced melanoma treated with vemurafenib. New England Journal of Medicine, 366(8), 707-714. (URL: [Link])
-
Qi, M., & Elion, E. A. (2005). MAP kinase pathways. Journal of cell science, 118(Pt 16), 3569–3572. (URL: [Link])
-
Pharmaffiliates. (n.d.). (4-Bromo-1H-pyrrol-2-yl)(phenyl)methanone. Retrieved from [Link])
-
Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]
-
Allen, B. G., & Scott, J. D. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Cold Spring Harbor protocols, 2017(6). (URL: [Link])
-
O'Donovan, D., & O'Shea, D. F. (2004). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Tetrahedron Letters, 45(48), 8917-8919. (URL: [Link])
-
Oncology News Central. (n.d.). Vemurafenib: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link])
-
Animated biology with arpan. (2022). MAPK signaling pathway explained in 1 minute | Ras MEK ERK pathway. Retrieved from [Link]
-
Shah, N. P., Tran, C., Lee, F. Y., Chen, P., Norris, D., & Sawyers, C. L. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401. (URL: [Link])
-
Dimmock, J. R., Jonnalagadda, S. S., & Phillips, O. A. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal chemistry research, 21(9), 2139-2157. (URL: [Link])
-
Al-Omair, M. A., Ali, R., & Al-Ghamdi, A. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. (URL: [Link])
-
Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]
-
O'Donovan, D., & O'Shea, D. F. (2004). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Semantic Scholar. (URL: [Link])
-
de Oliveira, R. S., da Silva, G. N., de Oliveira, A. C. A., da Silva, A. C. G., & de Oliveira, R. B. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 25(11), 5948. (URL: [Link])
-
Eapen, A. S., Sfeir, C., & Lee, J. S. (2010). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of cellular biochemistry, 111(5), 1248–1257. (URL: [Link])
-
Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of immunological methods, 160(1), 81-88. (URL: [Link])
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link])
-
Ribas, A., & Flaherty, K. T. (2011). Vemurafenib for the treatment of BRAF mutant metastatic melanoma. Expert opinion on investigational drugs, 20(10), 1419–1427. (URL: [Link])
-
Promega Corporation. (2024). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Retrieved from [Link]
-
Corcoran, R. B., Ebi, H., Turke, A. B., Coffee, E. M., Mumenthaler, S. M., & Weinstock, D. M. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer discovery, 2(3), 227–235. (URL: [Link])
-
Karthik Kumar, C. R., Mallesha, L., & Boja, P. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Oriental Journal of Chemistry, 33(3), 1528-1534. (URL: [Link])
-
Kumar, R., & Singh, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. (URL: [Link])
-
ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Retrieved from [Link]
-
Vanover, K. E., Harvey, S. C., & Son, T. (2008). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 869-881. (URL: [Link])
-
Nam, S., Kim, D., Cheng, J. Q., Zhang, S., Lee, J. H., Buettner, R., ... & Jove, R. (2005). Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells. Cancer research, 65(20), 9185–9189. (URL: [Link])
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 2. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. 900019-45-6|this compound|BLD Pharm [bldpharm.com]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 11. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 12. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. Vemurafenib for the treatment of BRAF mutant metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. In vitro kinase assay [protocols.io]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
Bridging the Chasm: A Senior Scientist's Guide to the In Vivo Validation of In Vitro Discoveries
The journey from a promising result in a petri dish to a validated therapeutic candidate is fraught with peril. This guide navigates the critical transition from controlled in vitro environments to the complex, dynamic systems of in vivo models. We will dissect the causality behind experimental choices, compare the tools at your disposal, and provide a framework for designing robust, self-validating studies that generate trustworthy and translatable data.
The "Valley of Death": Why In Vivo Validation is the Crucible of Drug Discovery
In drug discovery, the chasm between promising in vitro data and successful clinical outcomes is often referred to as the "valley of death." Many compounds that show potent activity in isolated cellular or biochemical assays fail to demonstrate efficacy or reveal unforeseen toxicity in living organisms.[1][2] In vitro systems, while excellent for high-throughput screening and mechanistic studies, are a simplification; they cannot replicate the intricate network of interactions, metabolism, and physiological responses of a whole organism.[3][4]
Therefore, in vivo validation is not merely a confirmatory step but a crucial test of a hypothesis in a physiologically relevant context. It provides indispensable insights into pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall efficacy and safety before a candidate can even be considered for human trials.[5]
Pre-Flight Checklist: De-Risking the Leap to In Vivo
Before committing to costly and ethically significant animal studies, a rigorous pre-validation phase is essential. Answering these questions first can prevent the catastrophic failure of an otherwise promising program.
| Pre-Validation Check | Rationale & Causality |
| Target Engagement Confirmed? | Have you demonstrated that your compound interacts with its intended molecular target in a cellular context? A lack of on-target activity in cells suggests any observed phenotype might be off-target and unlikely to be replicated in vivo. |
| Consistent In Vitro Potency? | Is the potency (e.g., IC50 or EC50) reproducible across multiple experiments and, ideally, in different cell lines or assay formats? High variability suggests an unstable compound or an assay artifact. |
| Preliminary ADME Profile? | What is the compound's solubility, stability in plasma, and metabolic fate in liver microsomes? A compound that is poorly soluble or instantly metabolized is unlikely to achieve therapeutic concentrations in vivo.[1] |
| Cross-Species Reactivity? | Does the compound show activity against the ortholog of the human target in the chosen animal model species (e.g., mouse)? If the drug target is not conserved or the compound is species-specific, the chosen model will be irrelevant.[5] |
| Biomarker Strategy Defined? | How will you measure if the drug is hitting its target in vivo (target engagement) and having the desired biological effect (pharmacodynamic biomarker)?[5] Without biomarkers, you are flying blind, unable to connect drug exposure to a biological response. |
The In Vivo Gauntlet: A Comparative Guide to Preclinical Models
Selecting the right model is the most critical decision in designing an in vivo study. The choice dictates the questions you can answer and the clinical relevance of your findings. An inappropriate model can lead to misleading data, wasting resources and time.[6]
| Model Type | Description | Key Advantages | Key Limitations | Best For Validating... |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted (usually subcutaneously) into immunodeficient mice (e.g., SCID, nude).[7] | Fast, cost-effective, highly reproducible, large historical dataset available. | Lacks tumor heterogeneity, no functional immune system, poor reflection of human tumor microenvironment.[2] | Initial efficacy of cytotoxic agents or drugs targeting tumor cell-intrinsic pathways. |
| Patient-Derived Xenograft (PDX) | Fragments of a human tumor are implanted directly into immunodeficient mice, preserving the original tumor architecture and heterogeneity.[8] | High clinical relevance, preserves tumor heterogeneity and microenvironment, better predictive power for clinical efficacy. | Expensive, slow to establish, technically demanding, no functional immune system. | Efficacy of targeted therapies in specific patient populations, biomarker discovery. |
| Syngeneic Models | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background.[8] | Fully competent immune system, cost-effective, well-characterized. | Murine tumors may not fully recapitulate human cancer biology. | Efficacy of immunotherapies (e.g., checkpoint inhibitors) and agents that modulate the immune system. |
| Humanized Mouse Models | Immunodeficient mice are engrafted with human immune cells or tissues, creating a "humanized" immune system.[8] | Allows study of human-specific immune responses to therapies in a living system. | Incomplete immune reconstitution, risk of Graft-versus-Host Disease, expensive, technically complex. | Efficacy and mechanism of action for human-specific immunotherapies and cell therapies. |
| Genetically Engineered Mouse Models (GEMM) | Mice are genetically modified to develop spontaneous tumors that closely mimic human disease progression (e.g., by activating oncogenes).[1] | High physiological relevance, tumors develop in their natural microenvironment with an intact immune system. | Long latency for tumor development, high cost, potential for model-specific artifacts. | Mechanisms of tumorigenesis, validation of novel drug targets, long-term efficacy and resistance studies. |
Blueprint for Success: Designing a Self-Validating In Vivo Study
A well-designed experiment is a self-validating one. Incorporating proper controls, randomization, and blinding ensures that the results are robust and attributable to the intervention, not bias or confounding variables.[9] The ethical framework of the 3Rs (Replacement, Reduction, Refinement) should guide every decision.[10][11]
-
Replacement: Using methods that avoid or replace the use of animals, such as advanced in vitro models.[12]
-
Reduction: Minimizing the number of animals used per experiment while ensuring statistical power.[12]
-
Refinement: Modifying procedures to minimize animal suffering and improve welfare.[12]
Below is a workflow for designing a robust in vivo study.
Caption: Workflow for a robust in vivo validation study.
The PK/PD/Efficacy Triangle
Understanding the relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy is fundamental to interpreting in vivo results. You must demonstrate not only that the drug was present (PK) but that it engaged its target (PD) to produce a therapeutic outcome (Efficacy).[13]
Caption: The relationship between PK, PD, and Efficacy.
Experimental Protocol: Efficacy Study in a Subcutaneous CDX Model
This protocol outlines a standard efficacy study. The causality for each step is explained to ensure a self-validating design.
Objective: To assess the anti-tumor efficacy of a test compound in an A549 (lung cancer) cell line-derived xenograft model.
Materials:
-
6-8 week old female athymic nude mice.
-
A549 human lung carcinoma cell line.
-
Matrigel and sterile PBS.
-
Test compound, vehicle, and positive control (e.g., paclitaxel).
-
Calipers, scales, sterile syringes, and needles.
Methodology:
-
Animal Acclimation (7 days):
-
Step: House animals in a controlled environment (temperature, humidity, light cycle) for one week upon arrival.[14]
-
Causality: Allows animals to normalize to their new environment, reducing stress-induced physiological variability that could confound study results.
-
-
Tumor Inoculation (Day 0):
-
Step: Harvest A549 cells during their logarithmic growth phase. Prepare a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Causality: Using healthy, log-phase cells ensures a high and consistent tumor take-rate. Matrigel provides a scaffold that supports initial tumor growth.
-
Step: Inoculate the cell suspension subcutaneously into the right flank of each mouse.
-
Causality: The flank is a standard site that allows for easy and accurate tumor measurement without interfering with the animal's mobility.
-
-
Tumor Growth Monitoring and Randomization (Day 7-10):
-
Step: Begin measuring tumor volumes three times a week using calipers once tumors are palpable. Calculate volume using the formula: (Length x Width²)/2.
-
Causality: This is a validated, non-invasive method to quantify tumor growth kinetics.
-
Step: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group) ensuring the average tumor volume is similar across all groups.
-
Causality: Randomization prevents selection bias. Starting treatment at a consistent tumor size ensures that differences in outcome are due to the treatment, not the initial tumor burden.
-
-
Treatment Administration (e.g., Day 10-31):
-
Step: Administer Vehicle, Positive Control, and Test Compound(s) according to the planned schedule (e.g., daily, via oral gavage). All personnel administering or measuring should be blinded to the treatment groups.
-
Causality: The vehicle group controls for any effects of the drug formulation itself. The positive control validates the model's sensitivity to a known anti-cancer agent. Blinding prevents unconscious bias in measurements and observations.[6]
-
-
Monitoring and Endpoints (Daily):
-
Step: Record tumor volumes and body weights three times weekly. Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur).
-
Causality: Body weight is a key indicator of systemic toxicity. Regular monitoring is an ethical requirement and provides crucial safety data.
-
Step: Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or a significant body weight loss (e.g., >20%), at which point animals are humanely euthanized.
-
Causality: Pre-defined endpoints are ethically required to minimize animal suffering and ensure experimental consistency.[15]
-
-
Data Analysis:
-
Step: Plot mean tumor volume (+/- SEM) for each group over time.
-
Step: Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study.
-
Step: Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine if the differences between groups are statistically significant.[16]
-
Causality: Rigorous statistical analysis is essential to distinguish true biological effects from random variation.
-
Conclusion: From Data to Decision
The successful validation of in vitro findings in a relevant in vivo model is a landmark achievement in any research program. It transforms a laboratory observation into a tangible asset with therapeutic potential. By embracing a strategy of rigorous pre-validation, rational model selection, and robust, ethically-grounded experimental design, researchers can confidently bridge the gap between the petri dish and the preclinical candidate. This disciplined approach not only enhances the probability of success but also ensures the integrity of the scientific process and the responsible use of animal models in the quest for new medicines.
References
- Vertex AI Search. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
- News-Medical.Net. (2021, February 23). In Vitro vs In Vivo Preclinical Studies.
- Visikol. (2023, May 23). The Importance of In Vitro Assays.
- Cusabio. (n.d.). In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research.
- RIVM. (n.d.). In vivo validation of in vitro models for bioavailability of lead from Dutch made grounds.
- UCL Discovery. (n.d.). Using InVivoStat to perform the statistical analysis of experiments.
- CLP Hub. (n.d.). In vitro and in vivo studies – understanding the terminology.
- ResearchGate. (n.d.). In vitro target validation process.
- Research Methods. (n.d.). In Vitro vs In Vivo: Complete Comparison + Selection Guide.
- ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges.
- NCBI Bookshelf. (2012, May 1). In Vivo Assay Guidelines.
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
- UHN Research. (2019, November 28). In vitro vs. In vivo: Is One Better?.
- YouTube. (2022, January 28). Webinar: Designing Your In Vivo Studies.
- NIH. (2022, November 30). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic.
- NIH. (n.d.). Ethical considerations regarding animal experimentation.
- NC3Rs. (n.d.). The 3Rs.
- PubMed Central. (2025, April 17). Eleven quick tips to unlock the power of in vivo data science.
- Forskningsetikk. (2019, July 8). Ethical Guidelines for the Use of Animals in Research.
- PubMed Central. (n.d.). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer.
- PubMed Central. (n.d.). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research.
- CLAST. (n.d.). Experimental Design for in vivo Research.
- NIH. (2019, September 30). The 3Rs and Humane Experimental Technique: Implementing Change.
- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- SciELO México. (n.d.). Ethical Considerations in Animal Research: The Principle of 3R's.
- Blog. (2023, November 21). Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models.
- ichorbio. (2022, July 20). Enhancing Data Management in In Vivo Research: Best Practices.
- Charles River Laboratories. (n.d.). Cancer Models.
- NHMRC. (n.d.). The 3Rs – Replacement, Reduction and Refinement.
- ResearchGate. (n.d.). (a) Experimental design of in vivo experiment. Mice were divided into...
- Centre for Human Specific Research. (2025, March 10). New Paper Provides a Fresh Perspective on How Complex In Vitro Models are Addressing the Challenges of Predicting Drug-induced Liver Injury.
- Enago Academy. (2017, September 7). Animal Studies: Important Ethical Considerations You Need to Know.
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
- AACR Journals. (2023, October 3). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models.
- Karolinska Institutet. (2025, September 29). The principles of 3R.
- ResearchGate. (2025, November 11). (PDF) In vitro to in vivo translation.
- Emulate. (2023, November 27). Unraveling the Complexities of Cancer Through More Human-Relevant Models.
- NIH. (n.d.). Ethical considerations in animal studies.
- How to trust your data: the power of statistical analysis in in vivo experimental design. (n.d.).
- Reanalysis of in vivo drug synergy validation study rules out synergy in most cases. (2026, January 1).
- NIH. (n.d.). Drug Efficacy Testing in Mice.
- Wikipedia. (n.d.). Three Rs (animal research).
- ResearchGate. (n.d.). Comparisons of in vivo cancer models and their applications.
Sources
- 1. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emulatebio.com [emulatebio.com]
- 3. news-medical.net [news-medical.net]
- 4. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Tackling In Vivo Experimental Design [modernvivo.com]
- 7. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The 3Rs | NC3Rs [nc3rs.org.uk]
- 11. The principles of 3R | Karolinska Institutet [ki.se]
- 12. m.youtube.com [m.youtube.com]
- 13. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
Navigating the Selectivity Landscape: A Comparative Profiling Guide for (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone and Novel Pyrrole-Based Scaffolds
In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's efficacy is only half the story; its safety and specificity are paramount. This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of novel chemical entities, using the scaffold of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone as a central case study. While specific biological data for this exact compound is not extensively documented in public literature, its pyrrole core is a well-established pharmacophore present in numerous biologically active agents, highlighting the critical need for thorough selectivity profiling.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to compound profiling. We will explore how to objectively compare a novel compound's performance against established molecules and present the supporting experimental data in a clear, comparative format.
The Imperative of Selectivity: Why Broad Profiling is Non-Negotiable
Off-target binding is a primary contributor to adverse drug reactions and a significant cause of late-stage clinical trial failures.[3] A compound that interacts with unintended biological targets can trigger a cascade of undesirable effects, ranging from mild side effects to severe toxicity.[4][5] Therefore, early and comprehensive assessment of a compound's selectivity across major target families is a critical step in de-risking a drug discovery program.[3][6]
This guide will use two well-characterized, albeit structurally distinct, compounds as benchmarks for comparison to illustrate the concept of selectivity:
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor known for its broad activity profile.
-
Vortioxetine: A serotonin reuptake inhibitor with a more selective interaction profile within the GPCR and transporter families.
By comparing the hypothetical profiling data of this compound against these archetypes, we can better understand and contextualize its potential selectivity.
A Strategic Approach to Selectivity Profiling
A logical, tiered approach to selectivity profiling ensures a cost-effective and data-driven process. The initial step involves broad, high-throughput screening against large panels of targets, followed by more focused, in-depth studies on any identified off-targets.
Caption: A tiered workflow for comprehensive selectivity profiling of a novel compound.
Comparative Selectivity Data: A Hypothetical Analysis
To illustrate the output of such a profiling campaign, the following tables present hypothetical data for this compound (referred to as "Compound X") in comparison to Sunitinib and Vortioxetine.
Table 1: Kinome Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Compound X | Sunitinib | Vortioxetine |
| VEGFR2 | 8 | 95 | 2 |
| PDGFRβ | 5 | 92 | 1 |
| c-KIT | 3 | 88 | 4 |
| FLT3 | 6 | 85 | 3 |
| SRC | 4 | 75 | 5 |
| ABL1 | 2 | 60 | 1 |
| p38α | 68 | 15 | 7 |
| GSK3β | 72 | 10 | 9 |
Data is hypothetical and for illustrative purposes only.
In this hypothetical scenario, Compound X demonstrates unexpected off-target activity against p38α and GSK3β, kinases not strongly inhibited by the multi-targeted inhibitor Sunitinib at this concentration. This highlights the importance of unbiased, broad-panel screening to uncover unanticipated interactions.[6][7]
Table 2: GPCR and Transporter Binding Profile (Ki in nM)
| Target | Compound X | Sunitinib | Vortioxetine |
| SERT | >10,000 | >10,000 | 1.6 |
| NET | >10,000 | >10,000 | 113 |
| DAT | >10,000 | >10,000 | 1000 |
| 5-HT1A | 850 | >10,000 | 15 |
| 5-HT3 | >10,000 | >10,000 | 1.9 |
| D2 | 2,500 | >10,000 | >10,000 |
| M1 | >10,000 | >10,000 | >10,000 |
Data is hypothetical and for illustrative purposes only.
This hypothetical data suggests Compound X has weak affinity for the 5-HT1A and D2 receptors, while Vortioxetine shows high affinity for its intended targets. This underscores the need for screening across different target classes, as a compound's activity is not always confined to a single family of proteins.
Experimental Protocols: A Guide to Best Practices
The following are detailed protocols for key selectivity profiling assays. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Broad Kinome Profiling
Objective: To assess the inhibitory activity of a test compound against a large, representative panel of protein kinases.
Rationale: Kinases are a large and structurally diverse family of enzymes, and unintended kinase inhibition is a common source of off-target effects.[6] Radiometric assays are often considered the gold standard due to their broad applicability and high sensitivity.[7]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a series of dilutions to be used in the assay.
-
Assay Plate Preparation: In a 96-well plate, add the kinase, a suitable substrate, and ATP. The concentration of ATP should ideally be at or near the Km for each kinase to provide a physiologically relevant measure of inhibition.[7][8]
-
Compound Addition: Add the test compound to the assay plate at a final concentration of 1 µM. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls.
Caption: Workflow for a radiometric kinase profiling assay.
Protocol 2: GPCR Binding Panel
Objective: To determine the binding affinity of a test compound for a diverse panel of G-protein coupled receptors.
Rationale: GPCRs are the largest family of cell surface receptors and are common targets for a wide range of therapeutics. Unintended interactions with GPCRs can lead to a variety of side effects. Radioligand binding assays are a robust method for quantifying these interactions.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Binding Reaction: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Washing and Filtration: Rapidly filter the contents of the plate and wash to remove unbound radioligand.
-
Detection: Measure the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can then be converted to a binding affinity constant (Ki).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in a cellular environment.
Rationale: While biochemical assays are excellent for initial screening, it is crucial to confirm that a compound can bind to its target within the complex milieu of a cell.[9] CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[9]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion: Building a Comprehensive Selectivity Profile
The journey of a novel chemical entity from discovery to a potential therapeutic is one of continuous learning and refinement. A thorough and early assessment of its selectivity and cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of responsible drug development. By employing a strategic, multi-faceted approach to profiling, as outlined in this guide, researchers can build a comprehensive understanding of a compound's biological interactions. This knowledge is invaluable for prioritizing lead candidates, anticipating potential liabilities, and ultimately, for developing safer and more effective medicines. The pyrrole scaffold, as exemplified by this compound, represents a rich area for therapeutic innovation, and a commitment to rigorous selectivity profiling will be key to unlocking its full potential.
References
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River. [Link]
-
(n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. [Link]
-
Inoue, A., et al. (2023). Rules and mechanisms governing G protein coupling selectivity of GPCRs. bioRxiv. [Link]
-
(2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(20), 7184. [Link]
-
EuroscreenFast. (n.d.). Profile your GPCR targeting compounds for selectivity. EuroscreenFast. [Link]
-
(n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(23), 7303. [Link]
-
Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. [Link]
-
Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug discovery today. Technology, 18, 1–8. [Link]
-
Oncolines B.V. (2024). Kinome Profiling. Oncolines. [Link]
-
Słabicki, M., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell chemical biology, 28(7), 961–974. [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs. [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]
-
Hauser, A. S., et al. (2020). Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform. bioRxiv. [Link]
-
(2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5413. [Link]
-
Fabbri, E., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]
-
(n.d.). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]
-
Hauser, A. S., et al. (2021). GPCR-G protein selectivity - a unified meta-analysis. bioRxiv. [Link]
-
(n.d.). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Journal of Medicinal Chemistry, 64(14), 9814–9838. [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
(n.d.). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 16(19), 5092–5096. [Link]
-
(n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Neuroscience, 497, 1–13. [Link]
-
(2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 31(2), 332. [Link]
-
Xu, S., et al. (2026). Filamentous phage for therapeutic applications in non-small cell lung. International Journal of Nanomedicine, 21, 1–15. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. criver.com [criver.com]
- 5. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
The Privileged Scaffold: A Comparative Analysis of Pyrrole and Other Heterocyclic Cores in Medicinal Chemistry
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their ubiquity is a testament to their remarkable ability to interact with biological targets, fine-tuning the pharmacokinetic and pharmacodynamic properties of drug molecules. Among these, the pyrrole scaffold holds a prominent position, serving as a versatile building block in numerous approved drugs. This guide provides an in-depth comparative study of the pyrrole scaffold against other key heterocyclic cores—pyridine, imidazole, thiophene, and furan—offering a critical perspective for researchers, scientists, and drug development professionals. We will delve into their intrinsic physicochemical properties, metabolic fates, and therapeutic applications, supported by experimental data and established protocols.
The Central Role of Heterocycles in Drug Design
Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their ring. The introduction of heteroatoms like nitrogen, sulfur, or oxygen imparts unique electronic and conformational properties, enabling these scaffolds to engage in a wide array of interactions with biological macromolecules. These interactions, including hydrogen bonding, π-π stacking, and dipole-dipole forces, are fundamental to a drug's affinity and selectivity for its target.
Unveiling the Pyrrole Scaffold: A Privileged Core
Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of many natural products and synthetic drugs.[1] Its unique electronic structure, where the nitrogen lone pair participates in the aromatic system, results in a π-excessive ring, making it highly susceptible to electrophilic substitution.[2] This reactivity profile allows for diverse functionalization, enabling medicinal chemists to modulate the scaffold's properties to achieve desired biological activity.[1][3]
Prominent examples of pyrrole-containing drugs underscore its therapeutic importance. Atorvastatin, a blockbuster drug for lowering cholesterol, features a central pyrrole ring.[4] In the realm of oncology, Sunitinib, a multi-targeted tyrosine kinase inhibitor, utilizes a pyrrole core to anchor its pharmacophore.[4] The antiviral drug Remdesivir also incorporates a pyrrole fused to a triazine ring, highlighting the scaffold's versatility in addressing diverse therapeutic areas.[5]
A Head-to-Head Comparison: Pyrrole vs. Other Key Heterocycles
The choice of a heterocyclic core is a critical decision in drug design, with each scaffold offering a unique set of advantages and disadvantages. Here, we compare the pyrrole scaffold to four other commonly employed heterocyclic rings: pyridine, imidazole, thiophene, and furan.
Physicochemical Properties: A Tale of Five Rings
The physicochemical properties of a heterocyclic core profoundly influence a drug's solubility, permeability, and ability to interact with its target. The following table summarizes key properties of the five heterocycles under consideration.
| Property | Pyrrole | Pyridine | Imidazole | Thiophene | Furan |
| pKa (conjugate acid) | -3.8[6] | 5.23[5] | 7.1[7] | - | - |
| Dipole Moment (D) | 1.58[6] | 2.215[5] | 3.61[7] | 0.55[3] | 0.7[8] |
| Boiling Point (°C) | 129-131[6] | 115.2[5] | 256 | 84[9] | 32[2] |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan[2] | - | - | Benzene > Thiophene > Pyrrole > Furan[2] | Benzene > Thiophene > Pyrrole > Furan[2] |
| Hydrogen Bonding | N-H donor[2] | N acceptor[5] | N-H donor & N acceptor[7] | Weak C-H donor | O acceptor |
Causality Behind the Properties:
-
Basicity (pKa): The availability of the nitrogen lone pair for protonation dictates the basicity. In pyrrole , the lone pair is integral to the aromatic sextet, rendering it non-basic.[2] Pyridine's lone pair resides in an sp2 orbital, separate from the aromatic system, making it basic.[5] Imidazole is the most basic of the three nitrogen-containing heterocycles due to the resonance stabilization of its protonated form (imidazolium ion), where the positive charge is shared between the two nitrogen atoms.[7]
-
Dipole Moment: The direction and magnitude of the dipole moment are influenced by the electronegativity of the heteroatom and the delocalization of electrons. In pyrrole , the delocalization of the nitrogen's lone pair into the ring creates a dipole moment where the positive end is near the nitrogen.[6] In pyridine and furan , the more electronegative heteroatoms pull electron density from the ring, resulting in a dipole moment directed towards the heteroatom.[1][5] Thiophene has a smaller dipole moment due to the lower electronegativity of sulfur compared to oxygen and nitrogen.[3]
-
Hydrogen Bonding: The ability to form hydrogen bonds is crucial for solubility and target interaction. Pyrrole and imidazole can act as hydrogen bond donors through their N-H group.[2][7] Pyridine , imidazole , and furan can act as hydrogen bond acceptors through their nitrogen or oxygen atoms.[5][7]
Metabolic Stability and Toxicity: A Critical Consideration
The metabolic fate of a drug is a key determinant of its efficacy and safety profile. Heterocyclic rings can be susceptible to various metabolic transformations, sometimes leading to the formation of reactive metabolites and associated toxicity.
-
Pyrrole: The electron-rich nature of the pyrrole ring can make it susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive intermediates. However, its metabolic stability can be modulated by the introduction of substituents.
-
Pyridine: The pyridine ring is generally considered to be metabolically stable.[10] The nitrogen atom can undergo N-oxidation, but this is often a minor metabolic pathway.
-
Imidazole: The imidazole ring is also relatively stable, though it can be a substrate for various metabolic enzymes.
-
Thiophene: The thiophene ring is a well-known "structural alert" in medicinal chemistry.[11] It can be metabolized by P450 enzymes to form reactive thiophene-S-oxides and epoxides, which can covalently bind to macromolecules and lead to hepatotoxicity.[11]
-
Furan: Similar to thiophene, the furan ring can undergo metabolic activation to form reactive intermediates, which can also lead to toxicity.[12]
The choice of a heterocyclic scaffold must therefore involve a careful consideration of its metabolic liabilities and the potential for bioactivation.
Therapeutic Applications: A Diverse Pharmacopeia
The versatility of these heterocyclic cores is evident in the wide range of approved drugs that incorporate them.
| Heterocyclic Core | Drug Example | Therapeutic Area | Mechanism of Action |
| Pyrrole | Atorvastatin | Cardiovascular | HMG-CoA reductase inhibitor |
| Sunitinib | Oncology | Multi-targeted tyrosine kinase inhibitor | |
| Remdesivir | Antiviral | RNA-dependent RNA polymerase inhibitor | |
| Pyridine | Isoniazid | Antibacterial | Inhibits mycolic acid synthesis |
| Omeprazole | Gastroenterology | Proton pump inhibitor | |
| Abiraterone | Oncology | Androgen biosynthesis inhibitor | |
| Imidazole | Metronidazole | Antibacterial/Antiprotozoal | Disrupts DNA of microbial cells |
| Methotrexate | Oncology/Immunology | Dihydrofolate reductase inhibitor | |
| Cimetidine | Gastroenterology | H2 receptor antagonist | |
| Thiophene | Tiotropium | Respiratory | Muscarinic receptor antagonist |
| Clopidogrel | Cardiovascular | P2Y12 platelet inhibitor | |
| Duloxetine | Antidepressant | Serotonin-norepinephrine reuptake inhibitor | |
| Furan | Ranitidine | Gastroenterology | H2 receptor antagonist |
| Nitrofurantoin | Antibacterial | Damages bacterial DNA | |
| Furosemide | Diuretic | Inhibits the Na-K-2Cl symporter |
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical context for the application of these scaffolds, this section details representative experimental protocols for the synthesis of key drugs and the assays used to evaluate their biological activity.
Synthesis of Representative Drugs
1. Paal-Knorr Synthesis of an Atorvastatin Precursor (Pyrrole)
This method is a cornerstone for constructing the pyrrole ring of Atorvastatin.[13]
-
Procedure: A 1,4-diketone intermediate and a chiral amino-ester side chain are dissolved in a mixture of toluene and heptane.[13] Pivalic acid is added as a catalyst.[13] The mixture is heated to reflux with continuous removal of water using a Dean-Stark apparatus.[13] The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is worked up to isolate the protected Atorvastatin product.[13]
2. Synthesis of Isoniazid (Pyridine)
Isoniazid is synthesized from isonicotinic acid and hydrazine.[14]
-
Procedure: Isonicotinic acid is reacted with hydrazine hydrate.[14] The reaction mixture is heated to reflux. The product, isoniazid, crystallizes upon cooling and can be purified by recrystallization.[14]
3. Synthesis of Metronidazole (Imidazole)
-
Procedure: A common synthesis involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide. The reaction is typically carried out in a solvent such as ethylene glycol at elevated temperatures. The resulting metronidazole is then purified by recrystallization.
4. Synthesis of a Ranitidine Intermediate (Furan)
-
Procedure: The synthesis of ranitidine involves multiple steps. A key furan-containing intermediate can be prepared by reacting 5-(dimethylaminomethyl)furfuryl alcohol with cysteamine hydrochloride. This is followed by reaction with N-methyl-1-nitro-2,2-ethenediamine.
Key Biological Assays
1. Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory activity of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Procedure: The enzyme (COX-1 or COX-2) is pre-incubated with the test compound for a specified time.[15] The reaction is initiated by the addition of arachidonic acid.[15] The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then calculated.
2. Kinase Inhibition Assay
This assay is crucial for evaluating the potency of kinase inhibitors like Sunitinib.
-
Procedure: The kinase enzyme, a substrate peptide, and the test compound are incubated in a buffer containing ATP. The reaction is allowed to proceed for a specific time and then stopped. The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based detection method. The IC50 value is determined from a dose-response curve.
3. In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay is used to determine the antiviral activity of compounds like Remdesivir.
-
Procedure: A confluent monolayer of host cells (e.g., Vero E6 cells for SARS-CoV-2) is infected with the virus in the presence of varying concentrations of the test compound.[6] After an incubation period to allow for viral replication and plaque formation, the cells are fixed and stained.[6] The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (EC50).[10]
Visualizing the Relationships: A Workflow for Scaffold Evaluation
The selection and optimization of a heterocyclic scaffold in a drug discovery program is a multifactorial process. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the comparative evaluation and selection of heterocyclic scaffolds in a drug discovery program.
Conclusion: The Enduring Legacy and Future of Heterocyclic Scaffolds
The comparative analysis of pyrrole, pyridine, imidazole, thiophene, and furan underscores the rich chemical diversity and therapeutic potential inherent in heterocyclic scaffolds. While the pyrrole ring stands out as a remarkably versatile and "privileged" structure, the optimal choice of a heterocyclic core is ultimately context-dependent, guided by the specific therapeutic target and the desired drug-like properties. A deep understanding of the nuanced differences in their physicochemical characteristics, metabolic profiles, and synthetic accessibility is paramount for the rational design of next-generation therapeutics. As medicinal chemistry continues to evolve, the strategic deployment of these fundamental building blocks will undoubtedly remain at the forefront of innovation, driving the discovery of safer and more effective medicines.
References
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved January 23, 2026, from [Link]
-
Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. (n.d.). Retrieved January 23, 2026, from [Link]
- Uddin, A., Siddiqui, H. H., Al-Rashida, M., & Khan, A. (2020). In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance. mBio, 11(6).
-
Pyridine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Furan synthesis. (n.d.). Retrieved January 23, 2026, from [Link]
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 123-135.
- Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. (2018). The Journal of Chemical Physics, 149(13), 134303.
-
Dipole moments of pyrrole and furan. (2015, October 19). Retrieved January 23, 2026, from [Link]
- Liu, X., Li, Y., Lu, Y., Yu, L., Zhang, J., Wang, Y., & Yao, Z. (2019). Comparative Metabolic Responses Induced by Pyridine and Imidazole in Blakeslea trispora. Frontiers in Bioengineering and Biotechnology, 7, 347.
-
15.5: Aromatic Heterocycles - Pyridine and Pyrrole. (2024, March 17). Retrieved January 23, 2026, from [Link]
-
Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. (2019, March 20). Retrieved January 23, 2026, from [Link]
-
Pyrrole. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
- Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study. (2013). The Journal of Physical Chemistry A, 117(34), 8349-8356.
- A kind of method for synthesizing ranitidine. (n.d.).
-
Pyridine | C5H5N | CID 1049. (n.d.). Retrieved January 23, 2026, from [Link]
- Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. (2025). Journal of Molecular Structure, 1325, 139363.
- Intramolecular hydrogen bond strength and pK(a) determination of N,N'-disubstituted imidazole-4,5-dicarboxamides. (2007). The Journal of Organic Chemistry, 72(15), 5696-5704.
- Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2016). Der Pharma Chemica, 8(1), 223-227.
-
Heterocyclic Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
- Hydrogen Bonding in Pyridine'. (1968). The Journal of Physical Chemistry, 72(13), 4302-4308.
- The pyrrole ring as hydrogen-bonding π-donor base: An experimental and theoretical study of the interactions of N-methylpyrrole with alcohols. (2025). Journal of Molecular Structure, 1325, 139364.
- Analysis of molecular structures and spectroscopic properties of thiophene molecules. (2017). Journal of Chemical and Pharmaceutical Sciences, 10(2), 940-944.
-
Calculated pKa values for C-H bonds in 1 and 3. (n.d.). Retrieved January 23, 2026, from [Link]
-
Chemical Properties of Pyrrole (CAS 109-97-7). (n.d.). Retrieved January 23, 2026, from [Link]
- Evidence of the CH···O HydrogenBonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calcul
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5).
- Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. (2021). Molecules, 26(21), 6496.
- Bioactivation Potential of Thiophene-Containing Drugs. (2019). Chemical Research in Toxicology, 32(7), 1297-1316.
- Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. (2011). Dalton Transactions, 40(17), 4495-4502.
- Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? (2011). Organic Letters, 13(4), 732-735.
- Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxyl
-
Main methods of synthesizing isoniazid in laboratory. (2024, October 27). Retrieved January 23, 2026, from [Link]
- Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation. (n.d.).
-
Thiophene. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (2024, September 23). Retrieved January 23, 2026, from [Link]
- Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. (2025). Molecules, 30(1), 123.
-
How to compare dipole moment in thiophene, furan, and pyrrole? (2018, May 14). Retrieved January 23, 2026, from [Link]
-
Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility. (2018, April 11). Retrieved January 23, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. CN102329327B - Furan derivatives and preparation method and application thereof - Google Patents [patents.google.com]
- 14. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Guide to Validating Target Engagement of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone in Cellular Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of novel small molecules. For the purpose of this guide, we will focus on a hypothetical scenario where (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone , hereafter referred to as Cmpd-X , is a putative inhibitor of the serine/threonine kinase Akt1 . We will outline a multi-pronged approach to rigorously confirm its direct binding to Akt1 in a cellular context, assess its impact on kinase activity, and compare its performance against a well-characterized, clinically relevant Akt inhibitor, MK-2206 .
The methodologies described herein are designed to be self-validating, incorporating both positive and negative controls to ensure the generation of robust and interpretable data. Our approach is grounded in established biochemical and cell-based assays, providing a clear path from hypothesis to conclusive evidence of target engagement.
The Scientific Imperative: Why Target Engagement Validation is Critical
In the landscape of drug discovery, identifying a compound that modulates a biological process is only the first step. It is paramount to demonstrate that the compound's observed cellular phenotype is a direct consequence of its interaction with the intended molecular target. Without this confirmation, a program risks advancing a compound with off-target effects, leading to unforeseen toxicities or a lack of efficacy in later stages.
This guide will walk through a logical progression of experiments designed to build a compelling case for the on-target activity of Cmpd-X as an Akt1 inhibitor. We will leverage a combination of techniques that probe different aspects of target interaction:
-
Direct Target Binding: Does Cmpd-X physically interact with Akt1 inside the cell?
-
Target Activity Modulation: Does this binding event translate into a measurable change in Akt1's enzymatic function?
-
Downstream Pathway Analysis: Are the signaling events downstream of Akt1 perturbed in a manner consistent with its inhibition?
We will use the well-validated allosteric Akt inhibitor, MK-2206, as a benchmark for comparison throughout our experimental workflow.
Experimental Strategy: A Multi-Assay Approach to Validate Akt1 Engagement
Our experimental workflow is designed to provide orthogonal lines of evidence for Cmpd-X's engagement with Akt1. We will utilize a human cancer cell line with known constitutive activation of the PI3K/Akt pathway, such as the LNCaP prostate cancer cell line, which harbors a PTEN mutation.
Caption: A multi-assay workflow for validating Akt1 target engagement.
2.1. Assay 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Binding
Causality: The foundational principle of CETSA is that the binding of a ligand to its protein target confers thermal stability.[1] By heating intact cells to a range of temperatures, we can generate a "melting curve" for our target protein, Akt1. In the presence of a binding compound like Cmpd-X, this curve will shift to a higher temperature, providing direct evidence of target engagement in a physiological context.[2][3]
Experimental Protocol: CETSA
-
Cell Treatment: LNCaP cells are treated with Cmpd-X (e.g., 10 µM), MK-2206 (e.g., 2 µM), or DMSO vehicle for 2 hours.[4]
-
Heat Challenge: The treated cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.[2]
-
Lysis and Centrifugation: Cells are lysed, and the aggregated, denatured proteins are pelleted by centrifugation.
-
Detection: The amount of soluble Akt1 remaining in the supernatant at each temperature is quantified by Western blot or an ELISA-based method.
-
Data Analysis: Melting curves are plotted, and the change in melting temperature (ΔTm) relative to the DMSO control is calculated.
Expected Outcome & Comparison:
| Compound | Expected ΔTm for Akt1 | Interpretation |
| Cmpd-X | > 2°C | Indicates direct binding and stabilization of Akt1. |
| MK-2206 | > 2°C | Positive control, confirms assay validity.[4] |
| DMSO | N/A (Baseline) | Vehicle control, establishes the baseline melting curve. |
A significant thermal shift for Cmpd-X, comparable to or greater than that of MK-2206, provides strong evidence of direct binding to Akt1 in the cellular environment.
2.2. Assay 2: In-Cell Kinase Activity Assay
Causality: While CETSA confirms binding, it does not inform on the functional consequence. An in-cell kinase assay directly measures the enzymatic activity of Akt1. By immunoprecipitating Akt1 from treated cells and then performing a kinase reaction with a known substrate (e.g., GSK-3α), we can quantify the inhibitory effect of Cmpd-X.[5][6]
Experimental Protocol: In-Cell Akt Kinase Assay
-
Cell Lysis: LNCaP cells are treated with a dose-response of Cmpd-X and MK-2206. Cells are then lysed in a buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation: Akt1 is immunoprecipitated from the lysates using an Akt1-specific antibody conjugated to beads.[5]
-
Kinase Reaction: The immunoprecipitated Akt1 is incubated with a GSK-3α fusion protein substrate and ATP.[5][6]
-
Detection: The phosphorylation of GSK-3α is measured by Western blot using a phospho-GSK-3α specific antibody.[6]
-
Data Analysis: The intensity of the phospho-GSK-3α band is quantified and used to determine the IC50 value for each compound.
Expected Outcome & Comparison:
| Compound | Expected IC50 | Interpretation |
| Cmpd-X | Low micromolar to nanomolar range | A potent IC50 value indicates effective inhibition of Akt1 kinase activity. |
| MK-2206 | ~20 nM[7] | Positive control, provides a benchmark for potency. |
| DMSO | No inhibition | Vehicle control, represents 100% kinase activity. |
An IC50 value for Cmpd-X in a relevant potency range, especially when compared to a known inhibitor like MK-2206, functionally validates the binding event observed in the CETSA.
2.3. Assay 3: Western Blot for Downstream Signaling
Causality: Akt1 is a central node in a critical signaling pathway that promotes cell survival and proliferation.[8] Inhibition of Akt1 should lead to a decrease in the phosphorylation of its downstream substrates.[9] We will probe for the phosphorylation status of two key Akt substrates: PRAS40 and GSK3β. A reduction in their phosphorylation provides orthogonal evidence of on-target activity in the broader context of the cellular signaling network.[7][10]
Caption: Simplified PI3K/Akt1 signaling pathway and the point of inhibition by Cmpd-X.
Experimental Protocol: Western Blot
-
Cell Treatment & Lysis: LNCaP cells are treated with a dose-response of Cmpd-X and MK-2206 for a specified time (e.g., 4 hours). Lysates are prepared as described previously.[11]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[12]
-
Immunoblotting: The membrane is probed with primary antibodies specific for phospho-Akt (S473), total Akt, phospho-PRAS40, total PRAS40, phospho-GSK3β, and total GSK3β. A loading control (e.g., GAPDH) is also used.[13]
-
Detection and Analysis: Chemiluminescent signal is detected, and band intensities are quantified. Phospho-protein levels are normalized to their respective total protein levels.
Expected Outcome & Comparison:
| Treatment | p-Akt (S473) | p-PRAS40 | p-GSK3β | Interpretation |
| Cmpd-X | ↓ | ↓ | ↓ | Dose-dependent reduction confirms inhibition of the Akt1 signaling cascade. |
| MK-2206 | ↓ | ↓ | ↓ | Positive control, validates the signaling response to Akt inhibition.[11] |
| DMSO | Baseline | Baseline | Baseline | Vehicle control, establishes baseline phosphorylation levels. |
Observing a dose-dependent decrease in the phosphorylation of PRAS40 and GSK3β following treatment with Cmpd-X provides the ultimate confirmation of functional target engagement within the intended signaling pathway.
Synthesis and Conclusion
Validating target engagement is a cornerstone of modern drug discovery. By employing a rigorous, multi-assay strategy, we can build a robust body of evidence to support the hypothesis that this compound (Cmpd-X) is a bona fide inhibitor of Akt1.
The combination of:
-
CETSA , to demonstrate direct physical binding in intact cells.
-
An In-Cell Kinase Assay , to quantify the functional inhibition of the target's enzymatic activity.
-
Western Blotting , to confirm the intended perturbation of the downstream signaling pathway.
This comprehensive approach, benchmarked against a known inhibitor like MK-2206, provides the necessary scientific rigor to confidently advance a compound in the drug development pipeline. The data generated through these methods not only validates the primary mechanism of action but also provides a quantitative framework for structure-activity relationship (SAR) studies and the development of pharmacodynamic biomarkers.
References
-
Hirai, H., et al. (2010). MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. Molecular Cancer Therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). Phospho-Western blot analysis of downstream targets of Akt. Available at: [Link]
-
Ajay, A. K., et al. (2007). Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion. Oncogene. Available at: [Link]
-
Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Larsen, J. B., et al. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. Available at: [Link]
-
Carson, J. P., et al. (1999). The Phosphatidylinositol 3′-kinase Pathway Is a Dominant Growth Factor-activated Cell Survival Pathway in LNCaP Human Prostate Carcinoma Cells. Cancer Research. Available at: [Link]
-
ResearchGate. (n.d.). Cellular AKT engagement and residence-time-based selectivity. Available at: [Link]
-
American Association for Cancer Research. (2009). Abstract #DDT01-1: MK-2206: A potent oral allosteric AKT inhibitor. Available at: [Link]
-
Orman, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
ResearchGate. (n.d.). Activation of the PI3K/Akt pathway induces AR phosphorylation in vivo. Available at: [Link]
-
Murillo, H., et al. (2001). Role of PI3K Signaling in Survival and Progression of LNCaP Prostate Cancer Cells to the Androgen Refractory State. Endocrinology. Available at: [Link]
-
Fagin, J. A., et al. (2013). MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition. The Oncologist. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]
-
Lin, H. K., et al. (2003). Suppression versus induction of androgen receptor functions by the phosphatidylinositol 3-kinase/Akt pathway in prostate cancer LNCaP cells with different passage numbers. Journal of Biological Chemistry. Available at: [Link]
-
CETSA. (n.d.). Publications. Available at: [Link]
-
Taylor & Francis. (n.d.). MK-2206 – Knowledge and References. Available at: [Link]
-
University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal. Available at: [Link]
-
Xing, M., et al. (2011). The Akt Inhibitor MK2206 Synergizes, but Perifosine Antagonizes, the BRAFV600E Inhibitor PLX4032 and the MEK1/2 Inhibitor AZD6244 in the Inhibition of Thyroid Cancer Cells. Endocrinology. Available at: [Link]
Sources
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Publications — CETSA [cetsa.org]
- 4. researchgate.net [researchgate.net]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrrole-2-Carboxamide Derivatives
This guide provides an in-depth technical comparison of molecular docking methodologies for the analysis of pyrrole-2-carboxamide derivatives, a scaffold of significant interest in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a field-proven perspective on experimental design, data interpretation, and the strategic selection of computational tools. We will explore the application of molecular docking to key cancer and infectious disease targets, providing the necessary context and practical workflows to empower your research.
The Pyrrole-2-Carboxamide Scaffold: A Privileged Motif in Drug Design
The pyrrole-2-carboxamide core is a recurring structural motif in a multitude of biologically active compounds. Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and hydrophobic contacts, which are crucial for high-affinity binding to protein targets. This versatile scaffold has been successfully exploited in the development of inhibitors for a range of enzyme families, most notably protein kinases and bacterial topoisomerases.[1][2][3][4]
Molecular docking plays a pivotal role in the rational design and optimization of these derivatives. By predicting the binding mode and estimating the binding affinity of novel analogs, we can prioritize synthetic efforts, thereby accelerating the drug discovery pipeline. This guide will focus on two therapeutically relevant enzyme classes where pyrrole-2-carboxamide inhibitors have shown considerable promise: Protein Kinases (EGFR and CDK2) and Bacterial DNA Gyrase .
Comparative Analysis of Molecular Docking Software
The choice of docking software is a critical decision that can significantly impact the outcome of a computational study. Each program employs distinct search algorithms and scoring functions, leading to variations in performance. Here, we provide a comparative overview of three widely used docking suites: Glide, GOLD, and AutoDock Vina.
| Software | Search Algorithm | Scoring Function(s) | Key Strengths | Considerations |
| Glide | Hierarchical search protocol | GlideScore, SP, XP | High accuracy in pose prediction, particularly for well-defined binding sites.[5] | Commercial software, can be computationally intensive. |
| GOLD | Genetic algorithm | GoldScore, ChemScore, ASP, PLP | High accuracy, excels in handling ligand flexibility. | Commercial software, can have a steeper learning curve. |
| AutoDock Vina | Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search | Vina scoring function | Open-source and freely available, computationally efficient.[6] | May be less accurate than commercial software for certain targets. |
Expert Insight: For academic research and initial screening, the computational efficiency and accessibility of AutoDock Vina make it an excellent choice. For lead optimization and studies where high accuracy is paramount, commercial packages like Glide or GOLD are often preferred. It is crucial to note that no single docking program is universally superior; performance is often target-dependent. Therefore, validating the chosen docking protocol by redocking a co-crystallized ligand is an essential first step in any study.
Case Study 1: Targeting Protein Kinases with Pyrrole-2-Carboxamide Derivatives
Protein kinases are a major class of drug targets, particularly in oncology. The pyrrole-2-carboxamide scaffold has been incorporated into numerous kinase inhibitors.[1][2] We will focus on two key examples: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
EGFR and CDK2 Signaling Pathways
Understanding the biological context of the target is crucial for interpreting the significance of inhibitor binding.
Figure 1: Simplified EGFR Signaling Pathway.
EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation and survival.[7][8][9]
Figure 2: Role of CDK2 in the G1/S Cell Cycle Transition.
CDK2, in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle, a critical checkpoint for cell proliferation.[10][11][12]
Quantitative Comparison of Pyrrole-2-Carboxamide Derivatives as Kinase Inhibitors
The following table summarizes the reported biological activities and, where available, the corresponding docking scores for a selection of pyrrole-2-carboxamide derivatives against EGFR and CDK2.
| Compound ID | Target | IC50 (µM) | Docking Score (kcal/mol) | Docking Software | Reference |
| 9a | HCT-116 (cell-based) | 0.011 | Not Reported | MOE | [1][2] |
| 9c | HCT-116 (cell-based) | 0.009 | Not Reported | MOE | [1][2] |
| Compound 4 | CDK2/cyclin A2 | 3.82 | Not Reported | MOE | [13] |
| Compound 7a | CDK2/cyclin A2 | 2.0 | Not Reported | MOE | [13] |
| Compound 7d | CDK2/cyclin A2 | 1.47 | Not Reported | MOE | [13] |
| Compound 9 | CDK2/cyclin A2 | 0.96 | Not Reported | MOE | [13] |
| Compound 4d | EGFR-TK | 0.107 | -8.54 | MOE | [14] |
| Compound 4f | EGFR-TK | 0.159 | -8.21 | MOE | [14] |
| Compound 4h | EGFR-TK | 0.196 | -7.98 | MOE | [14] |
Expert Insight: While a direct correlation between docking scores and IC50 values can be challenging to establish across different studies due to variations in experimental conditions and docking protocols, a general trend of lower (more favorable) docking scores corresponding to lower IC50 values is often observed within a congeneric series from a single study. The data presented here highlights the potent activity of pyrrole-2-carboxamide derivatives against both cellular and enzymatic kinase targets.
Case Study 2: Targeting Bacterial DNA Gyrase
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[15][16] It represents a well-validated target for antibacterial agents. Pyrrolamides, a class of compounds that includes the pyrrole-2-carboxamide motif, have been identified as potent inhibitors of DNA gyrase.[3][4]
Mechanism of DNA Gyrase and Inhibition
Figure 3: Mechanism of DNA Gyrase and Inhibition by Pyrrole-2-carboxamides.
DNA gyrase functions as an A2B2 heterotetramer. The GyrB subunit harbors the ATPase activity, providing the energy for the conformational changes required for DNA supercoiling. Pyrrole-2-carboxamide derivatives often target the ATP-binding site of GyrB, preventing the enzyme from carrying out its function.[4][17][18]
Quantitative Comparison of Pyrrole-2-Carboxamide Derivatives as DNA Gyrase Inhibitors
| Compound ID | Target | IC50 (µM) | Docking Score (kcal/mol) | Docking Software | Reference |
| Compound B | E. coli DNA gyrase | 0.280 | Not Reported | Not Specified | [3] |
| Compound C | E. coli DNA gyrase | 0.047 | Not Reported | Not Specified | [3] |
| 11a | E. coli DNA gyrase | 0.90 | Not Reported | Not Specified | [4] |
| 11b | E. coli DNA gyrase | 0.28 | -7.011 | Not Specified | [4] |
| 17a | E. coli DNA gyrase | 0.72 | Not Reported | Not Specified | [4] |
| 17b | E. coli DNA gyrase | 0.43 | -6.60 | Not Specified | [4] |
| 9b | S. aureus DNA gyrase | 0.0236 | -8.11 | MOE | [19] |
Expert Insight: The data clearly demonstrates the potent inhibitory activity of pyrrole-2-carboxamide derivatives against bacterial DNA gyrase. The docking scores, where available, align with the observed biological activity, suggesting that molecular docking can be a valuable tool in the design of novel antibacterial agents targeting this enzyme.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow with AutoDock Vina
This section provides a detailed, self-validating protocol for performing a molecular docking experiment using AutoDock Vina, a widely used, open-source docking program. This workflow is presented from the perspective of a Senior Application Scientist, emphasizing the rationale behind each step.
Figure 4: General Molecular Docking Workflow.
Step 1: Protein Preparation
Objective: To prepare the protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.
-
Obtain Protein Structure: Download the 3D structure of your target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure with a bound ligand similar to your compounds of interest, if available.
-
Clean the PDB File: Remove water molecules, co-factors, and any other heteroatoms that are not relevant to the binding of your ligand. This is crucial as they can interfere with the docking process.
-
Add Hydrogens: X-ray crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues are appropriate for the physiological pH (around 7.4).
-
Assign Partial Charges: Assign partial charges to each atom of the protein. The Gasteiger charge calculation method is commonly used for this purpose.
-
Convert to PDBQT Format: Convert the prepared protein file to the PDBQT format, which is the required input format for AutoDock Vina. This format includes the atomic coordinates, partial charges (Q), and AutoDock atom types (T).
Self-Validation: Visualize the prepared protein structure to ensure that all hydrogens have been added correctly and that there are no steric clashes or other artifacts.
Step 2: Ligand Preparation
Objective: To generate a 3D conformation of the ligand, assign partial charges, and define rotatable bonds.
-
Generate 3D Structure: Start with a 2D representation of your pyrrole-2-carboxamide derivative and convert it to a 3D structure. Energy minimization of the 3D structure is recommended to obtain a low-energy conformation.
-
Add Hydrogens and Assign Charges: Similar to the protein preparation, add hydrogens and assign Gasteiger partial charges to the ligand atoms.
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. AutoDock Vina will explore the conformational space of the ligand by rotating these bonds during the docking simulation.
-
Convert to PDBQT Format: Save the prepared ligand in the PDBQT format.
Self-Validation: Check the number of rotatable bonds to ensure that the ligand's flexibility is appropriately represented.
Step 3: Grid Box Definition
Objective: To define the search space for the docking simulation.
-
Identify the Binding Site: The grid box should encompass the active site of the protein where the ligand is expected to bind. If you are using a PDB structure with a co-crystallized ligand, the center of the grid box can be set to the geometric center of this ligand.[20][21]
-
Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. However, an excessively large grid box will increase the computational time and may reduce the accuracy of the docking. A common practice is to set the grid box dimensions to be slightly larger than the ligand in all three dimensions.[20]
Self-Validation: Visualize the grid box in relation to the protein's active site to ensure that it is appropriately positioned and sized.
Step 4: Running the Docking Simulation
Objective: To execute the molecular docking calculation using AutoDock Vina.
-
Create a Configuration File: Prepare a text file that specifies the input protein and ligand files, the coordinates of the center of the grid box, and its dimensions.
-
Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will then perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Step 5: Analysis of Results
Objective: To analyze the docking results and identify the most likely binding mode of the ligand.
-
Examine Binding Affinities: The output file will list the predicted binding affinities for each binding pose. The pose with the lowest binding affinity is generally considered the most favorable.
-
Visualize Binding Poses: Use a molecular visualization program to view the predicted binding poses in the context of the protein's active site.
-
Analyze Interactions: Identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein for the top-ranked poses.
-
Compare with Experimental Data: If available, compare the predicted binding mode with experimental data, such as structure-activity relationships (SAR) or a co-crystal structure.
Self-Validation: The predicted binding mode should be chemically reasonable and consistent with any available experimental data. The interactions observed should explain the ligand's activity.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the application of molecular docking to the study of pyrrole-2-carboxamide derivatives. We have demonstrated the utility of these computational methods in understanding the binding of these compounds to key drug targets and have provided a detailed, field-tested protocol for performing docking simulations.
As a Senior Application Scientist, I encourage the integration of these in silico techniques into your drug discovery workflow. The judicious application of molecular docking can significantly enhance the efficiency of lead identification and optimization. Future work in this area should focus on the use of more advanced techniques, such as molecular dynamics simulations, to further refine our understanding of the binding thermodynamics and kinetics of these promising therapeutic agents.
References
-
Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. (2022). bioRxiv. [Link]
-
Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][17][22]diazepine derivatives as potent EGFR/CDK2 inhibitors. (2021). Scientific Reports. [Link]
-
(PDF) Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][17][22]diazepine derivatives as potent EGFR/CDK2 inhibitors. (2021). ResearchGate. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (2015). Der Pharma Chemica. [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2018). BMC Bioinformatics. [Link]
-
Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.). ResearchGate. [Link]
-
New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. (2021). RSC Medicinal Chemistry. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
-
Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. (2021). Journal of Genetic Engineering and Biotechnology. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023). Expert Opinion on Therapeutic Targets. [Link]
-
Novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids as Promising DNA Gyrase Inhibitors: Design, Synthesis and Antimicrobial Evaluation. (2023). Journal of Molecular Structure. [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
-
DNA Gyrase – A Specialized Type II Topoisomerase. (n.d.). Creative Diagnostics. [Link]
-
miR‐302b regulates cell cycles by targeting CDK2 via ERK signaling pathway in gastric cancer. (2019). Journal of Cellular and Molecular Medicine. [Link]
-
CDK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2022). RSC Medicinal Chemistry. [Link]
-
DNA Gyrase. (2023). YouTube. [Link]
-
How to make a grid box within binding sites of proteins in autodock tools?. (2016). ResearchGate. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. (2006). Molecular Systems Biology. [Link]
-
Comparative Molecular docking analysis of DNA Gyrase subunit A in Pseudomonas aeruginosa PAO1. (2013). ResearchGate. [Link]
-
Cell cycle regulation by cyclin and CDK. (2020). YouTube. [Link]
-
New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. (2023). Drug Development Research. [Link]
-
DNA gyrase. (n.d.). Wikipedia. [Link]
-
Generating grid box for Docking using Vina. (2021). YouTube. [Link]
-
File:EGFR signaling pathway (zh-cn).svg. (2013). Wikimedia Commons. [Link]
-
Comparative Molecular docking analysis of DNA Gyrase subunit A in Pseudomonas aeruginosaPAO1. (2013). SciSpace. [Link]
-
Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. (2023). Drug Design, Development and Therapy. [Link]
-
DNA gyrase: structure and function. (1985). Microbiological Reviews. [Link]
-
AutoDock Vina Manual. (n.d.). The Scripps Research Institute. [Link]
-
EGFR SIGNALING PATHWAY. (n.d.). FlyBase. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. (2021). Molecules. [Link]
-
Synthesis, biological evaluation and molecular docking studies of novel pyrrolo[2,3-d]pyrimidin-2-amine derivatives as EGFR inhibitors. (2022). ResearchGate. [Link]
-
DNA Gyrase- Definition, Structure, Reactions, Mechanisms. (2023). Microbe Notes. [Link]
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2020). Molecules. [Link]
-
Quick Comparison of Molecular Docking Programs. (2022). YouTube. [Link]
Sources
- 1. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miR‐302b regulates cell cycles by targeting CDK2 via ERK signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. DNA gyrase - Wikipedia [en.wikipedia.org]
- 16. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. indico4.twgrid.org [indico4.twgrid.org]
- 21. researchgate.net [researchgate.net]
- 22. vlifesciences.com [vlifesciences.com]
Safety Operating Guide
Navigating the Disposal of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, ensuring the safety of laboratory personnel and the protection of our environment. The procedural recommendations are grounded in established principles of chemical waste management for halogenated organic compounds.
Hazard Assessment: Understanding the Compound
-
Brominated Heterocyclic Core: Brominated organic compounds are often persistent in the environment and can be toxic.[1][2] Some brominated flame retardants, for example, are known endocrine disruptors and can have various adverse health effects.[3] Halogenated pyrroles, in particular, have been identified as potentially highly toxic disinfection byproducts.[4] The thermal decomposition of brominated compounds can also lead to the release of toxic gases and fumes.[5]
-
Piperidine Moiety: Piperidine itself is a cyclic secondary amine that is classified as a flammable liquid and is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[6][7]
-
N-Acylpyrrolidine Structure: While many pyrrolidine-containing compounds have valuable biological activities, some, like pyrrolizidine alkaloids, are known for their hepatotoxicity.[8]
Given these structural alerts, this compound should be handled as a potentially toxic and environmentally hazardous substance.
Table 1: Hazard Profile Summary
| Hazard Category | Anticipated Risk | Justification |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on the hazards of piperidine and general toxicity of some brominated heterocyclic compounds.[4][6][7] |
| Skin Corrosion/Irritation | Potential for skin irritation or burns. | Piperidine is a known corrosive.[6][7] |
| Eye Damage/Irritation | Potential for serious eye damage. | Piperidine can cause severe eye damage.[6][7] |
| Environmental Hazard | Potentially persistent and toxic to aquatic life. | Brominated organic compounds can be persistent environmental pollutants.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the anticipated hazards, strict adherence to PPE protocols is mandatory when handling this compound in any form—solid, in solution, or as waste.
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling halogenated organic compounds. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area. If the compound is volatile, ensure adequate ventilation by working within a fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the previous section.
-
Containment and Cleanup:
-
For Solid Spills: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Avoid raising dust.
-
For Liquid Spills: Absorb the spill with an inert absorbent material.
-
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable waste container designated for halogenated organic waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials should be collected as hazardous waste.
-
Waste Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste according to the procedures outlined below.
Disposal Workflow: A Step-by-Step Guide
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site chemical neutralization is not recommended without specific, validated protocols for this compound, due to the potential for incomplete reactions and the generation of equally or more hazardous byproducts.
Waste Segregation and Collection
The Cardinal Rule: Do not mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal and recycling efforts.
Step 1: Select the Appropriate Waste Container
-
Use a dedicated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid.
Step 2: Label the Waste Container
-
Clearly label the container with "Halogenated Organic Waste."
-
List all constituents, including the full chemical name: "this compound" and any solvents used. Do not use abbreviations or chemical formulas.
-
Indicate the approximate concentration or percentage of each component.
-
Affix the appropriate hazardous waste label as required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Accumulate Waste Safely
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, preferably in a secondary containment bin.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
Arranging for Disposal
Step 4: Request a Waste Pickup
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for a pickup by your EHS department or a contracted hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a waste pickup.
The recommended final disposal method for halogenated organic waste is high-temperature incineration by a licensed facility, which is equipped to handle the resulting acid gases (such as hydrogen bromide) in an environmentally sound manner.
Below is a decision-making workflow for the proper disposal of this compound.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halopyrroles: a new group of highly toxic disinfection byproducts formed in chlorinated saline wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.ciop.pl [m.ciop.pl]
- 6. chemos.de [chemos.de]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Disclaimer: This guide is intended for use by trained professionals in a laboratory setting. The following information is synthesized from data on structurally related compounds, as a specific Safety Data Sheet (SDS) for (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone is not currently available. All procedures should be conducted with a thorough understanding of the potential hazards and in compliance with all institutional and regulatory guidelines.
Introduction: Understanding the Hazard Profile
This compound is a compound that integrates three key structural motifs: a brominated pyrrole ring, a piperidine ring, and a ketone linker. To ensure the safe handling of this molecule, it is imperative to understand the potential hazards associated with each component.
-
Pyrrole Moiety: Pyrrole is classified as a flammable liquid that is toxic if swallowed and harmful if inhaled.[1][2] It can cause serious eye damage.[1]
-
Brominated Aromatic Compounds: Brominated organic compounds present their own set of hazards, including potential skin and respiratory sensitization.[3] The presence of bromine can also influence the compound's reactivity and toxicological profile.
-
Piperidine Moiety: Piperidine is a flammable liquid and is toxic. It can cause severe skin burns and eye damage.
-
N-Acyl Piperidines: While specific data on N-acyl piperidines is limited, the amide linkage may influence the overall toxicity and reactivity of the parent piperidine structure.
Given this composite structure, this compound should be handled as a potentially toxic and irritating compound, with necessary precautions taken to avoid inhalation, ingestion, and skin/eye contact.
Prerequisite Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial for minimizing exposure risk.
Engineering Controls: The First Line of Defense
All handling of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[4] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[2][5] An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE should be based on a thorough risk assessment. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield.[6] | Provides protection against splashes and unforeseen reactions. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Select gloves with an appropriate thickness and breakthrough time for halogenated organic compounds. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound. |
| Body | A flame-resistant laboratory coat. | Protects against splashes and minor spills. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | This should be used if there is a risk of generating aerosols or if working outside of a fume hood is unavoidable for brief periods. Proper fit-testing and training are mandatory. |
Step-by-Step Handling Protocol
Adherence to a strict, methodical handling protocol is essential for maintaining a safe laboratory environment.
Preparation and Weighing
-
Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and solvent-resistant containers.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid creating dust.
-
Closure: Immediately and securely close the primary container of the compound.
Dissolution and Reaction Setup
-
Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed compound. Use a funnel to prevent splashing.
-
Mixing: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could generate aerosols.
-
Transfer: If transferring the solution, use a syringe or a cannula to minimize the risk of spills.
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Workflow for Safe Handling
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention. |
Spill Response
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and alert emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.
Waste Disposal: Responsible Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for halogenated organic waste.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain. For brominated waste, it is often recommended to collect it as halogenated organic waste.[7] Some facilities may have specific protocols for brominated compounds, which may include a debromination step before final disposal.[8]
Storage and Stability
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Protect from light and moisture to prevent degradation.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards and a steadfast commitment to established safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling and disposal procedures, researchers can mitigate risks and ensure a safe laboratory environment.
References
-
CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
- EFSA CONTAM Panel. (2023). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 21(11), e08188.
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]
- MDPI. (2018).
- PubMed. (2004). Bromine in waste incineration: partitioning and influence on metal volatilisation.
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemos.de [chemos.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
